E6 Berbamine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-yl) 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H43N3O9/c1-45-18-16-29-23-37(51-3)39-25-33(29)34(45)20-26-6-13-32(14-7-26)54-38-22-27(8-15-36(38)56-44(48)28-9-11-31(12-10-28)47(49)50)21-35-41-30(17-19-46(35)2)24-40(52-4)42(53-5)43(41)55-39/h6-15,22-25,34-35H,16-21H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAVTDKYTXNVBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H43N3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
757.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
E6 Berbamine: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berbamine (B205283) (BBM), a bis-benzylisoquinoline alkaloid isolated from the medicinal plant Berberis amurensis, has garnered significant attention in oncological research for its potent anti-tumor activities.[1][2][3] Traditionally used in Chinese medicine, recent studies have elucidated its role in modulating a multitude of signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[4] This technical guide provides an in-depth analysis of the molecular mechanisms through which E6 Berbamine exerts its anti-cancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.
Core Mechanisms of Action
Berbamine's anti-neoplastic properties are multifaceted, primarily revolving around the induction of programmed cell death (apoptosis), modulation of autophagy, induction of cell cycle arrest, and inhibition of metastasis.
Induction of Apoptosis
Berbamine is a potent inducer of apoptosis in a wide range of cancer cell lines.[5][6] It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Key apoptotic events induced by Berbamine include:
-
Modulation of Bcl-2 Family Proteins: Berbamine treatment leads to a significant decrease in the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while concurrently upregulating the expression of pro-apoptotic proteins like Bax.[5][7][8] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane.
-
Mitochondrial Disruption: The altered balance of Bcl-2 family proteins results in a loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm.[6][9]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of the caspase cascade, including the initiator caspase-9 and the executioner caspase-3.[5][6] Cleaved caspase-3 is responsible for the downstream events of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.
-
Upregulation of p53: In some cancer cell lines, Berbamine has been shown to increase the expression of the tumor suppressor protein p53, which can, in turn, activate the apoptotic machinery.[6][9]
Modulation of Autophagy
Recent evidence suggests that Berbamine can also function as an autophagy inhibitor.[1] Autophagy is a cellular process of self-digestion that can promote cancer cell survival under stress. Berbamine has been reported to induce the accumulation of autophagic vesicles in colon cancer cells, along with an increase in the expression of autophagy-related proteins like Beclin-1, LC3B-II, ATG-5, and ATG-12, suggesting a blockage in the later stages of the autophagic flux.[1][7] By inhibiting autophagy, Berbamine may enhance the efficacy of other chemotherapeutic agents.[10]
Cell Cycle Arrest
Berbamine can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. The specific phase of cell cycle arrest appears to be cell-type dependent, with reports indicating arrest at both the G0/G1 and G2/M phases.[5][6][11] This arrest is often accompanied by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, in colorectal cancer cells, Berbamine induces G0/G1 arrest.[6]
Inhibition of Metastasis
Berbamine has demonstrated the ability to inhibit the migration and invasion of cancer cells, key processes in metastasis.[4] Studies have shown that Berbamine can reduce the migratory and invasive potential of lung and liver cancer cells.[4][12]
Signaling Pathways Modulated by Berbamine
Berbamine's diverse anti-cancer effects are a result of its ability to interfere with multiple oncogenic signaling pathways.
JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is often hyperactivated in cancer, promoting cell proliferation and survival. Berbamine has been shown to directly inhibit the auto-phosphorylation of JAK2, a key kinase in this pathway.[1] This leads to the reduced phosphorylation and activation of STAT3.[1] The inactivation of STAT3 results in the downregulation of its target genes, including the anti-apoptotic proteins Mcl-1 and Bcl-xL.
CaMKII Pathway
Calcium/calmodulin-dependent protein kinase II (CaMKII) is another important target of Berbamine, particularly in liver cancer.[13][14] Hyperphosphorylation of CaMKII is observed in liver tumors, and Berbamine effectively inhibits its activity.[13][14] The inhibition of CaMKII by Berbamine suppresses liver cancer cell proliferation and induces cell death.[13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.12. Xenograft Tumor Growth [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Berbamine induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 11. DAPI Counterstaining Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Effect of berbamine on invasion and metastasis of human liver cancer SMMC-7721 cells and its possible mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Berbamine: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Berbamine (B205283), a bisbenzylisoquinoline alkaloid, has a long history of use in traditional medicine and is the subject of growing interest in modern pharmacology for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of the discovery of berbamine, its primary natural sources with quantitative analysis of its yield, detailed experimental protocols for its extraction and isolation, and a focused examination of the key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of this multifaceted natural compound.
Discovery and Historical Context
The history of berbamine is intertwined with the broader exploration of alkaloids from the Berberis genus, which have been used for centuries in traditional Chinese and Ayurvedic medicine. While the exact first isolation of berbamine is not definitively documented in a single seminal publication, a significant early report in 1940 by Greathouse and Rigler detailed the isolation of both berberine (B55584) and berbamine from the plant Mahonia swaseyi.[1][2] This work represents one of the earliest documented instances of the isolation of berbamine in the scientific literature.
The structural elucidation of this complex bisbenzylisoquinoline alkaloid was a gradual process, benefiting from the advancements in analytical chemistry throughout the 20th century. Like many complex natural products, its complete and correct structure was likely confirmed through a combination of chemical degradation studies, spectroscopic analysis (such as UV, IR, NMR), and ultimately, X-ray crystallography.
Natural Sources of Berbamine
Berbamine is predominantly found in plants belonging to the Berberis (Barberry) genus of the Berberidaceae family.[3] These plants are distributed worldwide in temperate and subtropical regions. The concentration of berbamine can vary significantly depending on the plant species, the specific part of the plant, and geographical location.
The most well-documented and significant natural sources of berbamine include:
-
Berberis amurensis : Often cited as a primary source, this species is a traditional Chinese medicinal herb.[4]
-
Berberis vulgaris (European Barberry) : The roots, bark, and stems of this species are known to contain significant amounts of berbamine.[5]
Other species from which berbamine has been isolated include Berberis thunbergii, Berberis koreana, and Mahonia swaseyi.[1][2][6]
Quantitative Analysis of Berbamine Content
The yield of berbamine from its natural sources is a critical factor for research and potential commercial production. The following table summarizes available quantitative data on berbamine content in various Berberis species.
| Plant Species | Plant Part | Berbamine Content | Method of Analysis |
| Berberis amurensis | Leaf Tissue | 314.3 ± 43.8 µg/g | HPLC |
| Berberis vulgaris | Roots, Bark, and Stems | 2.5% (w/w) | HPLC |
| Berberis thunbergii | Leaf Tissue | 421.6 ± 27.1 µg/g | HPLC |
| Berberis koreana | Leaf Tissue | 85.8 ± 4.8 µg/g | HPLC |
Data compiled from multiple sources.[5][6][7]
Experimental Protocols: Extraction and Isolation
The extraction and isolation of berbamine from its natural plant sources involve multi-step processes that leverage the physicochemical properties of alkaloids. As berbamine often co-exists with other alkaloids like berberine, separation is a key challenge.
General Extraction of Total Alkaloids from Berberis Species
This protocol outlines a general method for the extraction of total alkaloids from the root bark of Berberis species.
-
Preparation of Plant Material : The root bark of the chosen Berberis species is air-dried and coarsely powdered.
-
Defatting : The powdered material is subjected to Soxhlet extraction with petroleum ether to remove fats and waxes.
-
Alkaloid Extraction : The defatted plant material is then extracted with 95% ethanol (B145695) or methanol. The extraction is typically carried out for several hours until the solvent runs clear.
-
Concentration : The ethanolic or methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude alkaloid residue.
Separation of Berbamine from Berberine
A patented method for the separation of berbamine and berberine utilizes the differential solubility of their respective salts.[8]
-
Acidic Water Extraction : The powdered plant material (e.g., roots of Chinese barberry) is extracted with a dilute acidic solution (e.g., 0.2% sulfuric acid) with stirring at an elevated temperature (70-95°C). This process is repeated multiple times.
-
Filtration and Clarification : The combined acidic extracts are filtered. The filtrate may be treated with activated charcoal and filtered again to remove pigments and other impurities.
-
pH Adjustment for Separation :
-
The pH of the filtrate is adjusted to approximately 12 with a base such as milk of lime (calcium hydroxide). At this high pH, berbamine, a tertiary amine, precipitates as a free base, while berberine, a quaternary ammonium (B1175870) alkaloid, remains in solution.
-
The solution is allowed to stand, and the precipitated free berbamine is collected by filtration.
-
-
Isolation of Berberine :
-
The pH of the filtrate from the previous step is adjusted to 8-8.5 with concentrated hydrochloric acid.
-
An 8% solution of sodium chloride is added to the filtrate. Berberine hydrochloride is sparingly soluble in the salt solution and will precipitate out.
-
The precipitate is collected by filtration.
-
-
Purification of Berbamine :
-
The crude berbamine precipitate is dissolved in ethanol.
-
The solution is treated with activated charcoal and heated.
-
After hot filtration, the ethanol is partially evaporated.
-
Distilled water is added to the concentrated ethanolic solution to precipitate the purified berbamine.
-
The pH is adjusted to 8-8.5 with 5% NaOH, and the mixture is heated.
-
After cooling and standing, the purified white berbamine is collected by filtration and dried.
-
Key Signaling Pathways Modulated by Berbamine
Berbamine exerts its diverse pharmacological effects, particularly its anti-cancer activities, by modulating several key intracellular signaling pathways.
The PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. It is often hyperactivated in many types of cancer. Berbamine has been shown to inhibit this pathway, leading to a reduction in cancer cell proliferation and survival.
Caption: Berbamine inhibits the PI3K/Akt/mTOR signaling pathway.
The JAK/STAT Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is essential for cytokine signaling and is involved in cell proliferation, differentiation, and survival. Constitutive activation of the JAK/STAT pathway is a hallmark of many cancers. Berbamine has been demonstrated to inhibit this pathway, often by targeting STAT3.
Caption: Berbamine inhibits the JAK/STAT signaling pathway.
The CaMKII Pathway
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a multifunctional serine/threonine kinase that plays a role in various cellular processes, including cell proliferation and survival. Overexpression and activation of CaMKII have been implicated in the progression of several cancers. Berbamine is a known inhibitor of CaMKII.
References
- 1. ISOLATION OF THE ALKALOIDS, BERBERINE AND BERBAMINE, FROM MAHONIA SWASEYI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ISOLATION OF THE ALKALOIDS, BERBERINE AND BERBAMINE, FROM MAHONIA SWASEYI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological and Therapeutic Potential of Berbamine: A Potent Alkaloid from Genus Berberis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Berbamine, a novel nuclear factor κB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparative study of alkaloid and phenolic compounds in different organs and tissues of Berberis integerrima - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
E6 Berbamine: A Bisbenzylisoquinoline Alkaloid with Therapeutic Potential
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Berbamine (B205283), a prominent member of the bisbenzylisoquinoline alkaloid family, is a natural compound isolated from various plants of the Berberis genus, most notably Berberis amurensis.[1][2] With a long history in traditional medicine, particularly in Chinese and Ayurvedic practices, berbamine has garnered significant scientific interest for its diverse pharmacological activities.[3] This technical guide provides a comprehensive overview of berbamine, focusing on its mechanism of action, its role in critical signaling pathways, and its potential applications in oncology and inflammatory diseases. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Core Concepts: Mechanism of Action
Berbamine exerts its biological effects through the modulation of multiple intracellular signaling pathways, primarily impacting cancer cell proliferation, survival, and inflammation. Its multifaceted mechanism of action involves the direct and indirect inhibition of key enzymatic and transcriptional activities.
Anti-Cancer Mechanisms
In the context of oncology, berbamine has demonstrated potent anti-tumor activities across a range of cancer types.[3] Its primary mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and metastasis.[3]
A key target of berbamine is the JAK/STAT signaling pathway , which is often constitutively activated in many cancers, promoting cell proliferation and survival. Berbamine has been shown to inhibit the autophosphorylation of Janus kinase 2 (JAK2), a critical upstream kinase in this pathway.[4] This inhibition prevents the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[4] The inactivation of STAT3 leads to the downregulation of its target genes, including the anti-apoptotic proteins Mcl-1 and Bcl-xL, thereby promoting apoptosis.[4]
Another crucial target of berbamine is the Ca2+/Calmodulin-Dependent Protein Kinase II (CAMKII) .[5] Berbamine and its derivatives act as potent inhibitors of CAMKII, leading to the suppression of downstream signaling pathways that promote cancer cell growth and survival.[5] The inhibition of CAMKII by berbamine has been shown to downregulate the self-renewal capacity of liver cancer initiating cells.[5]
Furthermore, berbamine modulates the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . By inhibiting the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit, berbamine effectively blocks NF-κB transcriptional activity.[6] This leads to the downregulation of NF-κB target genes that are involved in cell proliferation, survival, and inflammation.[6]
Anti-Inflammatory Mechanisms
Berbamine exhibits significant anti-inflammatory properties by targeting key inflammatory signaling cascades. Its inhibitory action on the NF-κB pathway plays a central role in its anti-inflammatory effects.[7][8] By blocking NF-κB activation, berbamine reduces the expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[7]
In addition to the NF-κB pathway, berbamine also suppresses the Mitogen-Activated Protein Kinase (MAPK) signaling pathway . Specifically, it has been shown to inhibit the phosphorylation of JNK and ERK1/2 in lipopolysaccharide (LPS)-stimulated macrophages, further contributing to its anti-inflammatory activity.[8]
Quantitative Data
The following tables summarize the quantitative data on the biological activities of berbamine and its derivatives from various studies.
Table 1: IC50 Values of Berbamine and its Derivatives in Cancer Cell Lines
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Berbamine | K562 | Chronic Myelogenous Leukemia | 8.9 | [2] |
| Berbamine | RPMI8226 | Multiple Myeloma | 6.19 | |
| Berbamine | H9 | T-cell lymphoma | 4.0 | |
| Berbamine | 5637 | Bladder Cancer | 15.58 ± 2.489 (48h) | |
| Berbamine | T24 | Bladder Cancer | 19.09 ± 0.68 (48h) | |
| Berbamine Derivative (2a) | RPMI8226 | Multiple Myeloma | 0.30 | |
| Berbamine Derivative (4b) | H9 | T-cell lymphoma | 0.36 | |
| Berbamine Derivative (BBMD3) | A2058 | Melanoma | ~5 | |
| Berbamine Hydrochloride | Vero E6 | N/A (for SARS-CoV-2) | EC50: 1.732 | |
| Berbamine Hydrochloride | Caco2 | N/A (for SARS-CoV-2) | EC50: 1.887 |
Table 2: Anti-Inflammatory Activity of Berbamine
| Cell Type | Stimulant | Cytokine/Mediator | Berbamine Concentration (µM) | Inhibition | Reference |
| RAW264.7 Macrophages | LPS | TNF-α secretion | 2.5 - 10 | Dose-dependent decrease | [7] |
| RAW264.7 Macrophages | LPS | IL-6 secretion | 2.5 - 10 | Dose-dependent decrease | [7] |
| RAW264.7 Macrophages | LPS | IL-1β secretion | 2.5 - 10 | Dose-dependent decrease | [7] |
| RAW264.7 Macrophages | LPS | PGE2 production | 2.5 - 10 | Dose-dependent decrease | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of berbamine.
Extraction and Purification of Berbamine from Berberis amurensis
This protocol is adapted from methods used for the extraction of related alkaloids and can be optimized for berbamine.
Materials:
-
Dried and powdered root or stem of Berberis amurensis
-
0.5% (v/v) Sulfuric acid solution
-
Lime milk (calcium hydroxide (B78521) suspension)
-
Hydrochloric acid
-
Filter paper
-
Rotary evaporator
Procedure:
-
Acidic Extraction: Macerate the powdered plant material in a 0.5% sulfuric acid solution at a ratio of 1:3 to 1:4 (w/v) for 6-10 hours. This step protonates the alkaloids, increasing their solubility in the aqueous acidic solution.
-
Filtration: Filter the mixture to separate the acidic extract from the plant debris.
-
Neutralization and Precipitation: Neutralize the acidic extract with lime milk to a pH of approximately 12. This deprotonates the tertiary amine of berbamine, causing it to precipitate out of the solution, while the quaternary ammonium (B1175870) alkaloid berberine (B55584) remains in solution.
-
Separation of Berbamine: Filter the solution to collect the precipitated berbamine. The remaining filtrate contains berberine.
-
Dissolution and Filtration: Dissolve the crude berbamine precipitate in ethanol. Filter the solution to remove any insoluble impurities.
-
Concentration: Concentrate the ethanolic solution using a rotary evaporator to obtain a concentrated extract of berbamine.
-
Purification by Crystallization: Further purify the berbamine by dissolving the concentrated extract in a minimal amount of hot ethanol and then adding hydrochloric acid and acetone to induce crystallization of berbamine hydrochloride. The crystals can be collected by filtration and dried.
Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Berbamine stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of berbamine (typically in a serial dilution) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a no-treatment control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of berbamine that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
Materials:
-
Cells treated with berbamine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of berbamine for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Phosphorylated Proteins (e.g., p-STAT3, p-NF-κB p65)
Materials:
-
Cells treated with berbamine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-total STAT3, anti-p-NF-κB p65, anti-total NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control (e.g., β-actin).
Visualizations
The following diagrams illustrate the key signaling pathways modulated by berbamine and a typical experimental workflow for its analysis.
Figure 1: Berbamine inhibits the JAK/STAT signaling pathway.
Figure 2: Berbamine inhibits the NF-κB signaling pathway.
Figure 3: Experimental workflow for evaluating berbamine's anti-cancer effects.
Conclusion
Berbamine, a bisbenzylisoquinoline alkaloid, has emerged as a promising natural compound with significant therapeutic potential, particularly in the fields of oncology and inflammation. Its ability to modulate multiple key signaling pathways, including JAK/STAT, CAMKII, and NF-κB, underscores its multifaceted mechanism of action. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the pharmacological properties of berbamine and its derivatives. Continued investigation into its efficacy, safety, and potential for synergistic combinations with existing therapies is warranted to translate the promising preclinical findings into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. florajournal.com [florajournal.com]
- 3. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berbamine hydrochloride potently inhibits SARS-CoV-2 infection by blocking S protein-mediated membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Berbamine Exerts Anti-Inflammatory Effects via Inhibition of NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. resources.amsbio.com [resources.amsbio.com]
The Multifaceted Biological Activities of Berbamine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Berbamine (B205283), a bis-benzylisoquinoline alkaloid isolated from plants of the Berberis genus, has a long history in traditional medicine. Modern scientific investigation has unveiled a remarkable spectrum of biological activities, positioning berbamine and its synthetic derivatives as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth exploration of the anticancer, anti-inflammatory, and cardiovascular effects of these compounds, with a focus on their mechanisms of action, experimental validation, and the signaling pathways they modulate.
Anticancer Activities
Berbamine and its derivatives have demonstrated significant cytotoxic and anti-proliferative effects against a wide range of cancer cell lines. These compounds induce apoptosis, inhibit cell migration, and overcome drug resistance through the modulation of various signaling pathways.
Cytotoxicity of Berbamine and Its Derivatives
The cytotoxic potential of berbamine and its derivatives has been quantified in numerous studies, with IC50 values indicating their potency against various cancer cell lines. Synthetic modifications of the berbamine scaffold have led to derivatives with significantly enhanced anticancer activity.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Berbamine | H9 | T-cell lymphoma | 4.0 | [1] |
| Berbamine | RPMI8226 | Multiple myeloma | 6.19 | [1] |
| Derivative 2a | RPMI8226 | Multiple myeloma | 0.30 | [1] |
| Derivative 4b | H9 | T-cell lymphoma | 0.36 | [1] |
| Berbamine | K562 (imatinib-resistant) | Chronic Myeloid Leukemia | 8.9 | [2] |
| Derivative 2e | K562 (imatinib-resistant) | Chronic Myeloid Leukemia | 0.55 | [2] |
| Derivative 2g | K562 (imatinib-resistant) | Chronic Myeloid Leukemia | 0.45 | [2] |
| Derivative 3f | K562 (imatinib-resistant) | Chronic Myeloid Leukemia | 0.38 | [2] |
| Derivative 3k | K562 (imatinib-resistant) | Chronic Myeloid Leukemia | 0.36 | [2] |
| Derivative 3q | K562 (imatinib-resistant) | Chronic Myeloid Leukemia | 0.42 | [2] |
| Derivative 3u | K562 (imatinib-resistant) | Chronic Myeloid Leukemia | 0.48 | [2] |
| Berbamine | Huh7 | Liver Cancer | ~5 µg/mL | [3] |
| Berbamine | SK-Hep-1 | Liver Cancer | ~10 µg/mL | [3] |
| Berbamine | MHCC97H | Liver Cancer | ~15 µg/mL | [3] |
| Berbamine Derivative (BBMD3) | Melanoma Cells | Melanoma | >6-fold more potent than Berbamine | [4] |
Modulation of Key Signaling Pathways in Cancer
Berbamine and its derivatives exert their anticancer effects by targeting multiple critical signaling pathways involved in cell survival, proliferation, and apoptosis.
1.2.1. NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation and cell survival, and its aberrant activation is common in many cancers. Berbamine has been shown to inhibit this pathway, leading to decreased proliferation and increased apoptosis in cancer cells.[5] Berbamine treatment reduces the levels of total P65, phosphorylated P65 (p-P65), and phosphorylated IκBα (p-IκBα).[5]
Caption: Berbamine inhibits the NF-κB signaling pathway.
1.2.2. JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a critical role in cytokine signaling and is often constitutively active in cancer. Berbamine and its derivatives have been shown to inhibit this pathway, leading to the downregulation of anti-apoptotic proteins.[6][7] For instance, the berbamine derivative BBMD3 directly inhibits the autophosphorylation of Jak2 kinase.[4]
Caption: Berbamine derivatives inhibit the JAK/STAT signaling pathway.
1.2.3. PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Berbamine has been shown to suppress this pathway in various cancer cells, including triple-negative breast cancer and lung cancer.[2][8]
References
- 1. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Berbamine Suppresses the Progression of Bladder Cancer by Modulating the ROS/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel synthetic derivatives of the natural product berbamine inhibit Jak2/Stat3 signaling and induce apoptosis of human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel synthetic derivatives of the natural product berbamine inhibit Jak2/Stat3 signaling and induce apoptosis of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Molecular Architecture of Berbamine's Therapeutic Potential: An In-depth Guide to its Signaling Pathway Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berbamine, a bis-benzylisoquinoline alkaloid isolated from the medicinal plant Berberis amurensis, has garnered significant attention in the scientific community for its pleiotropic pharmacological activities, most notably its potent anti-cancer effects. This technical guide provides a comprehensive overview of the molecular targets of Berbamine within critical signaling pathways, offering a valuable resource for researchers and professionals engaged in drug discovery and development. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling networks modulated by this promising natural compound.
Quantitative Analysis of Berbamine's Anti-Proliferative Activity
The cytotoxic effect of Berbamine has been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a critical metric for quantifying a compound's potency, are summarized below. These values, primarily determined by MTT assay, demonstrate Berbamine's broad-spectrum anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |
| A549 | Lung Cancer | 8.3 ± 1.3 | 72 | [1] |
| PC9 | Lung Cancer | 16.8 ± 0.9 | 72 | [1] |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | 48 | [2] |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | 48 | [2] |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | 48 | [2] |
| Hela | Cervical Carcinoma | 245.18 ± 17.33 | 48 | [2] |
| HT29 | Colon Cancer | 52.37 ± 3.45 | 48 | [2] |
| T47D | Breast Cancer | 25 | 48 | [3] |
| MCF-7 | Breast Cancer | 25 | 48 | [3] |
| HCC70 | Triple Negative Breast Cancer | 0.19 | Not Specified | [4] |
| BT-20 | Triple Negative Breast Cancer | 0.23 | Not Specified | [4] |
| MDA-MB-468 | Triple Negative Breast Cancer | 0.48 | Not Specified | [4] |
| MDA-MB-231 | Triple Negative Breast Cancer | 16.7 | Not Specified | [4] |
| KU812 | Chronic Myelogenous Leukemia | 5.83 µg/ml | 24 | [5] |
| KU812 | Chronic Myelogenous Leukemia | 3.43 µg/ml | 48 | [5] |
| KU812 | Chronic Myelogenous Leukemia | 0.75 µg/ml | 72 | [5] |
Core Signaling Pathways Modulated by Berbamine
Berbamine exerts its therapeutic effects by targeting multiple, often interconnected, signaling pathways that are frequently dysregulated in cancer and other diseases. The following sections detail its impact on these critical cellular networks.
Apoptosis Signaling Pathway
A primary mechanism of Berbamine's anti-cancer activity is the induction of apoptosis, or programmed cell death. Berbamine modulates the expression of key apoptotic regulators, tipping the balance towards cell death.
Molecular Targets in Apoptosis:
-
Bcl-2 Family Proteins: Berbamine consistently downregulates the expression of anti-apoptotic proteins like Bcl-2 and upregulates pro-apoptotic proteins such as Bax. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization and the release of cytochrome c.
-
Caspases: The release of cytochrome c activates the intrinsic apoptotic pathway, leading to the cleavage and activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3).
-
p53: In some cancer types, Berbamine has been shown to upregulate the tumor suppressor protein p53, which can, in turn, transcriptionally activate pro-apoptotic genes like Bax.
References
- 1. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacological Profile of Berbamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berbamine (B205283), a bis-benzylisoquinoline alkaloid isolated from plants of the Berberis genus, has a long history in traditional medicine. In recent years, it has garnered significant attention in preclinical research for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the preclinical pharmacological profile of berbamine, focusing on its anti-cancer, anti-inflammatory, and cardiovascular effects, as well as its pharmacokinetic properties. The information is presented to aid researchers, scientists, and drug development professionals in their evaluation of berbamine as a potential therapeutic agent.
Pharmacodynamics: Anti-Cancer Activity
Berbamine has demonstrated potent anti-proliferative and pro-apoptotic effects across a wide range of cancer cell lines. Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways implicated in tumorigenesis and metastasis.
In Vitro Efficacy
The cytotoxic effects of berbamine have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various preclinical studies are summarized in the table below.
| Cancer Type | Cell Line | IC50 (µM) | Citation(s) |
| Breast Cancer | T47D | 25 | [1] |
| MCF-7 | 25, 272.15 ± 11.06 | [1][2] | |
| MDA-MB-231 | 16.7 | [3] | |
| HCC70 | 0.19 | [3] | |
| BT-20 | 0.23 | [3] | |
| MDA-MB-468 | 0.48 | [3] | |
| Lung Cancer | A549 | 11.2 ± 2.1, 8.3 ± 1.3 | [4][5][6] |
| PC9 | 16.8 ± 0.9 | [5][6] | |
| Liver Cancer | HepG2 | >10 | [7] |
| Huh7 | ~5 | [8] | |
| SK-Hep-1 | >10 | [8] | |
| Colon Cancer | HT29 | 52.37 ± 3.45 | [2] |
| Oral Cancer | Tca8113 | 218.52 ± 18.71 | [2] |
| Nasopharyngeal | CNE2 | 249.18 ± 18.14 | [2] |
| Cervical Cancer | HeLa | 245.18 ± 17.33 | [2] |
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the anti-tumor efficacy of berbamine in vivo.
| Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Citation(s) |
| Liver Cancer | NOD/SCID mice (Huh7 xenograft) | Oral administration | 70% reduction in tumor weight | [8][9] |
| Lung Cancer | Nude mice (A549 xenograft) | 20 mg/kg, intravenous injection | Significant tumor decline | [4] |
| Lung Cancer | Nude mice (A549 xenograft) | 20 mg/kg | Significantly smaller tumor volume | [5][6] |
Pharmacodynamics: Anti-Inflammatory and Cardiovascular Effects
Berbamine exhibits significant anti-inflammatory properties by inhibiting key inflammatory signaling pathways. It also demonstrates potential cardiovascular benefits.
In Vivo Anti-Inflammatory Efficacy
| Animal Model | Dosing Regimen | Effect | Citation(s) |
| Carrageenan-induced paw edema in rats | Not specified | Significant reduction in paw edema | [10][11] |
Mechanism of Action: Signaling Pathways
Berbamine's pharmacological effects are attributed to its ability to modulate multiple intracellular signaling pathways.
Anti-Cancer Signaling Pathways
Berbamine has been shown to inhibit several signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Pharmacokinetics
Understanding the pharmacokinetic profile of berbamine is crucial for its development as a therapeutic agent. Preclinical studies in rodents have provided initial insights into its absorption, distribution, metabolism, and excretion.
Pharmacokinetic Parameters in Rats (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Citation(s) |
| 48.2 | - | - | - | 0.37 ± 0.11 | [2] |
| 100 | 9.48 | - | 46.5 (0-36h) | 0.68 | [12] |
| 200 | 25.85 ± 7.34 | 1.33 ± 0.29 | 86.37 ± 13.57 | - | [13] |
Note: '-' indicates data not available in the cited source.
Experimental Protocols
This section provides an overview of key experimental protocols used in the preclinical evaluation of berbamine.
Cell Viability Assay (MTT Assay)
Protocol Details:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of berbamine concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan (B1609692) Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined.
Western Blotting for Signaling Pathway Analysis
Protocol Details for Phosphorylated Proteins (e.g., p-SMAD2, p-p65, p-ERK):
-
Cell Treatment and Lysis: Cells are treated with berbamine for the desired time. After treatment, cells are washed with ice-cold PBS and lysed with a buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.
-
Protein Quantification: Protein concentration in the lysates is determined using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the phosphorylated target protein (e.g., anti-phospho-SMAD2, anti-phospho-p65, anti-phospho-ERK). Antibody dilutions should be optimized, but a common starting point is 1:1000.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP). A typical dilution is 1:2000 to 1:5000.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin) and the total protein levels.
In Vivo Tumor Xenograft Model
Protocol Details:
-
Cell Implantation: A suspension of cancer cells (e.g., A549, Huh7) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or NOD/SCID).
-
Tumor Growth: Tumors are allowed to grow to a certain volume (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into groups and treated with berbamine at various doses or a vehicle control. The route of administration can be oral gavage, intraperitoneal (i.p.), or intravenous (i.v.).
-
Monitoring: Tumor size is measured regularly with calipers, and tumor volume is calculated. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blotting).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes or weights of the treated groups to the control group.
Conclusion
The preclinical data for berbamine demonstrate a promising pharmacological profile, particularly in the context of oncology. Its ability to modulate multiple key signaling pathways, coupled with its in vitro and in vivo efficacy, suggests its potential as a lead compound for further drug development. However, its low oral bioavailability presents a challenge that may require formulation strategies to enhance its therapeutic potential. The detailed information and protocols provided in this guide are intended to support the ongoing research and development efforts for this intriguing natural product.
References
- 1. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Excretion of Berberine and Its Nine Metabolites in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of anti-inflammatory response of berberine-loaded gum nanocomplexes in carrageenan-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tissue Distribution of Berberine and Its Metabolites after Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Berbamine: A Deep Dive into its Mechanisms of Apoptosis Induction and Cell Cycle Regulation
For Researchers, Scientists, and Drug Development Professionals
Berbamine (B205283), a bis-benzylisoquinoline alkaloid isolated from the Berberis species, has garnered significant attention in oncological research for its potent anti-cancer properties. This technical guide provides a comprehensive overview of the molecular mechanisms through which berbamine induces apoptosis and regulates the cell cycle in various cancer models. The information is curated to support further research and drug development endeavors.
Induction of Apoptosis: A Multi-Pathway Approach
Berbamine orchestrates apoptosis through the modulation of several critical signaling pathways, primarily converging on the intrinsic and extrinsic apoptotic cascades. Its action involves the regulation of key protein families, leading to the activation of caspases and subsequent programmed cell death.
The p53-Dependent Apoptotic Signaling Pathway
A cornerstone of berbamine's pro-apoptotic activity lies in its ability to activate the p53 tumor suppressor pathway. In several cancer cell lines, including colorectal and hepatocellular carcinoma, berbamine treatment leads to an upregulation of p53 protein levels.[1][2] This activation of p53 initiates a downstream cascade that promotes apoptosis.
Activated p53 transcriptionally upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane.[2] The subsequent release of cytochrome c from the mitochondria into the cytosol triggers the formation of the apoptosome and activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the cleavage of cellular substrates and apoptotic cell death.[1][2] Studies have shown that in p53 mutant cell lines, the apoptotic effect of berbamine is significantly diminished, highlighting the crucial role of a functional p53 pathway for its efficacy in certain cancers.[1]
The PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical cell survival pathway that is often dysregulated in cancer. Berbamine has been shown to effectively inhibit this pathway in various cancer cells, including lung and osteosarcoma.[3][4][5] By inhibiting the phosphorylation of Akt, berbamine prevents the downstream signaling that promotes cell survival and proliferation.[3]
Inhibition of the PI3K/Akt pathway by berbamine leads to the modulation of Bcl-2 family proteins, favoring a pro-apoptotic state.[3][5] Furthermore, in some contexts, the inhibition of Akt can relieve the suppression of pro-apoptotic factors, thereby contributing to the induction of apoptosis.[6] A derivative of berbamine, 4-chlorobenzoyl berbamine (BBD9), has also been shown to induce apoptosis through the PI3K/Akt and NF-κB signaling pathways in lymphoma cells.[7]
The Wnt/β-catenin Signaling Pathway
In ovarian cancer, berbamine has been demonstrated to suppress cell proliferation and promote apoptosis by inhibiting the Wnt/β-catenin signaling pathway.[8] Treatment with berbamine reduces the protein level of β-catenin in tumor tissues.[8] The Wnt/β-catenin pathway is crucial for cancer cell proliferation and survival, and its inhibition by berbamine represents another significant mechanism of its anti-cancer action.
Regulation of the Cell Cycle
Beyond inducing apoptosis, berbamine also exerts a profound effect on the regulation of the cell cycle, primarily by inducing cell cycle arrest at the G0/G1 or G2/M phases, thereby preventing cancer cell proliferation.
G0/G1 Phase Arrest
A common effect of berbamine across multiple cancer cell lines, including colorectal, ovarian, and chronic myeloid leukemia, is the induction of cell cycle arrest at the G0/G1 phase.[1][8][9] This arrest is often associated with the modulation of key cell cycle regulatory proteins. Berbamine treatment has been shown to upregulate the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21.[10] At the same time, it downregulates the expression of G1-phase cyclins (like Cyclin D1) and their associated cyclin-dependent kinases (CDKs), such as CDK4 and CDK6.[6][11] This dual action effectively halts the progression of the cell cycle from the G1 to the S phase.
G2/M Phase Arrest
In some cancer cell lines, such as lymphoma, a derivative of berbamine has been shown to induce cell cycle arrest at the G2/M phase.[7] Similarly, berberine, a related compound, also demonstrates the ability to arrest cells at the G2/M checkpoint.[12][13] This arrest is typically associated with the modulation of the Cyclin B/CDK1 complex, which is essential for entry into mitosis.
Quantitative Data Summary
The following tables summarize the quantitative effects of berbamine on cancer cell lines as reported in various studies.
Table 1: IC50 Values of Berbamine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time (h) | Reference |
| A549 | Lung Cancer | 8.3 ± 1.3 µM | 72 | [3] |
| PC9 | Lung Cancer | 16.8 ± 0.9 µM | 72 | [3] |
| SKOV3 | Ovarian Cancer | 8.3 µg/ml | 24 | [14] |
| SKOV3 | Ovarian Cancer | 5.7 µg/ml | 48 | [14] |
| SKOV3 | Ovarian Cancer | 4.7 µg/ml | 72 | [14] |
| ES2 | Ovarian Cancer | 8.7 µg/ml | 24 | [14] |
| ES2 | Ovarian Cancer | 7.0 µg/ml | 48 | [14] |
| ES2 | Ovarian Cancer | 5.3 µg/ml | 72 | [14] |
| KU812 | Chronic Myeloid Leukemia | 5.83 µg/ml | 24 | [15] |
| KU812 | Chronic Myeloid Leukemia | 3.43 µg/ml | 48 | [15] |
| KU812 | Chronic Myeloid Leukemia | 0.75 µg/ml | 72 | [15] |
Table 2: Effect of Berbamine on Apoptosis and Cell Cycle Distribution
| Cell Line | Treatment | Apoptotic Cells (%) | G0/G1 Phase (%) | G2/M Phase (%) | Reference |
| SMMC-7721 | 20 µmol/l Berbamine | Significantly enhanced vs control | - | - | [2] |
| SMMC-7721 | 40 µmol/l Berbamine | Significantly enhanced vs control | - | - | [2] |
| SMMC7721 | Berbamine (time-dependent) | 1.31% (12h), 50.32% (24h), 65.12% (48h) | 61.52% (control) to 75.09% (48h) | 14.17% (control) to 2.37% (48h) | [9] |
Table 3: Effect of Berbamine on Key Regulatory Proteins
| Cell Line | Treatment | Protein | Change in Expression | Reference |
| HCT116 & SW480 | 20 µg/ml Berbamine (48h) | p53 | Increased | [1] |
| HCT116 & SW480 | 20 µg/ml Berbamine (48h) | Caspase-3 | Increased | [1] |
| HCT116 & SW480 | 20 µg/ml Berbamine (48h) | Caspase-9 | Increased | [1] |
| HCT116 & SW480 | 20 µg/ml Berbamine (48h) | Bax | Increased | [1] |
| HCT116 & SW480 | 20 µg/ml Berbamine (48h) | PARP | Increased | [1] |
| HCT116 & SW480 | 20 µg/ml Berbamine (48h) | Bcl-2 | Decreased | [1] |
| SMMC-7721 | 10, 20, 40 µmol/l Berbamine | p53 | Increased | [2] |
| SMMC-7721 | 10, 20, 40 µmol/l Berbamine | Bax | Increased | [2] |
| SMMC-7721 | 10, 20, 40 µmol/l Berbamine | Bcl-2 | Decreased | [2] |
| SMMC-7721 | 10, 20, 40 µmol/l Berbamine | Survivin | Decreased | [2] |
| A549 & PC9 | 10, 20, 40 µM Berbamine | p-Akt/Akt | Decreased | [3] |
| A549 & PC9 | 10, 20, 40 µM Berbamine | MDM2 | Decreased | [3] |
| A549 & PC9 | 10, 20, 40 µM Berbamine | p53 | Increased | [3] |
| SKOV3 | Berbamine | Cleaved Caspase-3 | Increased | [8] |
| SKOV3 | Berbamine | Cleaved Caspase-9 | Increased | [8] |
| SKOV3 | Berbamine | Bax | Increased | [8] |
| SKOV3 | Berbamine | Bcl-2 | Decreased | [8] |
| SKOV3 | Berbamine | β-catenin | Decreased | [8] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the literature to study the effects of berbamine.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of berbamine for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well.[16]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
References
- 1. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berbamine induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berberine Induced Apoptosis of Human Osteosarcoma Cells by Inhibiting Phosphoinositide 3 Kinase/Protein Kinase B (PI3K/Akt) Signal Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Berberine Induced Apoptosis of Human Osteosarcoma Cells by Inhibiting Phosphoinositide 3 Kinase/Protein Kinase B (PI3K/Akt) Signal Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Berbamine suppresses cell proliferation and promotes apoptosis in ovarian cancer partially via the inhibition of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Berbamine induces apoptosis in human hepatoma cell line SMMC7721 by loss in mitochondrial transmembrane potential and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines [archivesofmedicalscience.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Berbamine: A Comprehensive Technical Review of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Berbamine (B205283), a bis-benzylisoquinoline alkaloid isolated from plants of the Berberis genus, has a long history in traditional medicine. Modern pharmacological research is now elucidating its molecular mechanisms and validating its therapeutic potential across a spectrum of diseases. This technical guide provides an in-depth review of the current understanding of berbamine's efficacy, focusing on its anti-cancer, anti-inflammatory, anti-fibrotic, cardiovascular, and neuroprotective properties. We present a compilation of quantitative data, detailed experimental methodologies for key assays, and visualizations of the critical signaling pathways modulated by this promising natural compound.
Introduction
Berbamine (C₃₇H₄₀N₂O₆) is a natural alkaloid that has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] Historically used in traditional Chinese medicine, recent preclinical and, to a lesser extent, clinical investigations have begun to unravel the scientific basis for its therapeutic effects. This document aims to consolidate the existing data on berbamine, providing a technical resource for researchers and professionals involved in drug discovery and development.
Anti-Cancer Potential
Berbamine has demonstrated potent anti-cancer activity against a wide range of malignancies, including leukemia, liver cancer, breast cancer, lung cancer, and colon cancer.[2][3][4][5] Its anti-neoplastic effects are attributed to its ability to induce apoptosis, inhibit cell proliferation and migration, and modulate key signaling pathways involved in tumorigenesis.
In Vitro Efficacy: Cytotoxicity Data
The cytotoxic effects of berbamine have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation(s) |
| A549 | Lung Cancer | 8.3 ± 1.3 | 72 | [4] |
| PC9 | Lung Cancer | 16.8 ± 0.9 | 72 | [4] |
| K562 | Leukemia | < 5 µg/mL (~8.2 µM) | Not Specified | [5] |
| Huh7 | Liver Cancer | 5.2 µg/mL (~8.5 µM) | 72 | [6] |
| MHCC97H | Liver Cancer | 13.7 µg/mL (~22.5 µM) | 72 | [6] |
| SNU398 | Liver Cancer | 14.2 µg/mL (~23.3 µM) | 72 | [6] |
| SMMC-7721 | Liver Cancer | ~20-40 | Not Specified | [7] |
| Tca8113 | Tongue Carcinoma | 218.52 ± 18.71 | 48 | [8] |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | 48 | [8] |
| MCF-7 | Breast Cancer | 272.15 ± 11.06 | 48 | [8] |
| HeLa | Cervical Cancer | 245.18 ± 17.33 | 48 | [8] |
| HT29 | Colon Cancer | 52.37 ± 3.45 | 48 | [8] |
| HT-29 | Colon Cancer | 14 | 24 | [3] |
| T47D | Breast Cancer | 25 | 48 | [9] |
| H9 | T-cell Lymphoma | 4.0 | Not Specified | [10] |
| RPMI8226 | Multiple Myeloma | 6.19 | Not Specified | [10] |
| SGC-7901 | Gastric Cancer | 11.13 | 48 | [11] |
| BGC-823 | Gastric Cancer | 16.38 | 48 | [11] |
| SGC-7901 | Gastric Cancer | 4.148 | 72 | [11] |
| BGC-823 | Gastric Cancer | 5.788 | 72 | [11] |
In Vivo Anti-Tumor Activity
Berbamine's anti-cancer effects have been corroborated in preclinical animal models. In xenograft studies, oral or intraperitoneal administration of berbamine has been shown to significantly inhibit tumor growth and metastasis.
| Cancer Type | Cell Line | Animal Model | Dosage | Route | Key Findings | Citation(s) |
| Liver Cancer | Huh7 | NOD/SCID Mice | 100 mg/kg, twice daily for 5 days | Oral | 70% reduction in tumor weight | [6] |
| Liver Cancer | SK-Hep-1 | NOD/SCID Mice | 100 mg/kg, twice daily for 5 days | Oral | Significant suppression of tumor growth | [6] |
| Lung Cancer | A549 | Nude Mice | 20 mg/kg and 40 mg/kg, daily for 10 days | Intraperitoneal | Significant reduction in tumor volume | [2] |
| Colorectal Cancer | SW480 | Nude Mice | Not Specified | Not Specified | Suppressed tumor volume and weight | [12] |
| Bladder Cancer | T24 | Nude Mice | 35 mg/kg, every three days for 30 days | Intraperitoneal | Inhibited tumor growth | [13] |
Key Signaling Pathways in Cancer
Berbamine's anti-cancer activity is mediated through the modulation of multiple signaling pathways critical for cancer cell survival, proliferation, and metastasis.
Berbamine has been shown to directly target and inhibit CAMKII, a key regulator of cancer cell proliferation and survival, particularly in liver cancer.[2][14]
Caption: Berbamine inhibits CAMKII, leading to decreased proliferation and self-renewal, and increased apoptosis in cancer cells.
In lung cancer, berbamine has been observed to inhibit the PI3K/Akt pathway and the MDM2-p53 signaling axis, leading to cell cycle arrest and apoptosis.[4]
Caption: Berbamine inhibits the PI3K/Akt and MDM2-p53 pathways, promoting apoptosis in lung cancer cells.
Anti-Inflammatory and Anti-Fibrotic Effects
Berbamine exhibits significant anti-inflammatory and anti-fibrotic properties, suggesting its potential in treating chronic inflammatory diseases and fibrotic conditions.
Inhibition of Inflammatory Pathways
Berbamine has been shown to suppress the activation of key inflammatory signaling pathways, including NF-κB and MAPK (JNK and ERK1/2), in macrophages.[9][15][16] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Caption: Berbamine inhibits LPS-induced inflammation by suppressing the NF-κB and MAPK signaling pathways.
Attenuation of Fibrosis
Berbamine has demonstrated anti-fibrotic effects in models of pulmonary and pancreatic fibrosis.[17][18][19] It appears to exert these effects by inhibiting the TGF-β1/Smad signaling pathway, a central mediator of fibrosis, and by reducing collagen deposition.
Caption: Berbamine attenuates fibrosis by activating AMPK and inhibiting the TGF-β1/Smad pathway.
Cardiovascular and Neuroprotective Potential
Cardiovascular Effects
Berbamine has shown promise in the context of cardiovascular health, particularly in protecting the heart from ischemia/reperfusion injury.[13] Its cardioprotective effects are linked to the maintenance of cytosolic Ca²⁺ homeostasis and the prevention of calpain activation through the PI3K-Akt-GSK3β pathway.
Neuroprotective Effects
Emerging evidence suggests that berbamine possesses neuroprotective properties. It has been shown to protect against neuronal apoptosis and oxidative stress, indicating its potential in the management of neurodegenerative diseases.[20][21][22]
Pharmacokinetics and Bioavailability
Despite its promising therapeutic activities, the clinical application of berbamine has been hampered by its poor oral bioavailability.[23] Studies in both animals and humans have shown that berbamine is subject to extensive first-pass metabolism in the intestine and liver, resulting in low systemic exposure.
| Species | Dose | Route | Cmax | Tmax | Absolute Bioavailability | Citation(s) |
| Rat | 100 mg/kg | Oral | 9.48 ng/mL | Not Specified | 0.68% | |
| Rabbit | 50 mg/kg | Oral | 0.411 µg/mL | Not Specified | Not Specified | |
| Human | 400 mg | Oral | ~0.4 ng/mL | 8 h | Not Specified | |
| Human | 500 mg | Oral | 0.07 nM | Not Specified | Not Specified |
Efforts to improve the bioavailability of berbamine, such as the development of novel formulations, are currently underway.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on berbamine.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of berbamine (e.g., 47 to 12000 µM) for the desired duration (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add 50 µL of MTT solution (2 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]
-
Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-600 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of berbamine that inhibits cell viability by 50%.
Caption: Workflow for a typical MTT cell viability assay.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Lyse berbamine-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, p53, Bax, Bcl-2, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Xenograft Mouse Model
This in vivo model is used to evaluate the anti-tumor efficacy of a compound.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ Huh7 cells) into the flank of immunocompromised mice (e.g., NOD/SCID or BALB/c nude mice).[2][6]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~150 mm³).
-
Treatment: Randomly assign the mice to treatment and control groups. Administer berbamine (e.g., 20-100 mg/kg) or vehicle control via the desired route (e.g., oral gavage or intraperitoneal injection) according to a specific schedule.[2][6]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., every 3 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
Caption: General workflow for a xenograft mouse model study.
Conclusion and Future Directions
Berbamine is a compelling natural product with a broad spectrum of therapeutic activities, particularly in oncology and inflammatory diseases. Its ability to modulate multiple key signaling pathways underscores its potential as a multi-target therapeutic agent. While the preclinical data are robust, the clinical development of berbamine is still in its early stages. The primary challenge remains its low oral bioavailability. Future research should focus on the development of novel drug delivery systems to enhance its pharmacokinetic profile. Furthermore, well-designed clinical trials are necessary to validate its efficacy and safety in human populations. The continued investigation of berbamine and its derivatives holds significant promise for the development of new and effective treatments for a variety of challenging diseases.
References
- 1. karger.com [karger.com]
- 2. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jbuon.com [jbuon.com]
- 4. researchgate.net [researchgate.net]
- 5. Berbamine Exerts Anti-Inflammatory Effects via Inhibition of NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Berbamine suppresses intestinal SARS-CoV-2 infection via a BNIP3-dependent autophagy blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The anti-inflammatory potential of berberine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Advances in the pharmacological mechanisms of berberine in the treatment of fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Berberine attenuates severity of chronic pancreatitis and fibrosis via AMPK-mediated inhibition of TGF-β1/Smad signaling and M2 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. mdpi.com [mdpi.com]
- 22. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 23. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Laboratory Synthesis of E6 Berbamine (Berbamine p-nitrobenzoate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of E6 Berbamine (B205283), a potent calmodulin (CaM) antagonist and derivative of the natural product berbamine. The synthesis involves a semi-synthetic approach, starting from commercially available berbamine and employing a Steglich esterification to introduce the p-nitrobenzoyl group. This protocol includes detailed methodologies, quantitative data summarization, and a visualization of the relevant signaling pathway.
Introduction
Berbamine is a bisbenzylisoquinoline alkaloid with a range of biological activities, including anti-cancer and anti-inflammatory properties. E6 Berbamine, or berbamine p-nitrobenzoate, is a synthetic derivative designed to enhance its biological efficacy, particularly as a calmodulin (CaM) antagonist.[1] this compound has been shown to inhibit the activity of CaM-dependent myosin light chain kinase (MLCK) and exhibits anti-leukemia activities.[1] The synthesis of this compound is achieved through the esterification of the phenolic hydroxyl group of berbamine with 4-nitrobenzoyl chloride.[2] This protocol details the semi-synthetic procedure starting from berbamine.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Berbamine | C37H40N2O6 | 608.72 | Starting Material |
| 4-Nitrobenzoyl chloride | C7H4ClNO3 | 185.56 | Reagent |
| Dicyclohexylcarbodiimide (B1669883) (DCC) | C13H22N2 | 206.33 | Coupling Agent |
| 4-Dimethylaminopyridine (B28879) (DMAP) | C7H10N2 | 122.17 | Catalyst |
| This compound | C44H43N3O9 | 757.83 | Product |
Table 2: Summary of a Representative Steglich Esterification Reaction
| Parameter | Value | Reference |
| Starting Material | Berbamine | - |
| Reagent | 4-Nitrobenzoyl chloride | - |
| Coupling Agent | DCC | - |
| Catalyst | DMAP | - |
| Solvent | Dichloromethane (B109758) (DCM) | General Protocol |
| Reaction Temperature | Room Temperature | General Protocol |
| Reaction Time | 12-24 hours | General Protocol |
| Expected Yield | Not specified in literature | - |
| Purity | >95% (typical for this method) | - |
Experimental Protocols
Protocol 1: Semi-synthesis of this compound via Steglich Esterification
This protocol describes the esterification of the phenolic hydroxyl group of berbamine with 4-nitrobenzoyl chloride using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
Materials:
-
Berbamine
-
4-Nitrobenzoyl chloride
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve berbamine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add 4-nitrobenzoyl chloride (1.2 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq), and dicyclohexylcarbodiimide (DCC, 1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO3 solution, and brine in a separatory funnel.
-
Dry the organic layer over anhydrous Na2SO4.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
-
Characterization: Characterize the final product by techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.
Signaling Pathway and Experimental Workflow
CaMKII Signaling Pathway
This compound is an inhibitor of Calmodulin (CaM)-dependent protein kinase II (CaMKII). The activation of CaMKII is a key step in many cellular signaling cascades. The following diagram illustrates the basic activation mechanism of CaMKII, which is inhibited by berbamine and its derivatives.
References
Application Notes and Protocols for E6 Berbamine in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berbamine (B205283), a bis-benzylisoquinoline alkaloid extracted from plants of the Berberis genus, has demonstrated significant anti-cancer properties in a variety of in vitro studies. These notes provide detailed protocols and application data for the use of E6 Berbamine in cell culture experiments, focusing on its effects on cell viability, apoptosis, and cell cycle progression. The information herein is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest in cancer cells.[1][2] Key signaling pathways modulated by Berbamine include:
-
p53-Dependent Apoptotic Signaling: Berbamine has been shown to upregulate the expression of p53, a critical tumor suppressor protein.[1][3] This leads to an increase in the pro-apoptotic proteins Bax and a decrease in the anti-apoptotic protein Bcl-2, resulting in the activation of caspase-3 and caspase-9 and subsequent apoptosis.[1][4]
-
MEK/ERK Signaling Pathway: In some cancer cell lines, such as human colon cancer cells, Berbamine has been observed to block the MEK/ERK signaling pathway, which is crucial for cell proliferation and survival.[5]
-
Wnt/β-catenin Signaling Pathway: Berbamine can inhibit the Wnt/β-catenin signaling pathway in cancer cells, like ovarian cancer, leading to reduced cell viability and invasion.[2]
-
Ca2+/calmodulin-dependent protein kinase II (CAMKII) Targeting: Berbamine has been identified as an inhibitor of CAMKII, a protein kinase involved in cell proliferation. By targeting CAMKII, Berbamine can suppress the growth of liver cancer cells and cancer-initiating cells.[6][7]
-
Induction of Autophagy: Alongside apoptosis, Berbamine can trigger the development of autophagic vesicles in cancer cells, contributing to its anti-tumor effects.[5]
Data Presentation
The following tables summarize the effective concentrations and observed effects of this compound across various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Berbamine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µg/mL) | IC50 (µM) | Reference |
| HCT116 | Colorectal Cancer | 48 | Not specified | 12.3 ± 1.02 | [8] |
| SW480 | Colorectal Cancer | 48 | Not specified | 16.4 ± 0.89 | [8] |
| KU812 | Chronic Myeloid Leukemia | 24 | 5.83 | Not specified | [9] |
| KU812 | Chronic Myeloid Leukemia | 48 | 3.43 | Not specified | [9] |
| KU812 | Chronic Myeloid Leukemia | 72 | 0.75 | Not specified | [9] |
| A549 | Lung Cancer | 72 | Not specified | 8.3 ± 1.3 | [10] |
| PC9 | Lung Cancer | 72 | Not specified | 16.8 ± 0.9 | [10] |
| FaDu | Head and Neck Squamous Cell Carcinoma | 24 | 147.7 | Not specified | [11] |
| FaDu | Head and Neck Squamous Cell Carcinoma | 36 | 39.6 | Not specified | [11] |
| FaDu | Head and Neck Squamous Cell Carcinoma | 48 | 14.1 | Not specified | [11] |
| H9 | Human T-cell Lymphoma | Not specified | Not specified | 4.0 | [12] |
| RPMI8226 | Multiple Myeloma | Not specified | Not specified | 6.19 | [12] |
Table 2: Effects of Berbamine on Apoptosis and Cell Cycle
| Cell Line | Concentration | Incubation Time (h) | Effect | Reference |
| HCT116, SW480 | 20 µg/mL | 48 | Increased apoptosis, G0/G1 phase arrest | [1] |
| SMMC-7721 | 20 µmol/L, 40 µmol/L | 48 | Significantly enhanced apoptosis rate | [3] |
| SMMC7721 | 25 µg/mL | 24 | Induction of apoptosis (chromatin condensation) | [13] |
| KU812 | Not specified | Not specified | G1 arrest and apoptosis | [9] |
| Ovarian Cancer Cells | Not specified | Not specified | Increased apoptosis, G0/G1 phase arrest | [2] |
| A549 | 20 µM | Not specified | Significantly induced cell death | [14] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of Berbamine on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Berbamine (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 200 µL of complete culture medium.[13]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Prepare serial dilutions of Berbamine in complete culture medium.
-
After 24 hours, remove the medium from the wells and add 200 µL of the medium containing different concentrations of Berbamine (e.g., 0-80 µM).[10] Include a vehicle control (medium with the same concentration of solvent used to dissolve Berbamine).
-
Incubate the cells for the desired time periods (e.g., 24, 48, or 72 hours).[1]
-
After incubation, add 50 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Carefully remove the medium and MTT solution.
-
Add 200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 5 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following Berbamine treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Berbamine
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of Berbamine (e.g., 20 µg/mL) for a specific duration (e.g., 48 hours).[1]
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of Berbamine on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Berbamine
-
6-well plates
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) solution containing RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Berbamine as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.[15]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase A staining solution.[15]
-
Incubate in the dark at room temperature for 30 minutes.[15]
-
Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of PI.
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by this compound in cancer cells.
Experimental Workflow
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berbamine suppresses cell proliferation and promotes apoptosis in ovarian cancer partially via the inhibition of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Berbamine induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Berbamine exerts anticancer effects on human colon cancer cells via induction of autophagy and apoptosis, inhibition of cell migration and MEK/ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 7. Berbamine inhibits the growth of liver cancer cells and cancer-initiating cells by targeting Ca²⁺/calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Synthesis and antitumor activity in vitro of novel berbamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Berbamine induces apoptosis in human hepatoma cell line SMMC7721 by loss in mitochondrial transmembrane potential and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for E6 Berbamine Administration in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
E6 Berbamine, a bis-benzylisoquinoline alkaloid derived from the plant Berberis amurensis, has garnered significant interest in preclinical research for its potential therapeutic applications, particularly in oncology and neurodegenerative diseases. These application notes provide detailed protocols for the in vivo administration of this compound in animal models, primarily mice. The included information on dosages, administration routes, and relevant signaling pathways is intended to guide researchers in designing and executing their studies.
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies involving Berbamine administration in mice.
Table 1: Berbamine Administration Parameters in Murine Cancer Models
| Cancer Type | Animal Model | Administration Route | Dosage | Vehicle | Key Outcomes |
| Lung Cancer | Nude mice (A549 xenograft) | Not specified in abstract | Dose-dependent | Not specified in abstract | Significant reduction in tumor growth, prolonged survival time[1] |
| Colorectal Cancer | Nude mice (SW480 xenograft) | Subcutaneous (s.c.) | 60 mg/kg (twice daily for 4 weeks) | Isotonic saline | Suppressed tumor volume and weight[2] |
| Liver Cancer | NOD/SCID mice (Huh7 & SK-Hep-1 xenografts) | Not specified in abstract | Tolerable dose | Pure sterile water | 70% reduction in liver tumor growth[3] |
| Lung Cancer | Xenograft mouse model | Not specified in abstract | 20 mg/kg | Not specified in abstract | Significantly smaller tumor volume[4] |
Table 2: Berbamine Administration Parameters in a Murine Alzheimer's Disease Model
| Disease Model | Animal Model | Administration Route | Dosage | Duration | Key Outcomes |
| Alzheimer's Disease | APP/PS1, Gal-Alu, and Alu AD model mice | Gavage | 280 mg/kg/day | 40 days | Improved learning and memory, reduced Aβ deposition[5][6] |
Table 3: Pharmacokinetic Parameters of Berbamine and its Metabolites in Rodents
| Compound | Animal Model | Administration Route | Dose | Cmax | Tmax | Absolute Bioavailability |
| Berberine (B55584) | Rats | Oral | 48.2 mg/kg | - | 2.75 ± 2.95 h | 0.37 ± 0.11%[7] |
| Demethyleneberberine | Mice | Intragastric | 40 mg/kg | 177.15 ± 11.73 ng/mL | 0.08 ± 0.00 h | 4.47%[8] |
| Demethyleneberberine | Rats | Intragastric | 40 mg/kg | 308.25 ± 103.86 ng/mL | 0.08 ± 0.00 h | 5.92%[8] |
| Berberrubine (B190655) | Rats | Oral | - | - | - | 31.6%[9] |
| Note: Pharmacokinetic data for this compound specifically after subcutaneous administration in mice is limited in the reviewed literature. The data presented is for berberine and its key metabolites, which may inform study design. |
Table 4: Acute Toxicity of Berbamine in Mice
| Administration Route | LD50 | Reference |
| Intravenous (i.v.) | 9.04 mg/kg | [10][11] |
| Intraperitoneal (i.p.) | 57.61 mg/kg | [10][11] |
| Intragastric (i.g.) | > 20.8 g/kg (Not determined) | [10][11] |
Experimental Protocols
Protocol 1: Subcutaneous (s.c.) Administration of this compound
This protocol is designed for the administration of this compound for efficacy studies in xenograft mouse models.
A. Materials:
-
This compound
-
Sterile, isotonic saline (0.9% NaCl) or sterile water
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
Animal scale
-
70% ethanol (B145695) wipes
B. This compound Formulation:
-
Based on the desired dosage and the number of animals, calculate the total amount of this compound required.
-
This compound has poor water solubility. For in vivo administration, it can be dissolved in pure sterile water[3] or isotonic saline[2]. If solubility is an issue, a vehicle suitable for poorly soluble compounds may be necessary. Common vehicles include aqueous solutions with co-solvents like DMSO (final concentration should be low, e.g., <5-10%) and PEG, or lipid-based formulations[12][13][14][15]. A vehicle control group should always be included in the study.
-
Prepare the formulation fresh before each administration or determine its stability under storage conditions.
-
Vortex the solution thoroughly to ensure it is homogenous before drawing it into the syringe.
C. Animal Preparation and Injection Procedure:
-
Weigh each mouse to accurately calculate the injection volume. The typical injection volume for subcutaneous administration in mice is 100-200 µL.
-
Properly restrain the mouse. A firm scruff of the neck will immobilize the head and upper body.
-
Wipe the injection site (typically the loose skin over the shoulders/dorsal flank) with a 70% ethanol wipe.
-
Create a "tent" of skin by lifting the loose skin at the injection site.
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the body.
-
Gently aspirate to ensure the needle is not in a blood vessel.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
D. Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions (e.g., distress, lethargy, localized swelling).
-
Continue to monitor the animals regularly for changes in body weight, tumor size, food and water intake, and overall health status as per the experimental plan.
Protocol 2: Oral Gavage Administration of this compound
This protocol is suitable for studies requiring oral administration of this compound.
A. Materials:
-
This compound
-
Sterile water or appropriate vehicle
-
Flexible plastic or stainless steel gavage needles (18-20 gauge for adult mice)
-
Sterile syringes (1 mL)
-
Animal scale
B. This compound Formulation:
-
Prepare the this compound solution or suspension as described in Protocol 1, Section B. The maximum recommended gavage volume for mice is 10 mL/kg of body weight.
C. Animal Preparation and Gavage Procedure:
-
Weigh each mouse to determine the correct administration volume.
-
Select the appropriate size gavage needle. The length should be pre-measured from the corner of the mouse's mouth to the last rib to ensure it will reach the stomach.
-
Properly restrain the mouse in a vertical position, ensuring the head and body are in a straight line.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Allow the mouse to swallow the needle, which will guide it into the esophagus. Do not force the needle. If resistance is met, withdraw and reposition.
-
Once the needle is in the stomach (at the pre-measured depth), slowly administer the substance.
-
Gently withdraw the needle along the same path of insertion.
D. Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
-
Continue with routine monitoring as outlined in the experimental design.
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways Modulated by this compound
This compound has been shown to influence several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Caption: p53-dependent apoptotic pathway activated by this compound.
Caption: Inhibition of CaMKII signaling by this compound.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Experimental Workflow for a Xenograft Study
The following diagram illustrates a typical workflow for an in vivo cancer study using a xenograft model.
Caption: A typical workflow for an in vivo xenograft study.
Disclaimer
This document is intended for informational purposes only and should not be considered a substitute for established institutional animal care and use committee (IACUC) protocols. All animal experiments should be conducted in accordance with local and national regulations and with the approval of the relevant institutional animal welfare body. Researchers should have appropriate training and expertise in the handling and treatment of laboratory animals.
References
- 1. benchchem.com [benchchem.com]
- 2. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 3. frontiersin.org [frontiersin.org]
- 4. Pre-clinical toxicity of a combination of berberine and 5-aminosalicylic acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacokinetics in rats and tissue distribution in mouse of berberrubine by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acute toxicity of berberine and its correlation with the blood concentration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Optimal dosage and concentration of E6 Berbamine for cancer research
A comprehensive guide for researchers, scientists, and drug development professionals on the application of Berbamine (B205283) and its derivative, E6 Berbamine, in cancer research.
Introduction
Berbamine, a bis-benzylisoquinoline alkaloid isolated from plants of the Berberis genus, has garnered significant attention in oncological research for its potent anti-cancer properties. It has been shown to inhibit proliferation, induce apoptosis, and suppress metastasis across a wide range of cancer types. This compound, a synthetic derivative also known as Berbamine p-nitrobenzoate, is a potent calmodulin (CaM) antagonist. While research on this compound is currently less extensive than on its parent compound, it has demonstrated anti-leukemic activity. This document provides a detailed overview of the optimal dosage and concentration of Berbamine in various cancer models, outlines key experimental protocols, and visualizes the critical signaling pathways involved.
Note on this compound: Currently, publicly available research data specifically detailing the optimal dosage and concentration of this compound for a broad range of cancer types is limited. The primary available data point indicates an IC50 of 2.13 μM in K562 leukemia cells. It is plausible that this compound shares mechanisms of action with Berbamine. Therefore, the following data and protocols for Berbamine can serve as a foundational guide for initiating research with its E6 derivative, with the understanding that optimization for specific cancer types and experimental conditions will be necessary.
Data Presentation: In Vitro Efficacy of Berbamine
The following tables summarize the effective concentrations and IC50 values of Berbamine in various cancer cell lines as reported in preclinical studies. These values can serve as a starting point for determining the optimal concentration for your specific research needs.
Table 1: IC50 Values of Berbamine in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value | Incubation Time | Reference |
| Leukemia | K562 | 2.13 μM (for this compound) | Not Specified | [1] |
| KU812 | 5.83 µg/ml | 24 h | [2] | |
| KU812 | 3.43 µg/ml | 48 h | [2] | |
| KU812 | 0.75 µg/ml | 72 h | [2] | |
| KM3 | 8.17 µg/mL | 24 h | [3] | |
| KM3 | 5.09 µg/mL | 48 h | [3] | |
| KM3 | 3.84 µg/mL | 72 h | [3] | |
| Liver Cancer | Huh7 | 5.2 µg/ml | 72 h | [4] |
| HepG2 | Not Specified | Not Specified | [4] | |
| MHCC97H | 13.7 µg/ml | 72 h | [1] | |
| PLC/PRF/5 | Not Specified | Not Specified | [4] | |
| SK-Hep-1 | Not Specified | Not Specified | [4] | |
| SMMC7721 | 22.8±1.3 µg/ml | 24 h | [5] | |
| SMMC7721 | 10.9±0.5 µg/ml | 48 h | [5] | |
| Colorectal Cancer | HCT116 | ~20 µg/ml (significant apoptosis) | 48 h | [6] |
| SW480 | ~20 µg/ml (significant apoptosis) | 48 h | [6] | |
| HT-29 | 14 µM | 24 h | [7] | |
| Lung Cancer | A549 | 11.2±2.1μM | 48 h | [8] |
| Gastric Cancer | SGC-7901 | 11.13 μM | 48 h | [9] |
| SGC-7901 | 4.148 μM | 72 h | [9] | |
| BGC-823 | 16.38 μM | 48 h | [9] | |
| BGC-823 | 5.788 μM | 72 h | [9] | |
| Head and Neck Cancer | FaDu | 147.7 µg/mL | 24 h | |
| FaDu | 39.6 µg/mL | 36 h | ||
| FaDu | 14.1 µg/mL | 48 h | ||
| KB | Lower than FaDu | Not Specified | ||
| Myeloma | RPMI8226 | 6.19 μM | Not Specified | |
| T-cell Lymphoma | H9 | 4.0 μM | Not Specified |
Note: Conversion of µg/ml to µM can be performed using the molecular weight of Berbamine (608.7 g/mol ).
Data Presentation: In Vivo Dosage of Berbamine
Animal studies, primarily in mouse models, have demonstrated the in vivo anti-tumor efficacy of Berbamine. The following table summarizes dosages used in these studies.
Table 2: In Vivo Dosages of Berbamine in Xenograft Models
| Cancer Type | Animal Model | Dosage | Administration Route | Reference |
| Colorectal Cancer | Nude mice (SW480 xenograft) | 60 mg/kg, twice daily for 4 weeks | Subcutaneous (s.c.) | [6] |
| Lung Cancer | Nude mice (A549 xenograft) | 10, 20, and 30 mg/kg | Intravenous (i.v.) | [8] |
| Liver Cancer | NOD/SCID mice (Huh7 xenograft) | Not specified (oral) | Oral | [1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and accurate interpretation of results.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Berbamine on cancer cells.
Materials:
-
Cancer cell lines
-
96-well plates
-
Berbamine (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Berbamine (e.g., 0-100 µM) for 24, 48, or 72 hours.[6][8] Include a vehicle control (medium with the same concentration of solvent used to dissolve Berbamine).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by Berbamine.
Materials:
-
Cancer cell lines
-
6-well plates
-
Berbamine
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentration of Berbamine for a specified time (e.g., 24 or 48 hours).[6]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This technique is used to detect changes in the expression of proteins involved in signaling pathways affected by Berbamine.
Materials:
-
Cancer cell lines treated with Berbamine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against p53, Bax, Bcl-2, Caspase-3, p-AKT, total AKT, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Lyse the treated and control cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Visualizations
Berbamine exerts its anti-cancer effects by modulating multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways.
Berbamine-Induced Apoptosis via p53 Pathway
Berbamine has been shown to induce apoptosis in colorectal cancer cells through the activation of the p53 signaling pathway.[6]
References
- 1. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Update Review | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Berbamine exerts anticancer effects on human colon cancer cells via induction of autophagy and apoptosis, inhibition of cell migration and MEK/ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines [archivesofmedicalscience.com]
- 6. Berbamine suppresses cell proliferation and promotes apoptosis in ovarian cancer partially via the inhibition of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jbuon.com [jbuon.com]
- 8. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antitumor activity in vitro of novel berbamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Delivery of E6 Berbamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
E6 Berbamine, a bis-benzylisoquinoline alkaloid derived from Berberis amurensis, has demonstrated significant potential as a therapeutic agent, particularly in oncology.[1] Its multifaceted anticancer properties include the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.[2][3] However, the clinical translation of this compound is hindered by its poor aqueous solubility, low oral bioavailability, and rapid systemic elimination.[2] To overcome these limitations, nanotechnology-based drug delivery systems have emerged as a promising strategy to enhance its therapeutic efficacy.[2] This document provides detailed application notes and protocols for various techniques to deliver this compound to target cells, focusing on nanoparticle-based approaches.
This compound Delivery Systems: A Quantitative Overview
Various nanoparticle formulations have been developed to improve the delivery of this compound. The choice of delivery system can significantly impact its stability, cellular uptake, and antitumor efficacy.[2] Below is a summary of quantitative data for different this compound-loaded nanoparticle systems.
| Delivery System | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Key Findings & References |
| Lipid Nanoparticles (LNs) | ~75 | Not specified | Not specified | Not specified | Enhanced anti-metastatic and anti-tumorigenic efficacy in vivo compared to native Berbamine.[4][5] |
| Dopamine-polylactide-TPGS Nanoparticles | Stable size | Not specified | Not specified | Not specified | Inhibited viability, proliferation, migration, and invasion of pancreatic cancer cells.[6] |
| Berbamine-loaded liposomes | 116.6 ± 5.8 | Not specified | 87.8 ± 1.0 | Not specified | Increased oral bioavailability by 628% in rats compared to pure Berbamine.[7] |
| Berbamine hydrochloride-loaded liposomes | Not specified | Not specified | 79.62 ± 4.20 | Not specified | Prepared by thin-film dispersion hydration method.[8] |
| Solid Lipid Nanoparticles (SLNs) | 81.42 ± 8.48 | -28.67 ± 0.71 | Desirable | Desirable | Showed significantly slower release and enhanced antitumor efficacy on MCF-7, HepG 2, and A549 cancer cells compared to free Berbamine hydrochloride.[9] |
| Chitosan/Sulfobutylether-β-Cyclodextrin Nanoparticles (Co-delivery with Docetaxel) | Not specified | Not specified | Not specified | Not specified | Exhibited higher cytotoxicity, cellular uptake, and apoptosis in MCF-7 cells compared to other formulations.[5][10] |
| PLGA-PEG-TPP Nanoparticles | Not specified | Not specified | Not specified | Not specified | Proposed as a promising delivery system to enhance therapeutic intervention.[5] |
| mPE-PCL Nanoparticles (Co-delivery with Paclitaxel) | Not specified | Not specified | Not specified | Not specified | Demonstrated effective anti-cancer properties in human gastric cancer BGC823 cells in vitro and superior tumor suppression in vivo.[5] |
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating multiple intracellular signaling pathways involved in cell survival, proliferation, and apoptosis. Understanding these pathways is crucial for designing targeted delivery strategies and combination therapies.
This compound has been shown to modulate several key oncogenic signaling pathways:
-
JAK/STAT Pathway: Berbamine can inhibit the JAK/STAT signaling pathway, which is often constitutively active in many cancers and plays a crucial role in cell proliferation and survival.[5]
-
CAMKII/c-Myc Pathway: It has been reported to inhibit the Ca2+/calmodulin-dependent protein kinase II (CAMKII), leading to the suppression of liver cancer cell proliferation and induction of cell death.[11][12]
-
TGF-β/SMAD Pathway: Berbamine can activate the TGF-β/SMAD pathway, which is involved in cell cycle arrest and apoptosis induction in cancer cells.[5]
-
p53-Dependent Apoptosis: this compound can induce apoptosis through a p53-dependent signaling pathway, leading to increased expression of pro-apoptotic proteins like Bax and caspases.[3]
-
NF-κB Pathway: Berbamine acts as a nuclear factor κB (NF-κB) inhibitor, which is critical for the survival and proliferation of myeloma cells.[13]
-
BRD4/c-MYC Signaling Pathway: Berbamine has been shown to suppress the growth of gastric cancer cells by inactivating the BRD4/c-MYC signaling pathway.[14]
Experimental Protocols
This section provides detailed protocols for the preparation and characterization of this compound-loaded nanoparticles.
Preparation of Berbamine-Loaded Liposomes by Thin-Film Hydration
This method is widely used for the preparation of liposomes.[8][15][16]
Materials:
-
This compound
-
Soy phosphatidylcholine (SPC) or other suitable lipids
-
Cholesterol
-
Ethanol or chloroform/methanol mixture
-
Phosphate-buffered saline (PBS) or other aqueous buffer
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or probe sonicator
-
Extruder (optional)
-
Dialysis tubing or size exclusion chromatography column
Protocol:
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., SPC and cholesterol) in a suitable organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a temperature above the lipid phase transition temperature. This will form a thin, uniform lipid film on the inner surface of the flask.
-
-
Hydration:
-
Add an aqueous solution of this compound to the flask containing the lipid film.
-
Hydrate the film by rotating the flask gently in a water bath at a temperature above the lipid transition temperature for a specified time (e.g., 1-2 hours). This allows for the self-assembly of lipids into multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a bath or probe sonicator.
-
Alternatively, the liposome suspension can be extruded through polycarbonate membranes with defined pore sizes using a mini-extruder.
-
-
Purification:
-
Remove the unencapsulated this compound from the liposome suspension by dialysis against a suitable buffer or by using size exclusion chromatography.
-
Preparation of Berbamine-Loaded Solid Lipid Nanoparticles (SLNs)
SLNs are an alternative lipid-based delivery system with improved stability.[9]
Materials:
-
This compound
-
Solid lipid (e.g., Compritol 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Deionized water
Equipment:
-
High-speed homogenizer or ultrasonicator
-
Magnetic stirrer with heating plate
Protocol:
-
Preparation of Lipid and Aqueous Phases:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Dissolve the this compound in the molten lipid.
-
Separately, heat the aqueous phase containing the surfactant to the same temperature.
-
-
Emulsification:
-
Add the hot aqueous phase to the molten lipid phase under high-speed homogenization or ultrasonication for a specific duration to form a hot oil-in-water (o/w) nanoemulsion.
-
-
Nanoparticle Formation:
-
Cool the hot nanoemulsion down to room temperature or below while stirring. This will cause the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization of this compound-Loaded Nanoparticles
Protocol Workflow for Nanoparticle Characterization:
-
Particle Size and Zeta Potential:
-
Use Dynamic Light Scattering (DLS) to determine the average particle size, polydispersity index (PDI), and zeta potential of the nanoparticle suspension. Dilute the samples appropriately with deionized water before measurement.
-
-
Morphology:
-
Visualize the shape and surface morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
-
Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Separate the nanoparticles from the aqueous medium containing unencapsulated drug by ultracentrifugation.
-
Measure the amount of this compound in the supernatant using a suitable analytical method like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total drug amount - Amount of free drug) / Total drug amount] x 100
-
DL (%) = [(Total drug amount - Amount of free drug) / Total weight of nanoparticles] x 100
-
-
-
In Vitro Drug Release:
-
Use the dialysis bag method. Place a known amount of the this compound-loaded nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Quantify the amount of released this compound in the withdrawn samples using a suitable analytical method.
-
In Vitro and In Vivo Evaluation
In Vitro Cell-Based Assays
-
Cell Viability/Cytotoxicity Assay (MTT Assay): To evaluate the cytotoxic effects of free this compound and its nanoparticle formulations on cancer cell lines.[17]
-
Cellular Uptake Studies: To quantify the internalization of nanoparticles into target cells, often using fluorescence microscopy or flow cytometry with fluorescently labeled nanoparticles.
-
Apoptosis Assays (Flow Cytometry): To determine the mechanism of cell death induced by the treatments, using annexin (B1180172) V/propidium iodide (PI) staining.[3]
-
Western Blot Analysis: To investigate the effect of the treatments on the expression levels of proteins involved in the signaling pathways mentioned in Section 2.[3]
-
Migration and Invasion Assays (Transwell Assay): To assess the anti-metastatic potential of the formulations.[6]
In Vivo Animal Studies
-
Pharmacokinetic Studies: To determine the bioavailability and plasma half-life of this compound after administration of free drug versus nanoparticle formulations.[10]
-
Xenograft Tumor Models: To evaluate the in vivo anti-tumor efficacy. Nude mice are typically inoculated with cancer cells to form tumors, and then treated with the different formulations. Tumor growth is monitored over time.[4][6][17]
-
Biodistribution Studies: To determine the accumulation of the nanoparticles in different organs, particularly the tumor site. This often involves labeling the nanoparticles with a fluorescent or radioactive tag.
Conclusion
The use of nanoparticle-based delivery systems presents a highly promising approach to enhance the therapeutic potential of this compound. By improving its solubility, stability, and targeted delivery, these advanced formulations can overcome the inherent limitations of the free drug, leading to improved anti-cancer efficacy and reduced systemic toxicity. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists working on the development of novel this compound-based cancer therapies. Further research and clinical translation of these nanoformulations are warranted to fully realize their therapeutic benefits.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced anti-metastatic and anti-tumorigenic efficacy of Berbamine loaded lipid nanoparticles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Tumor and Anti-Metastasis Effects of Berbamine-Loaded Lipid Nanoparticles on Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Berberine-loaded liposomes for oral delivery: Preparation, physicochemical characterization and in-vivo evaluation in an endogenous hyperlipidemic animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
- 9. Enhancing the antitumor activity of berberine hydrochloride by solid lipid nanoparticle encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Co-Delivery of Docetaxel and Berbamine by Chitosan/Sulfobutylether-β-Cyclodextrin Nanoparticles for Enhancing Bioavailability and Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 12. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Berbamine, a novel nuclear factor κB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Berbamine Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. japsonline.com [japsonline.com]
- 17. journal.waocp.org [journal.waocp.org]
Application of E6 Berbamine in Studying Autophagy Pathways
For Researchers, Scientists, and Drug Development Professionals
Application Notes
E6 Berbamine (B205283) (BBM), a bis-benzylisoquinoline alkaloid, has emerged as a versatile tool in the investigation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. Berbamine's utility lies in its ability to modulate autophagy through distinct mechanisms, acting as both an inhibitor and an inducer depending on the cellular context. This dual functionality makes it a valuable pharmacological agent for dissecting the intricate autophagy pathway.
E6 Berbamine as an Autophagy Inhibitor:
In many cancer cell lines, including breast and melanoma, Berbamine functions as a late-stage autophagy inhibitor.[1][2][3][4] Its primary mechanism of inhibition involves the blockade of autophagosome-lysosome fusion.[1][3][4] This is achieved through the upregulation of BNIP3, which then disrupts the formation of the essential SNARE complex, composed of SNAP29 and VAMP8, that mediates membrane fusion.[1][3][4][5] Consequently, autophagosomes accumulate within the cell, a hallmark of late-stage autophagy inhibition.
Another reported inhibitory mechanism is the impairment of lysosomal function through the inhibition of lysosomal acidification.[2][6][7][8] By raising the lysosomal pH, Berbamine inactivates lysosomal hydrolases, preventing the degradation of autophagic cargo. This leads to the accumulation of both autophagosomes and p62/SQSTM1, a protein that is normally degraded during autophagy.[2][6]
This compound as an Autophagy Inducer:
Conversely, in other cellular contexts, such as human colon cancer cells and macrophages, Berbamine has been shown to induce autophagy.[9][10][11] In colon cancer cells, treatment with Berbamine leads to an increase in the levels of key autophagy-related proteins, including Beclin-1, ATG5, ATG12, and the lipidated form of LC3 (LC3-II), indicating an induction of autophagosome formation.[9][10] In macrophages, Berbamine promotes autophagy to facilitate the clearance of intracellular pathogens like Mycobacterium tuberculosis by modulating the ROS/Ca2+ axis.[11]
This context-dependent activity of Berbamine underscores the complexity of autophagy regulation and highlights the importance of carefully characterizing its effects in any given experimental system.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound to modulate autophagy.
Table 1: Effective Concentrations of this compound in Autophagy Studies
| Cell Line/Organism | Effect on Autophagy | Effective Concentration | Reference |
| HT-29 (Human colon cancer) | Induction | IC50 of 14 µM | [9][10] |
| MCF-7 (Human breast cancer) | Inhibition | 5 µM | [1][2] |
| A375, B16 (Melanoma) | Inhibition | 5 µM | [2][6] |
| THP-1 (Human monocytic cell line) | Induction | 15 µM | [11] |
Table 2: Summary of this compound's Effects on Key Autophagy Markers
| Marker | Effect of Berbamine (Inhibitor) | Effect of Berbamine (Inducer) | Method of Detection | References |
| LC3-II | Increase (accumulation) | Increase (induction) | Western Blot, Fluorescence Microscopy | [1][2][6][9][10][11] |
| p62/SQSTM1 | Increase (blockade of degradation) | Decrease (enhanced degradation) | Western Blot | [1][2][6] |
| Beclin-1 | No significant change | Increase | Western Blot | [1][9][10] |
| ATG5 | No significant change | Increase | Western Blot | [1][9][10] |
| BNIP3 | Increase | Not reported | Western Blot | [1][3][4] |
| Autophagosomes | Accumulation | Increased formation | TEM, Fluorescence Microscopy | [1][2][6][9][10] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on autophagy are provided below.
Western Blot Analysis of Autophagy Markers (LC3 and p62)
This protocol is for the detection of changes in the levels of LC3-I to LC3-II conversion and p62 degradation.
a. Cell Lysis and Protein Quantification:
-
Culture cells to 70-80% confluency and treat with this compound at the desired concentration and for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
b. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on a 12-15% SDS-polyacrylamide gel.
-
Run the gel at 100-120V.
-
Transfer the proteins to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B (1:1000) and p62 (1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL detection reagent.
Fluorescence Microscopy of GFP-LC3 Puncta
This method is used to visualize and quantify the formation of autophagosomes.
a. Cell Culture and Transfection:
-
Seed cells on glass coverslips in a 24-well plate.
-
Transfect cells with a GFP-LC3 expression plasmid using a suitable transfection reagent.
-
Allow cells to express the protein for 24-48 hours.
b. Treatment and Staining:
-
Treat the cells with this compound.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips on glass slides using a mounting medium containing DAPI for nuclear counterstaining.
c. Imaging and Quantification:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of multiple fields.
-
Quantify the number of GFP-LC3 puncta per cell using image analysis software. An increase in puncta suggests an accumulation of autophagosomes.
Autophagic Flux Assay using mCherry-GFP-LC3
This assay distinguishes between autophagy induction and blockade of autophagosomal degradation.
a. Cell Transfection and Treatment:
-
Transfect cells with a tandem mCherry-GFP-LC3 plasmid.
-
Treat cells with this compound.
b. Imaging:
-
Visualize the cells using a confocal microscope.
-
In autophagosomes (neutral pH), both GFP and mCherry fluoresce, appearing as yellow puncta.
-
In autolysosomes (acidic pH), the GFP signal is quenched, while the mCherry signal persists, appearing as red-only puncta.
c. Interpretation:
-
Autophagy induction: An increase in both yellow and red puncta.
-
Autophagy inhibition (late stage): An accumulation of yellow puncta with a decrease in red puncta.
Transmission Electron Microscopy (TEM) for Autophagosome Visualization
TEM provides high-resolution images of autophagic structures.
a. Sample Preparation:
-
Treat cells with this compound.
-
Fix the cells in a solution of glutaraldehyde (B144438) and paraformaldehyde.
-
Post-fix with osmium tetroxide.
-
Dehydrate the samples in a graded series of ethanol.
-
Embed the samples in resin.
b. Imaging:
-
Cut ultrathin sections (70-90 nm) and place them on copper grids.
-
Stain the sections with uranyl acetate (B1210297) and lead citrate.
-
Examine the sections using a transmission electron microscope. Autophagosomes appear as double-membraned vesicles containing cytoplasmic material.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits late-stage autophagy.
Caption: this compound induces autophagy in specific cells.
Caption: Western blot workflow for autophagy markers.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel autophagy inhibitor berbamine blocks SNARE-mediated autophagosome-lysosome fusion through upregulation of BNIP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GFP-LC3 High-content Assay for Screening Autophagy Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel autophagy inhibitor berbamine blocks SNARE-mediated autophagosome-lysosome fusion through upregulation of BNIP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers [mdpi.com]
- 6. Inhibition of Autophagy by Berbamine Hydrochloride Mitigates Tumor Immune Escape by Elevating MHC-I in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Autophagy by Berbamine Hydrochloride Mitigates Tumor Immune Escape by Elevating MHC-I in Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Berbamine Hydrochloride inhibits lysosomal acidification by activating Nox2 to potentiate chemotherapy-induced apoptosis via the ROS-MAPK pathway in human lung carcinoma cells [pubmed.ncbi.nlm.nih.gov]
- 9. The application of traditional transmission electron microscopy for autophagy research in Caenorhabditis elegans [biophysics-reports.org]
- 10. Berbamine exerts anticancer effects on human colon cancer cells via induction of autophagy and apoptosis, inhibition of cell migration and MEK/ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Berbamine promotes macrophage autophagy to clear Mycobacterium tuberculosis by regulating the ROS/Ca2+ axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: E6 Berbamine as a Tool for Investigating CAMKII Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium/calmodulin-dependent protein kinase II (CAMKII) is a crucial serine/threonine kinase that plays a pivotal role in decoding intracellular calcium (Ca²⁺) signals. Its involvement in a multitude of cellular processes, including synaptic plasticity, gene expression, and cell cycle regulation, makes it a significant target for therapeutic intervention and basic research.[1][2] Aberrant CAMKII expression and activity have been implicated in various diseases, including cancer.[1][3]
Berbamine (B205283), a natural bisbenzylisoquinoline alkaloid isolated from Berberis amurensis, and its derivatives have emerged as valuable chemical probes for studying CAMKII signaling.[1][3][4] One such derivative, E6 Berbamine (Berbamine p-nitrobenzoate), has been characterized as a potent calmodulin (CaM) antagonist.[5][6] By inhibiting the Ca²⁺-CaM complex, this compound provides a tool to investigate the upstream activation mechanisms of CAMKII.
Conversely, the parent compound, Berbamine, has been identified as a direct, ATP-competitive inhibitor of CAMKIIγ, a specific isoform implicated in the progression of chronic myeloid leukemia (CML) and liver cancer.[4][7][8] This dual modality within the berbamine family—upstream CaM antagonism (this compound) and direct kinase inhibition (Berbamine)—offers researchers a versatile toolkit to dissect the multifaceted CAMKII signaling pathway.
These application notes provide a comprehensive overview of this compound and its parent compound, Berbamine, summarizing their inhibitory properties and offering detailed protocols for their use in investigating CAMKII signaling.
Mechanism of Action
The inhibitory effects of the berbamine family on the CAMKII pathway can occur at two distinct points:
-
This compound as a Calmodulin (CaM) Antagonist: this compound functions by targeting calmodulin, the essential upstream activator of CAMKII.[5] In its inactive state, the CAMKII catalytic domain is autoinhibited. An increase in intracellular Ca²⁺ leads to the formation of the Ca²⁺/CaM complex, which binds to the regulatory domain of CAMKII, releasing the autoinhibition and activating the kinase.[3][9] this compound's antagonism of CaM prevents this activation step.[5] This makes it a useful tool for studying processes dependent on the Ca²⁺/CaM-mediated activation of CAMKII.
-
Berbamine as a Direct CAMKII Inhibitor: The parent compound, Berbamine, has been shown to directly interact with CAMKIIγ.[4][8] Studies indicate that Berbamine physically binds to the ATP-binding pocket of the kinase.[1][4] This ATP-competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the kinase's activity and triggering apoptosis in cancer cells.[4][8]
Data Presentation: Inhibitory Activities
The following tables summarize the reported quantitative data for this compound and its parent compound, Berbamine.
Table 1: Inhibitory Activity of this compound as a Calmodulin Antagonist
| Target Enzyme | Inhibitory Constant (Kᵢ) | IC₅₀ | Organism/System | Reference(s) |
| Myosin Light Chain Kinase (MLCK) | 0.95 µM | 8 µM | Not Specified | [5][6] |
| Phosphodiesterase I (PDE1) | Not Reported | 0.53 µM | Not Specified |
Note: Both MLCK and PDE1 are calmodulin-dependent enzymes. Inhibition is attributed to CaM antagonism.
Table 2: Anti-proliferative and Inhibitory Activity of Berbamine
| Cell Line / Target | Cell Type | IC₅₀ / Kᵢ | Duration | Reference(s) |
| K562 | Chronic Myeloid Leukemia | 2.13 µM | 48h | [6] |
| K562 | Chronic Myeloid Leukemia | 5.11 µM | Not Spec. | [3] |
| KU812 | Chronic Myeloid Leukemia | 5.83 µg/mL | 24h | [10][11] |
| KU812 | Chronic Myeloid Leukemia | 3.43 µg/mL | 48h | [10][11] |
| KU812 | Chronic Myeloid Leukemia | 0.75 µg/mL | 72h | [10][11] |
| RPMI-8226 | Leukemia | 7.84 µM | Not Spec. | [3] |
| MOLT-4 | Leukemia | 10.69 µM | Not Spec. | [3] |
| HL-60(TB) | Leukemia | 5.98 µM | Not Spec. | [3] |
| CCRF-CEM | Leukemia | 11.36 µM | Not Spec. | [3] |
| SR | Leukemia | 5.14 µM | Not Spec. | [3] |
| A549/ATCC | Non-small cell lung cancer | 18.71 µM | Not Spec. | [3] |
| CAMKII | In vitro kinase assay | Kᵢ: 2.58 µM (KN-93)* | N/A | [12] |
*Note: Direct IC₅₀/Kᵢ for Berbamine against purified CAMKII is not consistently reported in the search results, but its action is described as direct inhibition. The value for KN-93, a well-known CAMKII inhibitor, is provided for comparison.
Experimental Protocols
The following protocols provide detailed methodologies for using this compound and Berbamine to investigate CAMKII signaling.
Protocol 1: In Vitro CAMKII Kinase Assay for IC₅₀ Determination
This protocol is designed to measure the concentration at which an inhibitor reduces CAMKII enzymatic activity by 50% (IC₅₀). It can be adapted for both radioactive and non-radioactive methods.[13][14]
Objective: To determine the IC₅₀ of this compound or Berbamine against purified CAMKII.
Materials:
-
Purified, active CAMKII enzyme
-
Calmodulin (CaM)
-
CAMKII substrate peptide (e.g., Syntide-2 or Autocamtide-2)[13][14]
-
Kinase Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)[13]
-
This compound or Berbamine stock solution (in DMSO)
-
ATP solution (either [γ-³²P]ATP for radioactive assay or unlabeled ATP for non-radioactive assay)[13][14]
-
Stop Solution (e.g., 75 mM phosphoric acid for radioactive assay; 50 mM EDTA for non-radioactive)[13]
-
P81 phosphocellulose paper and scintillation counter (for radioactive assay)[13][14]
-
HPLC-MS system or ELISA plate reader (for non-radioactive assays)[14][15][16]
Procedure:
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the this compound or Berbamine stock solution in the appropriate solvent (e.g., DMSO), followed by a final dilution in kinase buffer to achieve the desired test concentrations. Include a solvent-only control (0% inhibition).
-
Prepare Reaction Mix: In microcentrifuge tubes, prepare the master reaction mix containing kinase buffer, CaM, CaCl₂, and the substrate peptide.
-
Add Inhibitor: Aliquot the master mix into reaction tubes and add the diluted inhibitor to each tube.
-
Enzyme Addition: Add the purified CAMKII enzyme to each tube to start a pre-incubation period (e.g., 10 minutes at 30°C).[14]
-
Initiate Kinase Reaction: Start the phosphorylation reaction by adding the ATP solution.
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 10-20 minutes) at 30°C.[14]
-
Stop Reaction:
-
Radioactive Method: Spot a portion of the reaction mixture onto P81 phosphocellulose paper and immediately immerse it in phosphoric acid wash solution.[14]
-
Non-Radioactive Method: Add a stop solution like EDTA to chelate Mg²⁺ and stop the enzymatic reaction.
-
-
Quantify Phosphorylation:
-
Radioactive Method: Wash the P81 papers multiple times to remove unincorporated [γ-³²P]ATP, then measure the incorporated radioactivity using a scintillation counter.[14]
-
Non-Radioactive Method: Analyze the reaction mixture using HPLC-MS to separate and quantify the phosphorylated and unphosphorylated substrate, or use a commercial ELISA-based kit that detects the phosphorylated substrate.[15][16]
-
-
Data Analysis: Calculate the percentage of kinase activity relative to the solvent-only control for each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Western Blot Analysis of CAMKII Pathway Inhibition in Cultured Cells
This protocol details how to assess the effect of this compound or Berbamine on the phosphorylation status of CAMKII and its downstream targets in a cellular context.
Objective: To determine if Berbamine or this compound inhibits the CAMKII signaling pathway in cultured cells by measuring the phosphorylation levels of key proteins.
Materials:
-
Cancer cell line known to have active CAMKII signaling (e.g., K562, Huh7)[4][17]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)[17]
-
This compound or Berbamine
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-phospho-CAMKII (Thr286), anti-total-CAMKII, anti-phospho-STAT3, anti-total-STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere or reach logarithmic growth phase. Treat the cells with various concentrations of this compound or Berbamine for a specified time (e.g., 24-48 hours).[17] Include a DMSO-treated vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add supplemented RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Lysate Preparation: Incubate the lysates on ice, then centrifuge at high speed to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and boil the samples to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the desired primary antibody (e.g., anti-p-CAMKII) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, then apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the intensity of the phosphoprotein bands to their respective total protein bands and/or the loading control (β-actin). Compare the levels in treated samples to the vehicle control to determine the effect of the inhibitor.[17]
Protocol 3: Cell Viability and Apoptosis Assays
This protocol describes how to measure the functional consequences of CAMKII inhibition, such as reduced cell proliferation or induced apoptosis.
Objective: To assess the effect of Berbamine or this compound on the viability and apoptosis of cancer cells.
A. Cell Viability (MTT Assay) [11][18] Materials:
-
Cancer cell line of interest
-
96-well plates
-
Berbamine/E6 Berbamine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat cells with a range of concentrations of Berbamine or this compound. Include a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[10][11]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and plot against drug concentration to determine the IC₅₀.
B. Apoptosis (Annexin V/PI Staining by Flow Cytometry) [19] Materials:
-
Cancer cell line of interest
-
6-well plates
-
Berbamine/E6 Berbamine
-
FITC-Annexin V Apoptosis Detection Kit with Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of Berbamine or this compound for a specific time (e.g., 48 hours).[19]
-
Cell Collection: Collect both adherent and floating cells. Wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add FITC-Annexin V and PI according to the manufacturer's protocol.[19]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). Compare the percentage of apoptotic cells in treated samples versus the control.[19]
References
- 1. The emerging role of CaMKII in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological profiling of a berbamine derivative for lymphoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CaMKII γ, a critical regulator of CML stem/progenitor cells, is a target of the natural product berbamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of berbamine compound E6 and calmodulin-dependent myosin light chain kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Berbamine inhibits the growth of liver cancer cells and cancer-initiating cells by targeting Ca²⁺/calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CaMKII γ, a critical regulator of CML stem/progenitor cells, is a target of the natural product berbamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A spatial model of autophosphorylation of CaMKII predicts that the lifetime of phospho-CaMKII after induction of synaptic plasticity is greatly prolonged by CaM-trapping [frontiersin.org]
- 10. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CycLex® CaM-kinase II Assay Kit | Kits | MBL Life Sience -GLOBAL- [mblbio.com]
- 17. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-Cancer Effects of Berbamine
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
Berbamine (B205283), a bisbenzylisoquinoline alkaloid derived from the plant Berberis amurensis, has demonstrated significant anti-cancer properties across a spectrum of malignancies.[1][2] These notes provide detailed experimental designs and protocols to investigate the anti-neoplastic effects of Berbamine. While the query specified "E6 Berbamine," the available scientific literature predominantly refers to "Berbamine." It is possible that "E6" denotes a specific derivative or is an internal nomenclature. The following protocols are based on the well-documented effects of Berbamine.
Berbamine has been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and trigger cell cycle arrest in various cancer types, including liver, colorectal, breast, lung, and ovarian cancers, as well as leukemia.[1][3][4][5] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as Ca2+/Calmodulin-dependent protein kinase II (CAMKII), p53, Wnt/β-catenin, and PI3K/AKT.[1][5][6][7]
These application notes are designed to guide researchers in the systematic evaluation of Berbamine's anti-cancer efficacy, from initial in vitro screening to more complex mechanistic studies.
Data Presentation: Summary of Berbamine's Anti-Cancer Effects
The following tables summarize the quantitative data on Berbamine's effects on cancer cells, as reported in various studies.
Table 1: In Vitro Cytotoxicity of Berbamine in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Concentration | Exposure Time (hours) | Reference |
| Chronic Myeloid Leukemia | KU812 | 5.83 µg/ml | 24 | [8][9] |
| Chronic Myeloid Leukemia | KU812 | 3.43 µg/ml | 48 | [8][9] |
| Chronic Myeloid Leukemia | KU812 | 0.75 µg/ml | 72 | [8][9] |
| Colon Cancer | HT-29 | 14 µM | Not Specified | [10] |
| Oral Squamous Cell Carcinoma | Tca8113 | 218.52 µM | Not Specified | [11] |
| Nasopharyngeal Carcinoma | CNE2 | 249.18 µM | Not Specified | [11] |
| Breast Cancer | MCF-7 | 272.15 µM | Not Specified | [11] |
| Cervical Carcinoma | Hela | 245.18 µM | Not Specified | [11] |
| Colon Cancer | HT29 | 52.37 µM | Not Specified | [11] |
Table 2: Effects of Berbamine on Cell Cycle Distribution
| Cancer Type | Cell Line | Berbamine Concentration | Effect on Cell Cycle | Reference |
| Chronic Myeloid Leukemia | KU812 | 4 µg/ml | G1 arrest (increase from 33.61% to 59.40%) | [9] |
| Colorectal Cancer | HCT116 & SW480 | 20 µg/ml | G0/G1 arrest | [6] |
| Ovarian Cancer | Not Specified | Not Specified | G0/G1 arrest | [5] |
| Multiple Cancer Lines | Tca8113, CNE2, MCF-7, Hela, HT29 | Not Specified | G2/M arrest | [11] |
| Human Osteosarcoma | U2OS | 50 µg/ml | G1 and G2/M arrest | [12] |
| Human Gastric Carcinoma | SNU-5 | 25-200 µmol/L | G2/M arrest | [13] |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol determines the concentration of Berbamine that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines of interest (e.g., HepG2, SW480, MCF-7)
-
Berbamine (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of Berbamine in complete medium.
-
Remove the medium from the wells and add 100 µL of the Berbamine dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve Berbamine).
-
Incubate the plate for 24, 48, and 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assessment: Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic cells following Berbamine treatment.
Materials:
-
Cancer cells
-
Berbamine
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Berbamine at the desired concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive).
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This protocol determines the effect of Berbamine on cell cycle progression.
Materials:
-
Cancer cells
-
Berbamine
-
6-well plates
-
70% ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Berbamine for 24 or 48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Key Signaling Proteins
This protocol assesses the effect of Berbamine on the expression and phosphorylation of proteins in targeted signaling pathways.
Materials:
-
Cancer cells treated with Berbamine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-CAMKII, anti-p-CAMKII, anti-p53, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-catenin, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
Caption: Experimental workflow for Berbamine anti-cancer assessment.
Caption: Berbamine inhibits the CAMKII signaling pathway.
Caption: Berbamine induces p53-dependent apoptosis.
Caption: Berbamine inhibits Wnt/β-catenin signaling.
References
- 1. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berbamine induces apoptosis in human hepatoma cell line SMMC7721 by loss in mitochondrial transmembrane potential and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging role of berbamine as an anti-cancer agent in systemic malignancies besides chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging role of berbamine as an anti-cancer agent in systemic malignancies besides chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berbamine suppresses cell proliferation and promotes apoptosis in ovarian cancer partially via the inhibition of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of berbamine on invasion and metastasis of human liver cancer SMMC-7721 cells and its possible mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Berbamine exerts anticancer effects on human colon cancer cells via induction of autophagy and apoptosis, inhibition of cell migration and MEK/ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Berberine induces cell cycle arrest and apoptosis in human gastric carcinoma SNU-5 cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Synergistic Effects of E6 Berbamine with Other Drugs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Berbamine (B205283), a bis-benzylisoquinoline alkaloid derived from the plant Berberis amurensis, has demonstrated significant anti-cancer properties in various preclinical studies.[1][2][3] Its therapeutic potential may be enhanced through combination therapy, where Berbamine is co-administered with other pharmacological agents. Such combinations can lead to synergistic effects, achieving greater therapeutic efficacy at lower doses, thereby potentially reducing toxicity and minimizing the development of drug resistance.[4][5][6]
These application notes provide a comprehensive guide to the methodologies used to evaluate the synergistic effects of E6 Berbamine in combination with other drugs. We will delve into the theoretical underpinnings of synergy assessment, provide detailed experimental protocols for key assays, and offer guidance on data analysis and interpretation.
Theoretical Background: Understanding Drug Synergy
When two drugs are combined, their interaction can be classified as synergistic, additive, or antagonistic.
-
Synergism: The combined effect of the two drugs is greater than the sum of their individual effects. This is often represented as a "1+1 > 2" effect.[7][8]
-
Additivity: The combined effect is equal to the sum of the individual effects.
-
Antagonism: The combined effect is less than the sum of their individual effects.
Two primary models are widely accepted for the quantitative analysis of drug interactions: the Loewe additivity model and the Bliss independence model.[9][10] This document will focus on methods derived from the Loewe additivity concept, namely the Isobologram analysis and the Chou-Talalay Combination Index (CI) method, as they are rigorously defined and widely used.[4][5][6][11]
Key Signaling Pathways of Berbamine
Berbamine exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and survival. Understanding these pathways is crucial for selecting appropriate combination partners and for interpreting the mechanisms of synergistic interactions.
-
p53-Dependent Apoptosis: Berbamine has been shown to induce apoptosis by upregulating p53, which in turn activates the caspase cascade (Caspase-3, Caspase-9) and alters the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[1]
-
CaMKII Signaling: Berbamine can inhibit the activity of Ca2+/Calmodulin-dependent protein kinase II (CaMKII), a key regulator of cell growth and proliferation in several cancers, including liver and glioblastoma.[12][13][14]
-
STAT3 and NF-κB Pathways: While some studies suggest Berbamine can inhibit STAT3 and NF-κB signaling, others indicate a more complex interaction.[15][16] The effect may be cell-type dependent.
-
PI3K/Akt Pathway: Berbamine has been observed to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[3][17]
-
MEK/ERK Pathway: Inhibition of the MEK/ERK signaling pathway by Berbamine has been reported, leading to reduced cell migration.[18]
Below is a diagram illustrating the convergence of some of these pathways in mediating Berbamine's anti-cancer effects.
Experimental Design for Synergy Evaluation
A robust experimental design is fundamental for the accurate assessment of drug synergy. The checkerboard assay is a commonly employed design for in vitro studies.
The Checkerboard Assay
In a checkerboard assay, the two drugs (Drug A: this compound; Drug B: Combination Partner) are tested across a matrix of concentrations, both individually and in combination.
Experimental Workflow:
Protocols for Synergy Analysis
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a common method to determine the cytotoxic effects of Berbamine and its combination partner.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and combination drug stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination drug in culture medium.
-
Treat the cells with a range of concentrations of each drug alone and in combination according to a checkerboard layout. Include vehicle control wells.
-
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Isobologram Analysis
Isobologram analysis is a graphical method used to assess drug interactions.[4][7][8][19][20]
Principle: An isobologram is a graph that plots the concentrations of two drugs that produce a specific level of effect (e.g., 50% inhibition, IC50). A line connecting the IC50 values of the individual drugs on the x and y axes represents the line of additivity.[7][21]
-
Data points for combinations that fall below the line indicate synergism .
-
Data points that fall on the line indicate additivity .
-
Data points that fall above the line indicate antagonism .[21]
Procedure:
-
Determine IC50 values: From the cell viability data, determine the IC50 values for this compound and the combination drug individually.
-
Plot the isobologram:
-
On a graph, plot the concentration of Berbamine on the x-axis and the concentration of the combination drug on the y-axis.
-
Mark the IC50 value of Berbamine on the x-axis and the IC50 value of the combination drug on the y-axis.
-
Draw a straight line connecting these two points. This is the line of additivity.
-
-
Plot combination data points: For each combination that results in 50% inhibition, plot the corresponding concentrations of Berbamine and the combination drug on the graph.
-
Interpret the results: Observe the position of the combination data points relative to the line of additivity to determine the nature of the interaction.
Protocol 3: Combination Index (CI) Method (Chou-Talalay Method)
The Combination Index (CI) method provides a quantitative measure of the interaction between two drugs.[5][6][11][22][23] It is based on the median-effect equation.
Principle: The CI value is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone that are required to produce a certain effect (x% inhibition).
-
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that also produce the same effect (x% inhibition).[23]
Interpretation of CI Values:
Procedure:
-
Generate dose-response curves: Obtain dose-response data for each drug alone and for the combination at a constant ratio.
-
Calculate CI values: Use software such as CompuSyn or manually calculate the CI values for different effect levels (e.g., Fa = 0.5, 0.75, 0.9, representing 50%, 75%, and 90% inhibition).[24]
-
Generate Fa-CI plot (Chou-Talalay plot): Plot the calculated CI values on the y-axis against the fraction of cells affected (Fa) on the x-axis. This plot provides a visualization of the synergy at different effect levels.
Data Presentation
Quantitative data from synergy studies should be presented in a clear and organized manner.
Table 1: IC50 Values of this compound and Combination Drug
| Drug | IC50 (µM) |
| This compound | [Insert Value] |
| Drug B | [Insert Value] |
Table 2: Combination Index (CI) Values for this compound and Drug B Combination
| Fraction Affected (Fa) | Combination Ratio (Berbamine:Drug B) | CI Value | Interaction |
| 0.50 | [e.g., 1:1] | [Insert Value] | [e.g., Synergism] |
| 0.75 | [e.g., 1:1] | [Insert Value] | [e.g., Synergism] |
| 0.90 | [e.g., 1:1] | [Insert Value] | [e.g., Additivity] |
| 0.50 | [e.g., 1:2] | [Insert Value] | [e.g., Synergism] |
| 0.75 | [e.g., 1:2] | [Insert Value] | [e.g., Synergism] |
| 0.90 | [e.g., 1:2] | [Insert Value] | [e.g., Synergism] |
Logical Relationship of Synergy Analysis Methods
The Isobologram and Combination Index methods are conceptually linked and provide complementary information.
Conclusion
The evaluation of synergistic effects is a critical step in the development of combination therapies involving this compound. The methodologies outlined in these application notes, particularly the Isobologram and Combination Index methods, provide a robust framework for quantifying and interpreting drug interactions. By following these detailed protocols and presenting data in a structured manner, researchers can effectively assess the potential of this compound-based combination therapies for further preclinical and clinical development.
References
- 1. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berbamine induces apoptosis in human hepatoma cell line SMMC7721 by loss in mitochondrial transmembrane potential and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of berbamine on invasion and metastasis of human liver cancer SMMC-7721 cells and its possible mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 8. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scite.ai [scite.ai]
- 12. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Berbamine inhibits the growth of liver cancer cells and cancer-initiating cells by targeting Ca²⁺/calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergistic Anticancer Effect of a Combination of Berbamine and Arcyriaflavin A against Glioblastoma Stem-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Berbamine Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Berbamine exerts anticancer effects on human colon cancer cells via induction of autophagy and apoptosis, inhibition of cell migration and MEK/ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isobolographic analysis of interactions – a pre-clinical perspective [jpccr.eu]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. punnettsquare.org [punnettsquare.org]
- 23. researchgate.net [researchgate.net]
- 24. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: E6 Berbamine in High-Throughput Screening for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berbamine (B205283), a bis-benzylisoquinoline alkaloid isolated from plants of the Berberis genus, has garnered significant attention in oncological research for its potent anti-cancer properties.[1][2][3][4] This document provides detailed application notes and protocols for the utilization of E6 Berbamine in high-throughput screening (HTS) assays aimed at discovering novel therapeutic agents. Berbamine has been shown to modulate multiple oncogenic signaling pathways, induce apoptosis and autophagy, and inhibit cell proliferation and migration in various cancer models.[1][5][6] These characteristics make it a valuable tool and lead compound in drug discovery programs.
Mechanism of Action and Key Signaling Pathways
This compound exerts its anti-neoplastic effects through the modulation of several key cellular signaling pathways. Understanding these pathways is crucial for designing effective HTS assays. Berbamine has been reported to:
-
Induce p53-Dependent Apoptosis: In colorectal cancer cells, berbamine upregulates p53, which in turn activates the intrinsic apoptotic pathway, increasing the expression of Bax, caspases-3, and -9, and decreasing the anti-apoptotic protein Bcl-2.[1]
-
Activate Smad3 Signaling: Berbamine can activate Smad3, a key component of the TGF-β signaling pathway, leading to the induction of cell cycle arrest and apoptosis in chronic myeloid leukemia cells.[7]
-
Inhibit MEK/ERK Signaling: In colon cancer cells, berbamine has been shown to block the MEK/ERK signaling pathway, which is critical for cell proliferation and survival.[5]
-
Inactivate BRD4/c-MYC Signaling: Berbamine can directly bind to BRD4, a bromodomain and extraterminal domain (BET) protein, and inhibit its activity, leading to the downregulation of the oncogene c-MYC in gastric cancer cells.[2]
-
Regulate PI3K/Akt and MDM2-p53 Pathways: In lung cancer cells, berbamine has been observed to inhibit the PI3K/Akt pathway and the MDM2-p53 signaling axis, contributing to the suppression of cell proliferation and migration.[6]
-
Target Ca²⁺/calmodulin-dependent protein kinase II (CaMKII): Berbamine has been identified as an inhibitor of CaMKII, which plays a role in the growth of liver cancer cells.[8]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound and its derivatives across various cancer cell lines.
Table 1: IC50 Values of Berbamine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| KU812 | Chronic Myeloid Leukemia | 5.83 | 24 | [7] |
| KU812 | Chronic Myeloid Leukemia | 3.43 | 48 | [7] |
| KU812 | Chronic Myeloid Leukemia | 0.75 | 72 | [7] |
| SGC-7901 | Gastric Cancer | 11.13 | 48 | [2] |
| SGC-7901 | Gastric Cancer | 4.148 | 72 | [2] |
| BGC-823 | Gastric Cancer | 16.38 | 48 | [2] |
| BGC-823 | Gastric Cancer | 5.788 | 72 | [2] |
| H9 | T-cell lymphoma | 4.0 | Not Specified | [9] |
| RPMI8226 | Multiple Myeloma | 6.19 | Not Specified | [9] |
Table 2: IC50 Values of Berbamine Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2a | RPMI8226 | Multiple Myeloma | 0.30 | [9] |
| 4b | H9 | T-cell lymphoma | 0.36 | [9] |
High-Throughput Screening Protocols
The multifaceted mechanism of action of this compound allows for the development of a variety of HTS assays. Below are protocols for cell-based assays amenable to high-throughput formats.
Protocol 1: Cell Viability HTS Assay
This primary screen aims to identify compounds that inhibit cancer cell proliferation.
1. Materials:
- Cancer cell line of interest (e.g., SW480 colorectal cancer cells)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- 384-well clear-bottom, black-walled microplates
- This compound (as a positive control)
- Compound library
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Plate reader with luminescence detection capabilities
2. Methods:
- Cell Seeding: Seed cells into 384-well plates at a pre-determined optimal density (e.g., 2,000 cells/well) in 40 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.
- Compound Addition: Add 100 nL of compounds from the library (e.g., at a final concentration of 10 µM) and controls (this compound at its IC50 concentration, and DMSO as a negative control) to the assay plates.
- Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
- Assay Readout:
- Equilibrate the plates to room temperature for 30 minutes.
- Add 20 µL of the cell viability reagent to each well.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Read luminescence on a plate reader.
- Data Analysis: Normalize the data to the DMSO control (100% viability) and a potent cytotoxic compound or this compound (0% viability). Calculate the percentage of inhibition for each compound.
Protocol 2: High-Content Imaging HTS for Apoptosis
This secondary screen validates hits from the primary screen by assessing their ability to induce apoptosis.
1. Materials:
- Cancer cell line of interest
- 384-well imaging plates
- Fluorescent apoptosis indicators (e.g., Caspase-3/7 Green Apoptosis Assay Reagent and Hoechst 33342 for nuclear staining)
- High-content imaging system
2. Methods:
- Cell Seeding and Compound Addition: Follow steps 1 and 2 from Protocol 1.
- Incubation: Incubate for 24-48 hours.
- Staining: Add the Caspase-3/7 reagent and Hoechst 33342 to each well at the recommended concentrations. Incubate for 30-60 minutes.
- Imaging: Acquire images using a high-content imaging system, capturing both the nuclear and caspase-3/7 channels.
- Image Analysis: Use image analysis software to quantify the number of total cells (Hoechst 33342 positive) and apoptotic cells (Caspase-3/7 positive).
- Data Analysis: Calculate the percentage of apoptotic cells for each treatment.
Visualizations
Signaling Pathways of this compound
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for High-Throughput Screening
Caption: A typical HTS workflow for identifying novel anti-cancer compounds.
Detailed Experimental Protocols
Western Blot Analysis for Pathway Validation
This protocol is used to validate the mechanism of action of hit compounds by analyzing protein expression levels in key signaling pathways.
1. Materials:
- Cancer cell line of interest
- 6-well plates
- Hit compounds and this compound
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system
2. Methods:
- Cell Treatment: Seed cells in 6-well plates and treat with hit compounds at their IC50 concentrations for the desired time (e.g., 24 hours).
- Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect lysates and centrifuge to pellet cell debris.
- Protein Quantification: Determine protein concentration using the BCA assay.
- SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
- Immunoblotting:
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate with primary antibodies overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane with TBST.
- Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
- Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).
By leveraging these protocols and understanding the underlying biology of this compound, researchers can effectively employ it as a tool in high-throughput screening campaigns to discover and characterize novel anti-cancer drug candidates.
References
- 1. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berbamine Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and Therapeutic Potential of Berbamine: A Potent Alkaloid from Genus Berberis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of berbamine on invasion and metastasis of human liver cancer SMMC-7721 cells and its possible mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berbamine exerts anticancer effects on human colon cancer cells via induction of autophagy and apoptosis, inhibition of cell migration and MEK/ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Berbamine inhibits the growth of liver cancer cells and cancer-initiating cells by targeting Ca²⁺/calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antitumor activity in vitro of novel berbamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming E6 Berbamine solubility and stability issues
This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming the common solubility and stability challenges associated with E6 Berbamine (B205283).
Frequently Asked Questions (FAQs)
Q1: Why does my E6 Berbamine have poor aqueous solubility?
A1: Berbamine and its derivatives, often referred to as this compound, are characterized by low water solubility due to their molecular structure.[1][2][3] The presence of a quaternary amine structure in the parent compound, berberine, contributes to this issue, limiting its bioavailability and absorption in the gastrointestinal tract.[3]
Q2: What is the typical aqueous solubility of Berbamine?
A2: The aqueous solubility of berbamine chloride at 25°C is approximately 1.96 ± 0.11 mg/mL.[4] However, this can be influenced by factors such as temperature and the presence of buffer salts.[4] For instance, solubility can increase in phosphate (B84403) buffer (pH 7.0) at 25°C.[4] Under acidic conditions (e.g., pH 1.2), the solubility of berbamine can sharply decrease due to self-aggregation in its ionized form.[5]
Q3: What are the common stability issues encountered with this compound?
A3: Berbamine can exhibit instability under various conditions. Forced degradation studies on the parent compound, berberine, have shown susceptibility to:
-
Hydrolysis: Degradation in both acidic and alkaline conditions.
-
Oxidation: Degradation under oxidative stress.
-
Photodegradation: Degradation upon exposure to light.
-
Thermal Degradation: Degradation at elevated temperatures.[6] Furthermore, berbamine chloride has shown instability in high humidity.[7]
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Solutions
If you are experiencing difficulty dissolving this compound for your experiments, consider the following strategies.
Solubility of Berbamine in Various Solvents
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 25 | ~2.0 mg/mL | [4] |
| Phosphate Buffer (pH 7.0) | 25 | 4.05 ± 0.09 mM | [4] |
| HCl Solution (pH 1.2) | Not Specified | 0.17 ± 0.01 mg/mL | [5] |
| Acetone | 25 & 35 | Soluble | [3] |
| Dichloromethane | 25 & 35 | Soluble | [3] |
| Ethanol | 25 & 35 | Soluble | [3] |
| Methanol | 25 & 35 | Soluble | [3] |
| 1-Butanol | 25 & 35 | Soluble | [3] |
| 1-Propanol | 25 & 35 | Soluble | [3] |
Recommended Solutions:
-
Particle Size Reduction: Decreasing the particle size increases the surface area, which can enhance the dissolution rate.[3][8][9]
-
Micronization: Techniques like air-jet milling can reduce particle size to about 2–5 μm.[10] The GAS (Gas Antisolvent) technique has been used to reduce berbamine particle size to 6.34 μm, resulting in an 18% increase in cumulative dissolution.[3]
-
Nanosizing: Methods such as high-pressure homogenization and wet milling can produce nanoparticles with significantly improved dissolution rates.[1]
-
-
Use of Solubilizing Excipients:
-
Co-solvents: Water-miscible organic solvents can increase solubility.[9]
-
Surfactants: These can aid in solubilization by forming micelles.[9] However, non-ionic surfactants have not shown significant improvement in berbamine chloride's aqueous solubility.[4]
-
Cyclodextrins: These can form inclusion complexes with drug molecules, enhancing solubility.[1][9]
-
-
Solid Dispersions: Dispersing this compound in a polymer matrix can improve both solubility and dissolution.[1] Solid dispersion complexes of berbamine with citric acid or gelucire have shown a more than 3-fold increase in solubility.[11]
-
Cocrystal Formation: Forming cocrystals with a suitable coformer can enhance solubility and dissolution rates.[12] A cocrystal of berbamine chloride with fumaric acid significantly improved the dissolution rate.[7]
-
Lipid-Based Formulations: Incorporating the compound into lipid vehicles like oils or self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[1][9][10]
Issue 2: Compound Degradation During Storage or Experiments
To mitigate the degradation of this compound, consider the following preventative measures.
Factors Affecting Berbamine Stability
| Condition | Effect | Mitigation Strategies | Reference |
| High Humidity | Instability | Store in a desiccator; consider forming pharmaceutical salts. | [7][13] |
| Light Exposure | Photodegradation | Store in amber vials or protect from light. | [6] |
| High Temperature | Thermal Degradation | Store at recommended temperatures (e.g., refrigerated or room temperature as specified by the supplier). | [6] |
| Acidic/Alkaline pH | Hydrolysis | Maintain pH control with appropriate buffers. | [6] |
| Oxidizing Agents | Oxidative Degradation | Avoid contact with oxidizing agents; consider using antioxidants. | [6] |
Experimental Protocols
Protocol 1: Preparation of a Berbamine Solid Dispersion by Solvent Evaporation
This method aims to enhance the solubility of berbamine by dispersing it in a polymer matrix.
Materials:
-
Berbamine
-
Polymer (e.g., PVP K30, Soluplus®)
-
Organic Solvent (e.g., Ethanol, Methanol)
-
Rotary Evaporator
-
Water Bath
Procedure:
-
Accurately weigh the desired amounts of berbamine and the selected polymer.
-
Dissolve both the berbamine and the polymer in a suitable organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
Continue evaporation until a thin, dry film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at a specified temperature to remove any residual solvent.
-
Collect the solid dispersion and store it in a desiccator.
-
Evaluate the dissolution profile of the prepared solid dispersion compared to the pure drug.
Protocol 2: Preparation of Berbamine Cocrystals by Liquid-Assisted Grinding
This protocol describes a method to form cocrystals of berbamine with a coformer to improve solubility and stability.
Materials:
-
Berbamine
-
Coformer (e.g., Fumaric Acid)
-
Grinding Solvent (e.g., Acetonitrile, Ethanol)
-
Mortar and Pestle or Ball Mill
-
Spatula
Procedure:
-
Weigh stoichiometric amounts of berbamine and the coformer.
-
Place the powders in a mortar or a grinding jar of a ball mill.
-
Add a few drops of the grinding solvent to moisten the powder mixture.
-
Grind the mixture manually with the pestle for a specified time (e.g., 30-60 minutes) or in the ball mill at a set frequency.
-
Scrape the walls of the mortar or jar periodically to ensure homogeneous mixing.
-
Dry the resulting powder to remove the solvent.
-
Characterize the product using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR) to confirm cocrystal formation.
-
Assess the solubility and dissolution rate of the cocrystals.
Visualizations
Caption: Workflow for selecting and evaluating solubility enhancement strategies.
Caption: Berbamine's modulation of key oncogenic signaling pathways.[14]
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Overcoming Solubility Challenges: Micronization of Berberine Using the GAS Antisolvent Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Precise Dissolution Control and Bioavailability Evaluation for Insoluble Drug Berberine via a Polymeric Particle Prepared Using Supercritical CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.in [pharmacyjournal.in]
- 7. Solubility and Stability Advantages of a New Cocrystal of Berberine Chloride with Fumaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. researchgate.net [researchgate.net]
- 13. Improving the Hygroscopic Stability and Permeability of Berberine While Maintaining its Solubility by Forming a Berberine‐Benzenesulfonic Acid Pharmaceutical Salt via Charge‐Assisted Hydrogen Bonding with Water Bridging | Semantic Scholar [semanticscholar.org]
- 14. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing E6 Berbamine treatment conditions for specific cell lines
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of E6 Berbamine (B205283) in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is E6 Berbamine and how does it differ from Berbamine?
This compound is a synthetic derivative of Berbamine, a natural bisbenzylisoquinoline alkaloid isolated from plants of the Berberis genus. While structurally similar to its parent compound, this compound has been modified, which can influence its biological activity and potency. For instance, this compound is also known as Berbamine p-nitrobenzoate.[1]
Q2: What is the primary mechanism of action of this compound?
This compound is a potent antagonist of calmodulin (CaM) and an inhibitor of the CaM-dependent myosin light chain kinase (MLCK), with a Ki of 0.95 μM.[1] By inhibiting these, it can interfere with various cellular processes, including cell proliferation and migration. Its anti-leukemia activities have been noted, with a specific IC50 value in K562 cells.[1]
Q3: In which cancer cell lines has this compound or its parent compound, Berbamine, shown activity?
This compound has demonstrated anti-leukemia activity in K562 cells.[1] The parent compound, Berbamine, has a broader reported spectrum of activity against various cancer cell lines, including:
-
Lung Cancer: A549 and PC9 cells[2]
-
Colorectal Cancer: HCT116 and SW480 cells[3]
-
Liver Cancer: SMMC-7721, Huh7, HepG2, MHCC97H, and PLC/PRF/5 cells[4][5]
-
Gastric Cancer: SGC-7901 and BGC-823 cells[6]
-
Ovarian Cancer: SKOV3 and ES2 cells[7]
-
Breast Cancer: T47D, MCF-7, and triple-negative breast cancer cell lines (MDA-MB-468, MDA-MB-231, HCC70, HCC38, HCC1937, HCC1143, BT-20, and BT-549)[8]
-
Glioblastoma: U87MG and C6-derived glioblastoma stem-like cells[9]
Q4: What are the known signaling pathways affected by Berbamine and its derivatives?
Berbamine and its derivatives have been shown to modulate several key signaling pathways involved in cancer progression, including:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway is a common mechanism, leading to decreased cell proliferation and survival.[12]
-
MDM2-p53 Pathway: Berbamine can upregulate p53, a tumor suppressor, by inhibiting its negative regulator, MDM2.[13]
-
Wnt/β-catenin Pathway: Inhibition of this pathway has been observed in ovarian cancer cells.[7]
-
JAK/STAT Pathway: Berbamine can modulate the activity of this pathway, which is often dysregulated in cancer.[12]
-
CaMKII Pathway: As a calmodulin antagonist, this compound directly impacts CaMKII signaling.[1][14] Berbamine and its derivative, bbd24, have been shown to inhibit CAMKII phosphorylation in liver cancer cells.[5]
-
MEK/ERK Pathway: Berbamine has been shown to block this pathway in colon cancer cells.[15]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound and its parent compound.
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in culture medium. | This compound, like its parent compound, is likely hydrophobic and may have low aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent like DMSO. When diluting into the aqueous culture medium, ensure rapid and thorough mixing. Avoid freeze-thaw cycles of the stock solution. The final concentration of the organic solvent in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. |
| Inconsistent or unexpected experimental results. | Degradation of the compound due to improper storage or handling. | Store the stock solution of this compound protected from light, as some similar compounds are light-sensitive. Prepare fresh dilutions from the stock for each experiment. |
| Cell line-specific sensitivity. | The optimal concentration and treatment duration for this compound can vary significantly between different cell lines. It is crucial to perform a dose-response and time-course experiment for each new cell line to determine the optimal experimental conditions. | |
| Off-target effects. | At higher concentrations, there may be off-target effects. Correlate phenotypic observations with target engagement assays where possible. | |
| High background in apoptosis or cell cycle assays. | Sub-optimal cell density or unhealthy cells at the start of the experiment. | Ensure cells are in the logarithmic growth phase and have high viability before starting the treatment. Seed cells at a density that prevents them from becoming over-confluent during the experiment. |
| Issues with staining protocols. | Optimize staining concentrations and incubation times for the specific cell line being used. Ensure proper washing steps to remove excess dye. |
Quantitative Data
The following tables summarize the reported IC50 values for this compound and its parent compound, Berbamine, in various cancer cell lines.
Table 1: IC50 Value for this compound
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |
| K562 | Leukemia | 2.13 | Not Specified | [1] |
Table 2: IC50 Values for Berbamine (Parent Compound)
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |
| A549 | Lung Cancer | 8.3 ± 1.3 | 72 hours | [2] |
| PC9 | Lung Cancer | 16.8 ± 0.9 | 72 hours | [2] |
| HCT116 | Colorectal Cancer | 20.3 (approx.) | 48 hours | [3] |
| SW480 | Colorectal Cancer | 22.8 (approx.) | 48 hours | [3] |
| HT-29 | Colon Cancer | 14 | Not Specified | [15] |
| SGC-7901 | Gastric Cancer | 11.13 | 48 hours | [6] |
| BGC-823 | Gastric Cancer | 16.38 | 48 hours | [6] |
| SMMC-7721 | Liver Cancer | 35.48 | Not Specified | [16] |
| Huh7 | Liver Cancer | 5.2 (µg/ml) | 72 hours | [5] |
| SKOV3 | Ovarian Cancer | 5.7 (µg/ml) | 48 hours | [11] |
| NB4 | Leukemia | 3.86 (µg/ml) | 48 hours | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Treatment:
-
Prepare serial dilutions of this compound from a stock solution.
-
Remove the culture medium and add 100 µL of medium containing the desired concentrations of this compound to each well.
-
Include a vehicle control (medium with the same concentration of solvent used for the stock solution, e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol provides a general framework for assessing apoptosis by flow cytometry.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound for the determined optimal duration.
-
Include both untreated and vehicle-treated controls.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Annexin V-positive/PI-negative cells are considered early apoptotic.
-
Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the basic steps for analyzing cell cycle distribution.
-
Cell Seeding and Treatment:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described above.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) while gently vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Signaling Pathways
Figure 1. Simplified signaling pathways potentially affected by this compound.
Experimental Workflow
Figure 2. General experimental workflow for studying this compound effects.
Logical Relationship for Troubleshooting
Figure 3. Logical approach to troubleshooting common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berbamine induces apoptosis in human hepatoma cell line SMMC7721 by loss in mitochondrial transmembrane potential and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berbamine Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berbamine suppresses cell proliferation and promotes apoptosis in ovarian cancer partially via the inhibition of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. [Effects of berbamine on growth of leukemia cell line NB4 and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Berbamine induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Portal [scholarship.miami.edu]
- 15. Berbamine exerts anticancer effects on human colon cancer cells via induction of autophagy and apoptosis, inhibition of cell migration and MEK/ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and antitumor activity in vitro of novel berbamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of E6 Berbamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with E6 Berbamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Berbamine p-nitrobenzoate, is a derivative of the natural bisbenzylisoquinoline alkaloid, Berbamine.[1] Berbamine and its derivatives have demonstrated a range of biological activities, including anti-cancer effects.[2][3] The primary mechanism of action for Berbamine is the inhibition of Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII).[4][5] By targeting CaMKII, Berbamine can modulate downstream signaling pathways involved in cell proliferation, apoptosis, and migration.[5][6]
Q2: What are the known on-target and potential off-target effects of Berbamine and its derivatives?
The primary on-target of Berbamine is CaMKII.[4][7] Additionally, Berbamine has been shown to inhibit the Bcr-Abl fusion protein and the NF-κB signaling pathway.[4] Potential off-target effects are a critical consideration for any kinase inhibitor. While specific off-target data for this compound is limited, studies on Berbamine and other kinase inhibitors suggest that off-target interactions can occur.[8][9] These can lead to unexpected cellular phenotypes or toxicity. Identifying these off-targets is crucial for accurate interpretation of experimental results.[10][11]
Q3: How can I identify potential off-target effects of this compound in my experiments?
Several methods can be employed to identify off-target effects:
-
Kinase Profiling: Screening this compound against a large panel of kinases can identify unintended interactions.[12][13] This provides a broad overview of the compound's selectivity.
-
Chemical Proteomics: Techniques like drug-affinity purification followed by mass spectrometry can identify proteins that directly bind to this compound in a cellular context.[10][11]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding.[14][15] It can be used to confirm both on-target and off-target interactions in a physiological setting.
-
Phenotypic Screening: Comparing the observed cellular phenotype with the known function of the intended target can provide clues about potential off-target activity.[16] Rescue experiments using a drug-resistant mutant of the intended target can help differentiate on-target from off-target effects.[16]
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results at high concentrations of this compound.
-
Possible Cause: High concentrations of this compound may be engaging off-target kinases or other proteins, leading to confounding effects.[17]
-
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Conduct experiments across a wide range of this compound concentrations to determine the optimal concentration for on-target activity while minimizing off-target effects.[17]
-
Consult Quantitative Data: Refer to the available IC50 and Ki values for Berbamine and its derivatives to estimate the concentrations at which off-target engagement might occur (see Table 1).
-
Utilize Control Compounds: If available, use a structurally related but inactive analog of this compound as a negative control to distinguish specific from non-specific effects.[17]
-
Issue 2: Observed cellular phenotype does not align with the known function of CaMKII.
-
Possible Cause: The observed effect may be due to an off-target interaction of this compound.[16]
-
Troubleshooting Steps:
-
Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of CaMKII.[17] If the phenotype is on-target, knocking down the target should mimic the effect of this compound.
-
Rescue Experiments: Overexpress a drug-resistant mutant of CaMKII.[16] If the phenotype is reversed, it is likely an on-target effect. If the phenotype persists, it suggests an off-target mechanism.
-
Investigate Downstream Pathways: Analyze the activation state of signaling pathways known to be modulated by Berbamine, such as JAK/STAT and MEK/ERK, to see if they are affected.[6][18]
-
Issue 3: High cell toxicity or apoptosis observed at intended therapeutic concentrations.
-
Possible Cause: While apoptosis is a desired outcome in cancer cells, excessive toxicity in non-cancerous cells or at low concentrations could indicate off-target effects or hypersensitivity of the cell line. Berbamine has been reported to induce apoptosis through p53-dependent pathways and by modulating Bcl-2 family proteins.[19][20]
-
Troubleshooting Steps:
-
Cell Viability Assays: Perform detailed cell viability assays (e.g., MTT, trypan blue exclusion) across a range of concentrations and time points to determine the cytotoxic profile of this compound in your specific cell line.[19]
-
Apoptosis Assays: Use methods like Annexin V/PI staining and flow cytometry to quantify the extent of apoptosis versus necrosis.[19]
-
Compare with Positive Controls: Benchmark the toxicity profile against other known CaMKII inhibitors or anti-cancer agents.
-
Quantitative Data
Table 1: Reported Bioactivities of Berbamine and its Derivatives
| Compound | Target/Assay | Activity | Reference |
| This compound | Calmodulin (CaM) | Ki = 0.95 µM | [1] |
| This compound | K562 cells (anti-leukemia) | IC50 = 2.13 µM | [1] |
| Berbamine | KU812 cells (CML) | IC50 = 5.83 µg/ml (24h), 3.43 µg/ml (48h), 0.75 µg/ml (72h) | [21] |
| Berbamine | Liver Cancer Cells | Suppresses proliferation | [5] |
| Berbamine | Colorectal Cancer Cells | Suppresses viability | [20] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of this compound against a panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[4] Create a series of dilutions to be tested.
-
Kinase Reaction Setup: In a multi-well plate, incubate each kinase from the panel with its specific substrate and radioisotope-labeled ATP (e.g., ³³P-γ-ATP).[12]
-
Inhibitor Addition: Add this compound at various concentrations to the kinase reactions. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Incubation: Allow the kinase reaction to proceed for a specified time at an optimal temperature.
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays (filter binding) or luminescence-based assays (e.g., ADP-Glo™).[12][22]
-
Data Analysis: Calculate the percent inhibition of each kinase at different concentrations of this compound and determine the IC50 values.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to verify the binding of this compound to a target protein in intact cells using Western blot for detection.[14][23]
-
Cell Culture and Treatment: Culture cells to an appropriate confluency. Treat the cells with this compound or a vehicle control for a defined period.
-
Heating: Heat the cell suspensions in a thermal cycler across a range of temperatures for a set duration (e.g., 3 minutes).[15]
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blot Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blot using a specific antibody.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[14]
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Troubleshooting flowchart for experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological and Therapeutic Potential of Berbamine: A Potent Alkaloid from Genus Berberis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berbamine inhibits the growth of liver cancer cells and cancer-initiating cells by targeting Ca²⁺/calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. icr.ac.uk [icr.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Berbamine exerts anticancer effects on human colon cancer cells via induction of autophagy and apoptosis, inhibition of cell migration and MEK/ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. worldwide.promega.com [worldwide.promega.com]
- 23. Cellular thermal shift assay (CETSA) [bio-protocol.org]
Troubleshooting unexpected results in E6 Berbamine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with E6 Berbamine. The information is designed to address specific issues that may arise during experimentation, ensuring more reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My IC50 value for this compound is significantly different from published values.
Possible Causes and Solutions:
-
Cell Line Variability: Different cancer cell lines exhibit varying sensitivity to this compound.[1] Ensure you are comparing your results to data from the same cell line.
-
Assay Duration: The inhibitory effect of Berbamine is time-dependent. IC50 values will decrease with longer incubation times (e.g., 48h vs. 72h).[2]
-
Cell Seeding Density: An excessively high cell density can lead to an underestimation of the IC50 value. It is crucial to optimize the seeding density for your specific cell line and assay duration.
-
Compound Solubility and Stability: Ensure that your this compound stock solution is properly prepared and stored to prevent degradation. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
-
Assay Protocol Differences: Minor variations in the experimental protocol, such as the type of viability assay used (e.g., MTT, MTS, CellTiter-Glo), can influence the outcome.
Q2: I am observing high variability in my cell viability assay results between replicates.
Possible Causes and Solutions:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure an equal number of cells in each well.
-
Edge Effects: Evaporation from the outer wells of a 96-well plate can concentrate the compound and affect cell growth. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental samples.
-
Incomplete Reagent Mixing: After adding the viability reagent (e.g., MTT), ensure thorough mixing to allow for uniform color development.
-
Pipetting Errors: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate dispensing of cells, compound, and reagents.
Q3: this compound is showing cytotoxicity at concentrations where I don't expect to see target inhibition.
Possible Causes and Solutions:
-
Off-Target Effects: Berbamine is known to have multiple cellular targets, including calcium channels.[3] These off-target effects can contribute to cytotoxicity, especially at higher concentrations.
-
General Toxicity vs. Specific Apoptosis: It is crucial to differentiate between non-specific cytotoxicity and programmed cell death. Perform follow-up assays, such as Annexin V/PI staining, to confirm if the observed cell death is due to apoptosis.
-
Dose-Response and Time-Course Analysis: A detailed dose-response and time-course study can help identify a therapeutic window where on-target effects are observed without significant general toxicity.
Q4: I am not seeing the expected downstream effects on the STAT3 pathway after this compound treatment in my Western blot.
Possible Causes and Solutions:
-
Sub-optimal Compound Concentration: The concentration of this compound may be too low to effectively inhibit STAT3 phosphorylation. Perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Incorrect Timepoint: The inhibition of STAT3 phosphorylation can be transient. A time-course experiment is necessary to identify the optimal time point for observing the effect.
-
Poor Antibody Quality: Ensure that the primary antibodies for total STAT3 and phosphorylated STAT3 (p-STAT3) are specific and of high quality.
-
Low Protein Abundance: If the target protein is of low abundance, you may need to load more protein onto the gel or enrich your sample.
-
Inefficient Protein Transfer: Verify that the protein transfer from the gel to the membrane was successful using a reversible stain like Ponceau S.
Data Presentation
Table 1: IC50 Values of Berbamine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| A549 | Lung Cancer | 72h | 8.3 ± 1.3 | [1] |
| PC9 | Lung Cancer | 72h | 16.8 ± 0.9 | [1] |
| KM3 | Myeloma | 24h | 8.17 µg/mL | [2] |
| KM3 | Myeloma | 48h | 5.09 µg/mL | [2] |
| KM3 | Myeloma | 72h | 3.84 µg/mL | [2] |
| KU812 | Chronic Myeloid Leukemia | 24h | 5.83 µg/mL | [4] |
| KU812 | Chronic Myeloid Leukemia | 48h | 3.43 µg/mL | [4] |
| KU812 | Chronic Myeloid Leukemia | 72h | 0.75 µg/mL | [4] |
| SMMC-7721 | Hepatocellular Carcinoma | 48h | 20 µmol/l (significant apoptosis) | [5] |
Table 2: Effect of Berbamine on Apoptosis and Cell Cycle
| Cell Line | Treatment | Effect | Quantitative Data | Reference |
| KM3 | 8 µg/mL Berbamine | Apoptosis Induction | 14.32% at 24h, 51.83% at 36h | [2] |
| KU812 | 8 µg/mL Berbamine | Apoptosis Induction | 26.95% at 24h | [4] |
| SMMC-7721 | 20 µmol/l Berbamine | Apoptosis Induction | Significant increase at 48h | [5] |
| SMMC-7721 | 40 µmol/l Berbamine | Apoptosis Induction | Significant increase at 48h | [5] |
| KU812 | 4 µg/mL Berbamine | Cell Cycle Arrest | G1 phase increased from 33.61% to 59.40% at 24h | [4] |
| KM3 | 4 µg/mL Berbamine | Cell Cycle Arrest | G1 phase increased from 32.71% to 58.25% at 24h | [2] |
| SMMC-7721 | 25 µg/ml Berbamine | Cell Cycle Arrest | G0/G1 phase increased from 61.52% to 75.09% at 48h | [6] |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic reduction of the tetrazolium salt MTT.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and culture for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with serial dilutions of this compound. Include vehicle-only and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization and read the absorbance at 570 nm using a microplate reader.
2. Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1x10^6 cells/mL.[7]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) working solution (100 µg/mL).[7][8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.[7]
3. Western Blot for STAT3 Signaling
This protocol details the detection of total and phosphorylated STAT3.
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total STAT3 and phospho-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Loading Control: Probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading.[9]
Mandatory Visualizations
References
- 1. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berbamine, a novel nuclear factor κB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Berbamine protects the heart from ischemia/reperfusion injury by maintaining cytosolic Ca(2+) homeostasis and preventing calpain activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Berbamine inhibits proliferation and induces apoptosis of KU812 cells by increasing Smad3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berbamine induces SMMC-7721 cell apoptosis via upregulating p53, downregulating survivin expression and activating mitochondria signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berbamine induces apoptosis in human hepatoma cell line SMMC7721 by loss in mitochondrial transmembrane potential and caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STAT3 activation by E6 is essential for the differentiation-dependent HPV18 life cycle | PLOS Pathogens [journals.plos.org]
Technical Support Center: E6 Berbamine Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the bioavailability of E6 Berbamine. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary therapeutic applications?
This compound is an alkaloid derivative originally isolated from the plant Berberis amurensis.[1] It functions through multiple mechanisms, including the inhibition of cell proliferation and the induction of apoptosis.[1] Its therapeutic potential has been widely studied in oncology, particularly for its anticancer properties against leukemic cells.[1] Research also suggests it can enhance the efficacy of conventional chemotherapy agents and may have applications in treating inflammatory diseases due to its anti-inflammatory and immunomodulatory effects.[1]
Q2: What are the main challenges associated with the oral bioavailability of this compound?
The clinical application of Berbamine, and by extension this compound, is limited by its low oral bioavailability.[2][3] This is attributed to several factors:
-
Poor Solubility: Berbamine has low solubility in aqueous solutions, which limits its dissolution in the gastrointestinal tract.[3][4]
-
Low Permeability: As a quaternary ammonium (B1175870) compound, it possesses an ionic nature that restricts its ability to pass through the intestinal cell membrane.[5][6][7]
-
Extensive First-Pass Metabolism: Berbamine undergoes significant metabolism in the intestine and liver, primarily by cytochrome P450 (CYP) enzymes.[2][8]
-
P-glycoprotein (P-gp) Efflux: It is a substrate for the P-gp efflux pump, which actively transports the compound back into the intestinal lumen after absorption.[2][9]
Q3: What are the primary strategies to enhance the bioavailability of this compound?
Several strategies have been developed to overcome the bioavailability challenges of Berbamine. These can be broadly categorized as:
-
Formulation-Based Approaches: Utilizing novel drug delivery systems like nanoparticles, liposomes, solid lipid nanoparticles (SLNs), microemulsions, and phospholipid complexes to improve solubility and permeability.[4][10]
-
Chemical Modification: Synthesizing derivatives or structural analogs of Berbamine to improve its physicochemical properties, such as lipophilicity.[5][6]
-
Use of Adjuvants: Co-administering Berbamine with inhibitors of P-gp or CYP enzymes to reduce efflux and first-pass metabolism.[8]
Troubleshooting Guide: Formulation and In Vitro Testing
Q4: My this compound-loaded nanoparticles show low encapsulation efficiency (<70%). What are the possible causes and solutions?
-
Issue: Low drug-polymer interaction.
-
Solution: Screen different types of polymers or lipids that have a higher affinity for this compound. Consider modifying the surface charge of the nanoparticles to enhance electrostatic interactions with the drug.
-
-
Issue: Drug leakage during the formulation process.
-
Solution: Optimize the formulation process parameters. For example, in emulsion-based methods, adjusting the homogenization speed or time can impact encapsulation. For methods involving solvents, a faster solvent removal process can help trap the drug more effectively.
-
-
Issue: High aqueous solubility of the drug during nano-precipitation.
-
Solution: If using a nano-precipitation method, try dissolving this compound in a mixture of organic solvent and a small amount of an aqueous phase to create a more favorable partitioning into the forming nanoparticles.
-
Q5: The particle size of my nanoformulation is too large and polydisperse. How can I optimize this?
-
Issue: Inefficient homogenization or sonication.
-
Solution: Increase the homogenization speed, sonication power, or duration of the process. Ensure the probe of the sonicator is appropriately submerged in the emulsion.
-
-
Issue: Aggregation of nanoparticles.
-
Solution: Incorporate a suitable stabilizer or surfactant in the formulation, such as Poloxamer 188 or Tween 80. Optimize the concentration of the stabilizer.
-
-
Issue: Inappropriate solvent-to-antisolvent ratio in precipitation methods.
-
Solution: Systematically vary the ratio of the solvent phase (containing the drug and polymer) to the antisolvent phase (the aqueous phase) to find the optimal condition for small and uniform particle formation.
-
Q6: My in vitro drug release study shows a very rapid "burst release". How can I achieve a more sustained release profile?
-
Issue: Drug adsorbed on the nanoparticle surface.
-
Solution: This is a common cause of burst release. Ensure that the purification process (e.g., centrifugation and resuspension) is adequate to remove any unencapsulated or surface-adsorbed drug.
-
-
Issue: High porosity of the nanoparticle matrix.
-
Solution: Select a polymer with a lower degradation rate or higher hydrophobicity to slow down the diffusion of the drug from the matrix. Increasing the polymer concentration in the formulation can also lead to a denser matrix.
-
-
Issue: Rapid dissolution of the nanoparticle matrix.
-
Solution: For lipid-based nanoparticles, using lipids with a higher melting point can slow down the drug release. For polymeric nanoparticles, cross-linking the polymer can create a more stable matrix.
-
Strategies for Bioavailability Enhancement: Data and Protocols
Formulation-Based Approaches
Various novel drug delivery systems have been shown to significantly improve the bioavailability of Berbamine and related compounds.
Table 1: Comparison of Different Formulation Strategies for Bioavailability Enhancement of Berbamine/Berberine
| Formulation Strategy | Key Findings | Fold Increase in Bioavailability (AUC) | Reference |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Enhanced solubility and permeability. | 1.63-fold (compared to commercial tablets) | [11] |
| Anhydrous Reverse Micelles | Enhanced oral bioavailability and prolonged efficacy. | 2.4-fold | [9] |
| Brij-S20-Modified Nanocrystals | Enhanced intestinal transport by modulating P-gp function. | ~2-fold increase in Caco-2 cell permeability | [9] |
| Berberine-Gentisic Acid Salt | Improved solubility, dissolution, and permeability. | 1.8-fold (peak plasma concentration) | [7] |
| Sulfobutylether-β-cyclodextrin/chitosan nanoparticles | Improved small intestinal absorption. | Improved pharmacokinetic profile compared to free drug | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
Objective: To formulate this compound-loaded SLNs to improve oral bioavailability.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Co-surfactant (e.g., Soy lecithin)
-
Purified water
Methodology:
-
Preparation of Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point. Add the accurately weighed amount of this compound to the melted lipid and stir until a clear solution is formed.
-
Preparation of Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.
-
Homogenization: Subject the resulting pre-emulsion to high-shear homogenization at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 15 minutes) to form a hot oil-in-water nanoemulsion.
-
Nanoparticle Formation: Cool the nanoemulsion to room temperature under gentle stirring. The solidification of the lipid droplets will lead to the formation of SLNs.
-
Purification: Centrifuge the SLN dispersion to remove any unencapsulated drug and excess surfactant. Resuspend the pellet in purified water.
-
Characterization: Analyze the SLNs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
Objective: To evaluate the intestinal permeability of different this compound formulations.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin.
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound solution and formulations
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Culture and Seeding: Culture Caco-2 cells in DMEM. Seed the cells onto the apical side of the Transwell® inserts at a suitable density.
-
Monolayer Formation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) using a voltmeter. Values above 250 Ω·cm² generally indicate good monolayer integrity.
-
Perform a Lucifer yellow permeability assay. Low transport of Lucifer yellow (<1%) from the apical to the basolateral side confirms the integrity of the tight junctions.
-
-
Permeability Study (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the this compound solution or formulation to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate Papp using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the insert.
-
C₀ is the initial concentration of the drug in the apical chamber.
-
-
Visualizing Workflows and Pathways
Experimental Workflow
References
- 1. This compound | 114784-59-7 | PEA78459 | Biosynth [biosynth.com]
- 2. Approaching strategy to increase the oral bioavailability of berberine, a quaternary ammonium isoquinoline alkaloid: Part 1. Physicochemical and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic of berberine, the main constituent of Berberis vulgaris L.: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Improving the oral bioavailability of berberine: A crystal engineering approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Approaching strategy to increase the oral bioavailability of berberine, a quaternary ammonium isoquinoline alkaloid: part 2. development of oral dosage formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining E6 Berbamine Dosage to Minimize Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with E6 Berbamine in animal models. The focus is on refining dosage to minimize toxicity while maintaining therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the general toxicity profile of Berbamine in common animal models?
A1: Berbamine's toxicity is highly dependent on the route of administration. Intravenous (IV) and intraperitoneal (IP) injections lead to significantly higher toxicity compared to oral (intragastric, IG) administration.[1][2][3] This is likely due to limitations in oral absorption.[2][3]
Q2: Are there established LD50 values for Berbamine?
A2: Yes, LD50 values have been determined for mice. For intravenous (IV) injection, the LD50 is approximately 9.04 mg/kg, and for intraperitoneal (IP) injection, it is around 57.61 mg/kg.[2][3] No LD50 could be determined for oral (intragastric) administration, even at very high doses, suggesting a much wider safety margin for this route.[1][2][3]
Q3: What are the common clinical signs of Berbamine toxicity in animals?
A3: Common signs of toxicity to monitor in animal models include changes in behavior (such as decreased motor activity), piloerection (hair standing on end), and half-shut eyes.[4] A body weight loss of 5% or more is also a strong indicator of toxicity.[4] During developmental toxicity studies, reduced maternal weight gain and decreased fetal body weight have been observed at higher doses.[5][6]
Q4: How can the formulation of this compound influence its toxicity?
A4: The formulation can significantly impact the bioavailability and, consequently, the toxicity of this compound. For instance, using nanoparticle-based delivery systems can enhance therapeutic effects and potentially alter the toxicity profile.[7][8] The vehicle used for administration is also critical; it should be non-toxic and stable.[9] For topical applications, penetration enhancers can be included, which may affect systemic absorption and toxicity.[10]
Q5: What are the key signaling pathways affected by Berbamine that might contribute to its therapeutic and toxic effects?
A5: Berbamine has been shown to modulate several oncogenic signaling pathways. It can inhibit the JAK/STAT and CAMKII/c-Myc pathways and activate the TGFβ/SMAD pathway, which can suppress cancer progression.[7][8][11] Berbamine also exerts anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[12] Understanding these pathways is crucial for interpreting both efficacy and toxicity results.
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality or Severe Toxicity at Presumed Safe Doses
Possible Cause 1: Incorrect Route of Administration.
-
Troubleshooting: Verify the intended and actual route of administration. As indicated by LD50 values, intravenous and intraperitoneal routes are significantly more toxic than oral administration.[1][2][3] Ensure that the correct protocol is being followed.
Possible Cause 2: Formulation Issues.
-
Troubleshooting:
-
Vehicle Toxicity: Ensure the vehicle used to dissolve or suspend this compound is non-toxic at the administered volume.[9] Run a vehicle-only control group to rule out its contribution to toxicity.
-
Formulation Stability: Confirm the stability of your this compound formulation. Unstable formulations can lead to inaccurate dosing.[9]
-
Solubility and Precipitation: Poorly dissolved this compound can lead to emboli if administered intravenously. Ensure the formulation is a clear solution or a homogenous suspension.
-
Possible Cause 3: Pharmacokinetic Variability.
-
Troubleshooting:
-
Strain/Species Differences: Be aware that different strains or species of animals can metabolize compounds differently, leading to variations in toxicity.
-
Health Status: The underlying health of the animals can affect their susceptibility to toxicity. Ensure that the animals are healthy before starting the experiment.
-
Issue 2: High Variability in Toxicity and Efficacy Results Between Animals
Possible Cause 1: Inconsistent Administration Technique.
-
Troubleshooting: Ensure all personnel are thoroughly trained and consistent in their administration technique (e.g., injection speed, depth, and location for parenteral routes). For oral gavage, ensure proper placement to avoid accidental administration into the lungs.
Possible Cause 2: Animal Stress.
-
Troubleshooting: Minimize animal stress during handling and dosing, as stress can influence physiological responses and drug metabolism.
Possible Cause 3: Non-Homogenous Formulation.
-
Troubleshooting: If using a suspension, ensure it is well-mixed before each administration to guarantee each animal receives the correct dose.
Data Presentation
Table 1: Acute Toxicity of Berbamine in Mice
| Route of Administration | LD50 (mg/kg) | Reference |
| Intravenous (IV) | 9.04 | [2][3] |
| Intraperitoneal (IP) | 57.61 | [2][3] |
| Intragastric (IG) / Oral | Not Determined (>83.2 g/kg) | [1][2] |
Table 2: Developmental and Maternal Toxicity of Berbamine Chloride Dihydrate (BCD) in Rodents
| Species | Parameter | LOAEL (mg/kg/day) | NOAEL (mg/kg/day) | Route | Reference |
| Rat | Maternal Toxicity (reduced weight gain) | 531 (7,250 ppm in feed) | - | Oral (feed) | [5][6] |
| Rat | Developmental Toxicity (reduced fetal body weight) | - | 1,000 | Oral (gavage) | [5][6] |
| Mouse | Maternal Toxicity (increased water consumption) | 841 (5,250 ppm in feed) | - | Oral (feed) | [5][6] |
| Mouse | Developmental Toxicity (decreased fetal body weight) | 1,000 | - | Oral (gavage) | [5][6] |
LOAEL: Lowest Observed Adverse Effect Level; NOAEL: No Observed Adverse Effect Level
Experimental Protocols
Protocol 1: Acute Toxicity Study (LD50 Determination)
-
Animal Model: Healthy, young adult mice (e.g., ICR strain), equally divided by sex.[2]
-
Groups: At least 4-5 dose groups with a control group (vehicle only). The doses should be selected to span a range that is expected to cause 0% to 100% mortality.
-
Route of Administration: As per the experimental design (e.g., intravenous, intraperitoneal, or oral gavage).[2]
-
Dosing: Administer a single dose of this compound or vehicle.[13]
-
Observation:
-
Monitor animals continuously for the first few hours post-dosing for immediate signs of toxicity.
-
Observe animals at least twice daily for 14 days for clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss).[9]
-
Record all mortalities.
-
-
Data Analysis: Calculate the LD50 using a recognized statistical method (e.g., probit analysis).
Protocol 2: General Toxicity Monitoring
-
Daily Observations:
-
Clinical Signs: Observe each animal for changes in skin and fur, eyes, respiratory and circulatory systems, autonomic and central nervous systems, and behavior.[4]
-
Body Weight: Record the body weight of each animal before dosing and at regular intervals (e.g., daily or weekly) throughout the study.[4]
-
-
Biochemical Assessments:
-
At the end of the study (or at interim time points), collect blood samples for analysis of biochemical markers of organ function (e.g., liver enzymes like ALT and AST, and kidney function indicators like BUN and creatinine).[13]
-
-
Histopathological Examination:
-
At necropsy, collect major organs (liver, kidneys, spleen, heart, lungs, etc.).
-
Fix tissues in an appropriate fixative (e.g., 10% neutral buffered formalin).
-
Process tissues for histopathological examination to identify any structural changes or damage.[13]
-
Mandatory Visualizations
Caption: Workflow for assessing the toxicity of this compound in animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. Acute toxicity of berberine and its correlation with the blood concentration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Developmental toxicity evaluation of berberine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
Technical Support Center: Addressing Berbamine Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Berbamine (B205283) in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to Berbamine, is now showing reduced responsiveness. How can I confirm that the cells have developed resistance?
A1: The first step is to quantitatively assess the change in sensitivity. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of your current cell line to the parental, sensitive cell line. A significant increase in the IC50 value is the primary indicator of acquired resistance.
To confirm resistance:
-
Perform a dose-response assay: Use a cell viability assay, such as the MTT or CellTiter-Glo assay, to determine the IC50 of Berbamine in both the suspected resistant and the parental sensitive cell lines.
-
Compare IC50 values: A resistant phenotype is generally confirmed if the IC50 value of the suspected resistant line is several-fold higher than that of the parental line.
Q2: What are the potential mechanisms by which cancer cells could develop resistance to Berbamine?
A2: Based on Berbamine's known mechanisms of action, several potential resistance mechanisms can be hypothesized:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump Berbamine out of the cell, reducing its intracellular concentration.[1][2][3]
-
Alterations in Target Pathways: Since Berbamine modulates multiple signaling pathways (e.g., PI3K/AKT/mTOR, JAK/STAT), alterations in these pathways can confer resistance.[4][5] This could include:
-
Mutations in key signaling proteins that prevent Berbamine from binding or having an effect.
-
Upregulation of downstream effectors or activation of bypass signaling pathways that circumvent the Berbamine-induced blockade.[6]
-
-
Changes in Apoptosis Regulation: Alterations in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can make cells more resistant to Berbamine-induced cell death.
-
Role of Autophagy: Autophagy can have a dual role in cancer. While Berbamine can induce autophagic cell death in some contexts, in others, autophagy can act as a survival mechanism, allowing cells to withstand the stress induced by the drug.[7][8][9]
-
Enrichment of Cancer Stem Cells (CSCs): A subpopulation of cancer stem-like cells, which are often inherently more resistant to therapies, may be selected for and expanded during Berbamine treatment.[10][11][12][13]
Q3: I have confirmed that my cell line is resistant to Berbamine. What are the initial steps to investigate the underlying mechanism?
A3: A systematic approach is recommended to dissect the resistance mechanism. Start with the most common and easily testable mechanisms.
-
Investigate Drug Efflux: Use qRT-PCR and Western blotting to check for the overexpression of common ABC transporters (ABCB1, ABCG2).
-
Analyze Target Pathways: Use Western blotting to examine the phosphorylation status and total protein levels of key components of the PI3K/AKT, STAT3, and other relevant pathways in both sensitive and resistant cells, with and without Berbamine treatment.
-
Assess Apoptosis Machinery: Compare the expression levels of key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) between sensitive and resistant cells.
The following troubleshooting guides provide more detailed experimental approaches for each of these steps.
Troubleshooting Guides
Issue 1: Decreased Intracellular Accumulation of Berbamine
Question: How can I determine if increased drug efflux is the cause of Berbamine resistance in my cell line?
Answer: This can be addressed by examining the expression and function of ABC transporters.
Troubleshooting Workflow:
References
- 1. [Reversal effect of berbamine on multidrug resistance of K562/A02 cells and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Berberine diminishes the side population and ABCG2 transporter expression in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of membrane-embedded drug efflux ABC transporters in the cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berbamine Enhances the Efficacy of Gefitinib by Suppressing STAT3 Signaling in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berberine as a potential autophagy modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Berberine Reverses Doxorubicin Resistance by Inhibiting Autophagy Through the PTEN/Akt/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Berberine-induced autophagic cell death by elevating GRP78 levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Berberine-targeted miR-21 chemosensitizes oral carcinomas stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. weeksmd.com [weeksmd.com]
- 12. Berberine Suppresses Stemness and Tumorigenicity of Colorectal Cancer Stem-Like Cells by Inhibiting m6A Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Berberine diminishes side population and down-regulates stem cell-associated genes in the pancreatic cancer cell lines PANC-1 and MIA PaCa-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Berbamine Synthesis and Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Berbamine (B205283) synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is Berbamine and why is its efficient synthesis and purification important?
Berbamine is a bisbenzylisoquinoline alkaloid found in plants of the Berberis genus. It has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects.[1] Efficient synthesis and purification protocols are crucial for obtaining high-purity Berbamine in sufficient quantities for preclinical and clinical research, as well as for potential therapeutic applications.
Q2: What are the main strategies for obtaining Berbamine?
There are two primary approaches for obtaining Berbamine:
-
Extraction from Natural Sources: Berbamine can be isolated from the roots and stems of plants like Berberis amurensis. This involves extraction with solvents, followed by purification to separate Berbamine from other co-extracted alkaloids.[2]
-
Total Chemical Synthesis: While complex, total synthesis offers the advantage of producing Berbamine and its derivatives with high purity and without reliance on natural sources.[2][3] Key reactions in the synthesis of bisbenzylisoquinoline alkaloids often involve Ullmann-type coupling reactions.[4][5]
Q3: What are the common challenges encountered during Berbamine purification?
Researchers often face several challenges during the purification of Berbamine, including:
-
Co-purification of Structurally Similar Alkaloids: Plant extracts contain a complex mixture of alkaloids with similar polarities, making their separation difficult.
-
Low Yield: Inefficient extraction or multiple purification steps can lead to a significant loss of the target compound.
-
Compound Degradation: Berbamine may be sensitive to factors such as heat, light, and pH, leading to degradation during processing.
-
Solubility Issues: Berbamine hydrochloride, a common salt form, has poor water solubility, which can complicate handling and formulation.[6][7]
Q4: How can I confirm the purity and identity of my synthesized or purified Berbamine?
A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of a sample by separating it from any impurities.[8]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, confirming its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the detailed chemical structure of the molecule and confirming that the correct isomer has been synthesized.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield in Ullmann condensation | Inactive copper catalyst (oxidation of Cu(I) salts). | Use fresh, high-purity copper(I) salts (e.g., CuI). Consider pre-activation of the catalyst. Ensure strictly anhydrous and inert reaction conditions.[4] |
| Inappropriate ligand or absence of a suitable ligand. | Screen a variety of ligands (e.g., phenanthrolines, amino acids) to find one that promotes the desired coupling.[4] | |
| Unsuitable solvent or temperature. | Use high-boiling polar solvents like DMF or dioxane. Optimize the temperature; traditional Ullmann reactions often require high temperatures (>200°C), but modern protocols with ligands may proceed at lower temperatures.[5] | |
| Formation of multiple side products | Homocoupling of aryl halides. | Use a ligand to improve selectivity for the cross-coupling reaction. Lowering the reaction temperature may also reduce side reactions.[4] |
| Dehalogenation of the aryl halide. | Ensure strictly anhydrous conditions. The source of hydrogen for this side reaction can be trace water or the solvent itself.[4] | |
| Reaction fails to go to completion | Catalyst deactivation. | Add a fresh portion of the catalyst or use a more robust ligand. |
| Poor solubility of starting materials. | Choose a solvent that effectively dissolves all reactants at the reaction temperature. |
Purification Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low recovery after column chromatography | Irreversible adsorption of Berbamine onto the stationary phase. | For alkaloids, which can adsorb strongly to silica (B1680970) gel, consider using a different stationary phase like alumina (B75360) or a polymer-based resin. Pre-treating the silica gel with a base (e.g., triethylamine) can also reduce tailing and improve recovery. |
| Inappropriate solvent system leading to poor elution. | Optimize the mobile phase polarity. A gradient elution from a non-polar to a more polar solvent is often effective. Use TLC to guide the selection of an appropriate solvent system before running the column. | |
| Co-elution of impurities | Similar polarity of Berbamine and impurities. | Employ a different chromatographic technique. If using normal-phase chromatography, try reverse-phase HPLC. Centrifugal Partition Chromatography (CPC) can also be effective for separating compounds with close polarities.[9] |
| Overloading the column. | Reduce the amount of crude material loaded onto the column to improve separation resolution. | |
| Difficulty in separating diastereomers | Diastereomers have very similar physical properties. | Chiral chromatography is the most effective method. If unavailable, try normal-phase chromatography with a non-polar mobile phase, as silica can sometimes resolve diastereomers. Experimenting with different stationary phases (e.g., cyano, PFP) may also be beneficial.[10] |
| Product degradation during purification | Sensitivity to heat, light, or pH. | Perform purification steps at low temperatures and protect the sample from light. Ensure the pH of solvents is controlled, especially if using silica gel which can be acidic. |
Quantitative Data
Table 1: Comparison of Reported Yields for Protoberberine Alkaloid Synthesis
| Alkaloid | Key Reaction | Number of Steps | Overall Yield (%) | Reference |
| Berberine | Palladium-catalyzed enolate arylation | 5 | 50 | [11] |
| Epiberberine | Multi-step synthesis | 4 | 26.1 | [12] |
Note: Data for Berbamine total synthesis is limited. The data for related protoberberine alkaloids provides a benchmark for expected yields in similar multi-step syntheses.
Table 2: IC50 Values of Berbamine and its Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Berbamine | H9 (T-cell lymphoma) | 4.0 | [13] |
| Berbamine | RPMI8226 (multiple myeloma) | 6.19 | [13] |
| Derivative 2a | RPMI8226 (multiple myeloma) | 0.30 | [13] |
| Derivative 4b | H9 (T-cell lymphoma) | 0.36 | [13] |
| Berbamine | K562 (leukemia) | 8.9 | [14] |
| Derivative 3h | K562 (leukemia) | 0.36-0.55 | [14] |
Experimental Protocols
Protocol 1: General Procedure for Ullmann-type C-O Coupling in Bisbenzylisoquinoline Synthesis
This protocol is a generalized procedure based on modern Ullmann coupling reactions and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq.), the phenol (B47542) (1.2 eq.), copper(I) iodide (0.1 eq.), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 eq.), and a base (e.g., potassium carbonate, 2.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF, dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or alumina.
Protocol 2: General Workflow for Purification of Berbamine from a Crude Extract
-
Preliminary Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol (B129727) or ethanol, often with the aid of sonication or reflux.
-
Solvent Partitioning: The crude extract is concentrated and then subjected to liquid-liquid partitioning between an acidic aqueous layer and an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to separate alkaloids from neutral compounds. The alkaloids are then recovered from the aqueous layer by basification and re-extraction into an organic solvent.
-
Column Chromatography: The enriched alkaloid fraction is subjected to column chromatography.
-
Stationary Phase: Silica gel or alumina.
-
Mobile Phase: A gradient of increasing polarity, for example, starting with chloroform (B151607) and gradually adding methanol.
-
-
Fraction Analysis: Fractions are collected and analyzed by TLC to identify those containing Berbamine.
-
Further Purification: Fractions containing impure Berbamine may be combined and subjected to a second chromatographic step (e.g., preparative HPLC or another column with a different stationary phase) or recrystallization.
-
Recrystallization: The purified Berbamine is dissolved in a minimal amount of a hot solvent and allowed to cool slowly to form crystals, which are then collected by filtration.
Visualizations
Caption: General experimental workflow for Berbamine synthesis and purification.
Caption: Troubleshooting logic for low yield in Berbamine synthesis.
Caption: Decision-making workflow for troubleshooting Berbamine purification.
References
- 1. Pharmacological and Therapeutic Potential of Berbamine: A Potent Alkaloid from Genus Berberis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of berbamine acetyl glycosides and evaluation of antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and antitumor activity in vitro of novel berbamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
How to control for confounding variables in E6 Berbamine studies
Welcome to the technical support center for E6 Berbamine research. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for confounding variables in their experiments.
Troubleshooting Guides
Issue: Inconsistent Anti-cancer Effects of this compound Across Cell Lines
Possible Cause: Confounding variables related to the specific characteristics of the cell lines are likely influencing the observed effects of this compound.
Troubleshooting Steps:
-
Characterize Cell Lines Thoroughly:
-
Genetic Background: Different cell lines have unique genetic and mutation profiles. For instance, the p53 status of a cell line can significantly alter its response to this compound, which has been shown to act through a p53-dependent apoptotic pathway.[1]
-
Receptor Expression: The expression levels of target receptors or proteins in the signaling pathways affected by this compound can vary.
-
Growth Rate: The inherent proliferation rate of a cell line can be a confounder.
-
-
Implement Stratification in Your Analysis:
-
Group your cell lines based on relevant characteristics (e.g., p53 wild-type vs. p53 mutant, high vs. low expression of a target protein).
-
Analyze the effect of this compound within each stratum to determine if the effect is consistent. This can help identify which cell characteristics are modifying the drug's effect.[2][3]
-
Issue: High Variability in In Vivo Tumor Growth Inhibition Studies
Possible Cause: Animal-specific variables and experimental procedures can introduce significant confounding in in vivo studies.
Troubleshooting Steps:
-
Randomization: This is a critical step to minimize the impact of both known and unknown confounders.[2][4] Randomly assign animals to treatment and control groups to ensure an even distribution of variables like initial tumor size, body weight, and age.
-
Matching: Match animals in the treatment and control groups based on key potential confounders. For example, ensure the average initial tumor volume is similar across all groups.[2][5]
-
Blinding: Whenever possible, blind the researchers who are administering the treatment and assessing the outcomes to prevent observer bias.
-
Standardize Husbandry Conditions: Ensure all animals are housed under identical conditions (e.g., diet, light cycle, temperature) as these can influence tumor growth and overall health.
Frequently Asked Questions (FAQs)
Experimental Design and Confounders
Q1: What are the most common confounding variables to consider in this compound studies?
A1: Confounding variables are external factors that can influence both the independent variable (this compound treatment) and the dependent variable (e.g., cell viability, tumor growth), leading to a spurious association.[6] Key confounders in this compound research include:
-
Biological Confounders:
-
Cell line characteristics: Genetic background (e.g., p53 status), passage number, and presence of mycoplasma contamination.
-
Animal characteristics (for in vivo studies): Age, sex, weight, and underlying health status of the animals.[5]
-
-
Experimental Confounders:
-
Batch-to-batch variation of this compound: Ensure the purity and concentration of the compound are consistent across experiments.
-
Solvent effects: The vehicle used to dissolve this compound (e.g., DMSO) may have its own biological effects. Always include a vehicle-only control group.
-
Incubation time and cell density: These can significantly impact cell proliferation and drug response.
-
Q2: How can I control for off-target effects of this compound?
A2: this compound is known to interact with multiple signaling pathways, including CaMKII, STAT3, NF-κB, and BRD4/c-MYC.[7][8][9] Off-target effects can be a significant source of confounding. To control for these:
-
Use a Rescue Experiment: If you hypothesize that this compound's effect is mediated through a specific target (e.g., CaMKII), try to "rescue" the phenotype by overexpressing a drug-resistant mutant of that target.[10]
-
Employ RNAi or CRISPR to Knock Down the Intended Target: Compare the effect of this compound in cells with and without the target protein. If the effect is diminished upon target knockdown, it provides evidence for on-target activity.
-
Use Multiple, Structurally Unrelated Inhibitors: If possible, use other known inhibitors of the hypothesized target pathway to see if they phenocopy the effects of this compound.
Statistical Analysis
Q3: What statistical methods can be used to control for confounding variables?
A3: When experimental design methods like randomization are not feasible, statistical techniques are essential.[4][11]
-
Stratification: This involves separating your data into subgroups (strata) based on the confounding variable (e.g., analyzing data from males and females separately).[2][3]
-
Multivariate Analysis: Techniques like Analysis of Covariance (ANCOVA) and multiple regression can be used to adjust for the effects of multiple confounding variables simultaneously.[11] For example, you can include initial tumor volume as a covariate in your analysis of tumor growth inhibition.
Data Presentation
Table 1: Example of Stratified Analysis of this compound IC50 Values (µM) in Colorectal Cancer Cell Lines Based on p53 Status
| Cell Line | p53 Status | This compound IC50 (µM) |
| HCT116 | Wild-type | 15.8 |
| SW480 | Mutant | 25.2 |
| HT-29 | Mutant | 28.1 |
| RKO | Wild-type | 18.3 |
This table summarizes hypothetical IC50 values to illustrate how stratification by p53 status can reveal differential sensitivity to this compound.
Experimental Protocols
Protocol: Controlling for Solvent Effects in an In Vitro Cell Viability Assay (MTT Assay)
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium.
-
Crucially, prepare a vehicle control solution containing the same final concentration of the solvent as the highest concentration of this compound used.
-
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Replace the medium with fresh medium containing the different concentrations of this compound.
-
Treat a set of wells with the vehicle control.
-
Include a set of untreated wells as a negative control.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Analysis:
-
Normalize the absorbance values of the this compound-treated wells to the vehicle control wells to account for any effect of the solvent.
-
Visualizations
Caption: this compound induced p53-dependent apoptosis signaling pathway.
Caption: Workflow for controlling confounding variables in research.
References
- 1. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. researchgate.net [researchgate.net]
- 5. Confounding Variables | Definition, Examples & Controls [enago.com]
- 6. Confounding Variables | Definition, Examples & Controls [scribbr.com]
- 7. Berbamine inhibits the growth of liver cancer cells and cancer-initiating cells by targeting Ca²⁺/calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Berbamine Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Confounding variables in statistics: How to identify and control them [statsig.com]
Technical Support Center: Best Practices for Long-Term Storage of Berbamine Solutions
Disclaimer: The information provided below pertains to Berbamine . The term "E6 Berbamine" did not yield specific results in scientific literature, suggesting it may be a misnomer or a highly specific internal designation. The following best practices are based on available data for Berbamine and related alkaloids like Berberine (B55584).
This guide is intended for researchers, scientists, and drug development professionals. It provides frequently asked questions (FAQs) and troubleshooting advice to ensure the long-term stability and efficacy of your Berbamine solutions in experimental settings.
Frequently Asked Questions (FAQs)
1. What is the best solvent for preparing Berbamine stock solutions?
For long-term storage, it is recommended to prepare stock solutions of Berbamine in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol.[1][2] Berbamine hydrochloride has good solubility in DMSO and DMF (around 12 mg/mL and 25 mg/mL for Berberine chloride, respectively), and is slightly soluble in ethanol.[1][2] Aqueous solutions are not recommended for storage longer than one day.[1]
2. At what temperature should I store my Berbamine stock solution?
For long-term storage, Berbamine stock solutions should be stored at -20°C.[1][2][3] Some suppliers suggest that stock solutions in a suitable solvent can be stable for up to one year when stored at -80°C.[4] For short-term storage of a few days, refrigeration at 4°C is acceptable.
3. How should I handle aqueous dilutions of Berbamine for my experiments?
Aqueous dilutions should be prepared fresh on the day of use from a frozen stock solution.[1][3] It is not recommended to store aqueous solutions of Berbamine for more than one day due to its limited stability in aqueous buffers.[1]
4. Is Berbamine sensitive to light?
Yes, similar to other alkaloids like Berberine, Berbamine solutions should be protected from light to prevent photodegradation. It is advisable to store solutions in amber vials or tubes wrapped in aluminum foil.
5. How does pH affect the stability of Berbamine solutions?
Berbamine is expected to be most stable in near-neutral pH conditions. Strong acidic or alkaline conditions can lead to degradation. For the related compound Berberine, degradation is more rapid in alkaline solutions.[5]
6. Should I be concerned about repeated freeze-thaw cycles?
Yes, to avoid degradation and ensure the consistency of your experimental results, it is best to aliquot your stock solution into single-use volumes before freezing. This practice minimizes the number of freeze-thaw cycles the solution undergoes.[4]
Quantitative Stability Data
While specific long-term stability data for Berbamine is limited, studies on the closely related alkaloid, Berberine Chloride, provide valuable insights.
| Compound | Solvent/Buffer | Temperature | Duration | Stability Outcome |
| Berberine Chloride | Various pH buffers | 25°C | 6 months | < 5% degradation[5] |
| Berberine Chloride | pH 7.0 Phosphate Buffer | 25°C | 6 months | Very stable[6][7] |
| Berberine Chloride | pH 7.0 Phosphate Buffer | 37°C | 6 months | Very stable[6][7] |
Experimental Protocol: General Stability Assessment of Berbamine Solutions
This protocol outlines a general method for assessing the stability of your Berbamine solutions over time.
-
Solution Preparation: Prepare a stock solution of Berbamine in a suitable solvent (e.g., DMSO) at a known concentration.
-
Aliquoting and Storage: Aliquot the stock solution into multiple amber vials to avoid repeated freeze-thaw cycles. Store the vials under your desired long-term storage condition (e.g., -20°C).
-
Initial Analysis (Time Zero): Immediately after preparation, take one aliquot and dilute it to a working concentration with the appropriate mobile phase for your analytical method. Analyze the sample using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the initial concentration and purity.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve an aliquot from storage.
-
Sample Preparation and Analysis: Thaw the aliquot, dilute it to the working concentration, and analyze it using the same HPLC method as the initial analysis.
-
Data Evaluation: Compare the concentration and purity of the aged sample to the initial time-zero sample. A significant decrease in concentration or the appearance of new peaks in the chromatogram indicates degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | - Solution was not fully dissolved initially.- Solvent evaporation during storage.- Exceeded solubility limit. | - Warm the solution gently in a 37°C water bath and vortex to redissolve.- Ensure vials are tightly sealed.- Prepare a new stock solution at a lower concentration. |
| Inconsistent experimental results | - Degradation of Berbamine due to improper storage (light exposure, multiple freeze-thaw cycles).- Inaccurate initial concentration. | - Prepare fresh aliquots from a new stock solution.- Always store solutions protected from light at -20°C.- Confirm the concentration of the stock solution spectrophotometrically or via HPLC. |
| Loss of biological activity | - Chemical degradation of Berbamine. | - Prepare a fresh stock solution from a new batch of solid compound.- Review storage and handling procedures. |
| Discoloration of the solution | - Oxidation or photodegradation. | - Discard the solution and prepare a fresh stock.- Ensure proper storage in a dark, airtight container. |
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for common issues with Berbamine solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Berbamine hydrochloride | CAS:6078-17-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physicochemical characterization of berberine chloride: a perspective in the development of a solution dosage form for oral delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of E6 Berbamine on Autophagy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of E6 Berbamine's performance as an autophagy inhibitor against other common alternatives. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the relevant signaling pathways and workflows.
Introduction to E6 Berbamine (B205283) and Autophagy Inhibition
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. The modulation of autophagy is a promising therapeutic strategy for a variety of diseases, including cancer and neurodegenerative disorders.[1] Autophagy inhibitors are broadly categorized as early-stage inhibitors, which prevent the formation of autophagosomes, and late-stage inhibitors, which block the fusion of autophagosomes with lysosomes or inhibit lysosomal degradation.[2]
This compound is a synthetic derivative of Berbamine, a natural bisbenzylisoquinoline alkaloid.[3] While much of the research has been conducted on its parent compound, Berbamine (BBM), the findings are considered highly relevant to this compound. Berbamine is identified as a novel late-stage autophagy inhibitor.[4][5] Its mechanism of action has been elucidated through multiple studies, providing a basis for its validation and comparison with other well-known autophagy inhibitors.
Comparative Analysis of Autophagy Inhibitors
This section compares this compound (based on data for Berbamine) with two widely used autophagy inhibitors: Chloroquine (CQ), a late-stage inhibitor, and 3-Methyladenine (3-MA), a well-known early-stage inhibitor.
Mechanism of Action
| Inhibitor | Stage of Inhibition | Mechanism of Action |
| This compound (Berbamine) | Late Stage | 1. Disruption of SNARE-mediated fusion: Upregulates BNIP3, which interacts with SNAP29, preventing the formation of the SNAP29-VAMP8 SNARE complex required for autophagosome-lysosome fusion.[4][5][6] 2. Inhibition of lysosomal function: Suppresses lysosomal acidification, impairing the degradative capacity of the autolysosome.[2][7][8] |
| Chloroquine (CQ) | Late Stage | 1. Impairment of autophagosome-lysosome fusion: Disrupts the fusion process, though the precise molecular details are still under investigation.[1][4][9][10] 2. Inhibition of lysosomal function: As a weak base, it accumulates in lysosomes, raising the luminal pH and inactivating acid-dependent hydrolases.[1] |
| 3-Methyladenine (3-MA) | Early Stage (primarily) | Inhibition of autophagosome formation: Blocks the activity of class III phosphatidylinositol 3-kinase (PI3K), which is essential for the nucleation of the phagophore.[7][11][12] It can have a dual role, as prolonged treatment may promote autophagy by inhibiting the class I PI3K/Akt/mTOR pathway.[13][14] |
Quantitative Comparison of Inhibitory Effects
Direct comparative studies providing IC50 values for autophagy inhibition are limited. The following table summarizes available data on the effective concentrations of these inhibitors in various experimental contexts. It is important to note that these values can be cell-type and assay-dependent.
| Inhibitor | Cell Line | Assay | Effective Concentration | Reference |
| Berbamine hydrochloride | Vero E6 | Antiviral Assay (SARS-CoV-2) | EC50: 1.732 µM | [15] |
| Berbamine hydrochloride | Caco2 | Antiviral Assay (SARS-CoV-2) | EC50: 1.887 µM | [15] |
| Berbamine | HT-29 | Cell Viability | IC50: 14 µM | [16] |
| Chloroquine | U2OS | Autophagic Puncta Intensity | 15 µM | [13] |
| 3-Methyladenine | SH-SY5Y | Apoptosis Induction | Not specified | [7] |
Experimental Protocols for Validating Autophagy Inhibition
Here, we provide detailed protocols for key experiments used to validate the inhibitory effect of compounds like this compound on autophagy.
Western Blot for LC3 and p62/SQSTM1
This is a fundamental technique to assess the accumulation of autophagosomes. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the lipidated, autophagosome-associated form (LC3-II). p62 (also known as SQSTM1) is a protein that is selectively degraded by autophagy, so its accumulation indicates a blockage in the pathway.
Protocol:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.[17]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against LC3B (1:1000) and p62 (1:1000) overnight at 4°C.[17][19]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.[17]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software. An increase in the LC3-II/LC3-I ratio and/or an increase in p62 levels indicates inhibition of autophagic flux.[20]
-
Tandem mCherry-GFP-LC3 Fluorescence Microscopy Assay
This assay allows for the monitoring of autophagic flux. The tandem reporter mCherry-GFP-LC3 fluoresces yellow (merged red and green) in the neutral pH of autophagosomes. Upon fusion with the acidic lysosome, the GFP signal is quenched, while the mCherry signal persists, resulting in red-only puncta (autolysosomes). A late-stage autophagy inhibitor will cause an accumulation of yellow puncta.[16][21]
Protocol:
-
Cell Culture and Transfection:
-
Treatment:
-
Treat cells with this compound or other inhibitors at desired concentrations and for a specified duration. Include vehicle and positive controls (e.g., starvation to induce autophagy).
-
-
Fixation and Imaging:
-
Data Analysis:
-
Quantify the number of yellow (mCherry+GFP+, autophagosomes) and red (mCherry+GFP-, autolysosomes) puncta per cell.
-
An increase in the number of yellow puncta and a decrease in red puncta are indicative of a block in autophagosome-lysosome fusion.[22]
-
Co-Immunoprecipitation (Co-IP) of SNARE Proteins
This technique is used to validate the disruption of protein-protein interactions, such as that between SNAP29 and VAMP8 by Berbamine.
Protocol:
-
Cell Lysis:
-
Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with protease inhibitors.[24]
-
-
Pre-clearing (Optional):
-
Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.[25]
-
-
Immunoprecipitation:
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them 3-4 times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.[26]
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using antibodies against the interacting protein (e.g., anti-VAMP8). A decrease in the amount of co-immunoprecipitated VAMP8 in Berbamine-treated cells would confirm the disruption of the interaction.
-
Visualizing the Mechanisms and Workflows
Signaling Pathways
The following diagrams illustrate the general autophagy signaling pathway and the specific mechanism of Berbamine's inhibitory action.
Caption: General Autophagy Signaling Pathway.
Caption: Berbamine's Inhibition of SNARE-Mediated Fusion.
Experimental Workflows
The following diagrams outline the workflows for the key experimental validation methods.
Caption: Western Blot Experimental Workflow.
Caption: mCherry-GFP-LC3 Assay Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. This compound () for sale [vulcanchem.com]
- 4. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel autophagy inhibitor berbamine blocks SNARE-mediated autophagosome-lysosome fusion through upregulation of BNIP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of Autophagy by Berbamine Hydrochloride Mitigates Tumor Immune Escape by Elevating MHC-I in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. invivogen.com [invivogen.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Dual Role of 3-Methyladenine in Modulation of Autophagy via Different Temporal Patterns of Inhibition on Class I and III Phosphoinositide 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Berbamine hydrochloride potently inhibits SARS-CoV-2 infection by blocking S protein-mediated membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. 2.5. mCherry-GFP-LC3 Adenovirus Transfection and Autophagy Assay [bio-protocol.org]
- 22. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. bitesizebio.com [bitesizebio.com]
- 26. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 27. researchgate.net [researchgate.net]
Comparing the efficacy of E6 Berbamine with other autophagy inhibitors
For researchers, scientists, and drug development professionals, the selection of an appropriate autophagy inhibitor is critical for accurate experimental outcomes. This guide provides a comprehensive comparison of E6 Berbamine (B205283), a novel autophagy inhibitor, with other established inhibitors, supported by experimental data, detailed protocols, and pathway visualizations.
E6 Berbamine has emerged as a potent inhibitor of autophagy, primarily functioning at the late stage by blocking the fusion of autophagosomes with lysosomes.[1][2][3][4] Its mechanism of action and efficacy profile present a valuable alternative to commonly used autophagy inhibitors such as chloroquine (B1663885) (CQ), bafilomycin A1 (BafA1), and 3-methyladenine (B1666300) (3-MA).
Comparative Efficacy of Autophagy Inhibitors
The efficacy of autophagy inhibitors is typically assessed by their ability to induce the accumulation of autophagic markers, such as microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and sequestosome 1 (p62/SQSTM1). This compound has demonstrated a comparable effect to bafilomycin A1 in accumulating both LC3-II and p62.[1][3]
| Inhibitor | Target/Mechanism | Stage of Inhibition | Typical Working Concentration | Key Effects |
| This compound (BBM) | Upregulates BNIP3, inhibiting SNARE-mediated autophagosome-lysosome fusion.[1][3] May also impair lysosomal acidification.[5] | Late Stage (Fusion/Degradation) | 5-10 µM[1][5] | Accumulation of LC3-II and p62.[1][5] |
| Chloroquine (CQ) | Inhibits lysosomal acidification and autophagosome-lysosome fusion.[6][7][8] | Late Stage (Fusion/Degradation) | 10-50 µM[5][9] | Accumulation of LC3-II and p62.[9] |
| Bafilomycin A1 (BafA1) | Specific inhibitor of vacuolar H+-ATPase (V-ATPase), preventing lysosomal acidification and autophagosome-lysosome fusion.[6][7] | Late Stage (Fusion/Degradation) | 10-100 nM[9] | Accumulation of LC3-II and p62.[9][10] |
| 3-Methyladenine (3-MA) | Inhibits Class III PI3K (Vps34), blocking the initial formation of autophagosomes.[6] | Early Stage (Initiation/Nucleation) | 2-10 mM[11] | Prevents formation of autophagosomes, leading to decreased LC3-II levels. |
Signaling Pathway of this compound
This compound's primary mechanism involves the upregulation of BNIP3. This protein then interacts with SNAP29, a key component of the SNARE complex, preventing its association with VAMP8. This disruption of the STX17-SNAP29-VAMP8 SNARE complex is crucial for the fusion of autophagosomes with lysosomes, thus halting the autophagic process at this late stage.[1][3]
Experimental Protocols
Western Blot for LC3-II and p62 Accumulation
This protocol is fundamental for quantifying the accumulation of autophagic markers following inhibitor treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, MCF-7) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 5 µM), Chloroquine (e.g., 50 µM), or Bafilomycin A1 (e.g., 100 nM) for the desired time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
4. Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel (e.g., 12-15% for LC3, 10% for p62).
-
Perform electrophoresis to separate proteins.
5. Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
6. Quantification:
-
Measure band intensities using densitometry software.
-
Normalize the LC3-II/LC3-I ratio and p62 levels to the loading control.
Tandem Fluorescent LC3 (tfLC3) Assay for Autophagic Flux
The tfLC3 assay is a powerful method to monitor the progression of autophagy from autophagosome formation to lysosomal fusion. The tfLC3 reporter protein (mCherry-GFP-LC3) fluoresces yellow (merged red and green) in neutral pH environments like the autophagosome, and red in the acidic environment of the autolysosome, as the GFP signal is quenched.
1. Cell Transfection/Transduction:
-
Plate cells on glass coverslips in a 24-well plate.
-
Transfect or transduce cells with a plasmid or lentivirus expressing mCherry-GFP-LC3.
-
Allow cells to express the reporter protein for 24-48 hours.
2. Cell Treatment:
-
Treat cells with this compound or other autophagy inhibitors as described in the Western blot protocol.
-
Include a positive control for autophagy induction (e.g., starvation with EBSS for 2-4 hours) and a known late-stage inhibitor like Bafilomycin A1.
3. Cell Fixation and Imaging:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Mount coverslips on microscope slides.
-
Acquire images using a confocal or fluorescence microscope with appropriate filters for GFP (green) and mCherry (red).
4. Image Analysis:
-
Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.
-
An accumulation of yellow puncta upon treatment with an inhibitor indicates a blockage of autophagosome-lysosome fusion.
Conclusion
This compound is a valuable tool for studying autophagy, offering a distinct mechanism of action by targeting the SNARE complex via BNIP3 upregulation. Its efficacy in blocking autophagic flux is comparable to other late-stage inhibitors. Researchers should consider the specific stage of autophagy they wish to investigate when selecting an inhibitor, with this compound being particularly useful for studying the dynamics of autophagosome-lysosome fusion. The experimental protocols provided herein offer a standardized approach to comparing the efficacy of this compound with other autophagy modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A novel autophagy inhibitor berbamine blocks SNARE-mediated autophagosome-lysosome fusion through upregulation of BNIP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel autophagy inhibitor berbamine blocks SNARE-mediated autophagosome-lysosome fusion through upregulation of BNIP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Autophagy by Berbamine Hydrochloride Mitigates Tumor Immune Escape by Elevating MHC-I in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Bisbenzylisoquinoline Alkaloids in Cancer Therapy: E6 Berbamine and Beyond
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led researchers to explore the vast chemical diversity of natural products. Among these, bisbenzylisoquinoline (BBIQ) alkaloids, a class of compounds primarily isolated from plants of the Menispermaceae family, have emerged as promising candidates for cancer therapy.[1] These alkaloids, characterized by two benzylisoquinoline units linked together, exhibit a wide range of pharmacological activities, including potent antitumor effects.[1][2]
This guide provides an objective comparison of the performance of several key BBIQ alkaloids in cancer therapy, with a special focus on E6 Berbamine (B205283), a derivative of the well-studied compound Berbamine. We will delve into their mechanisms of action, compare their cytotoxic activities with supporting experimental data, and provide detailed methodologies for the key experiments cited.
Comparative Performance: A Data-Driven Overview
The anticancer efficacy of BBIQ alkaloids is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. A lower IC50 value indicates a higher potency. The following tables summarize the IC50 values of E6 Berbamine and other prominent BBIQ alkaloids against various cancer cell lines, as reported in the literature.
Table 1: Comparative Anticancer Activity (IC50 Values in µM)
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | K562 (Leukemia) | 2.13 | [3] |
| Berbamine | A549 (Lung) | 8.3 ± 1.3 | [4] |
| PC9 (Lung) | 16.8 ± 0.9 | [4] | |
| SW480 (Colorectal) | ~33 (at 48h) | [5] | |
| HCT116 (Colorectal) | ~33 (at 48h) | [5] | |
| HepG2 (Liver) | 34.5 ± 0.5 | [5] | |
| U-87 (Glioblastoma) | 9.8 ± 0.6 (at 48h) | [5] | |
| Tetrandrine (B1684364) | Panc-1 (Pancreatic) | 10.20 | [6] |
| MDA-MB-231 (Breast) | ~4.5 | [1] | |
| MCF-7 (Breast) | >30 | [1] | |
| Ovcar-8 (Ovarian) | 7-14 | [7] | |
| A2780 (Ovarian) | 7-14 | [7] | |
| Ovcar-4 (Ovarian) | 7-14 | [7] | |
| Igrov-1 (Ovarian) | 7-14 | [7] | |
| Fangchinoline (B191232) | Panc-1 (Pancreatic) | 14.30 | [6] |
| A549 (Lung) | 0.26 - 0.61 | [8] | |
| WM9 (Melanoma) | 1.07 | [8] | |
| Isotetrandrine | Panc-1 (Pancreatic) | 16.53 | [6] |
| Cepharanthine | MDA-MB-231 (Breast) | ~3.5 | [1] |
| MCF-7 (Breast) | ~25 | [1] | |
| A-549, HL-60, MCF-7, SMMC-7721, SW480 | Active (except ECA109) | [9] | |
| Cycleanine | HeLa (Cervical) | 18.06 ± 0.14 | [10] |
| Ovcar-8 (Ovarian) | 7-14 | [7] | |
| Phaeanthine | HeLa (Cervical) | 8.11 ± 0.04 | [10] |
Note: IC50 values can vary depending on the experimental conditions, such as the cell line, exposure time, and assay method. Direct comparison should be made with caution.
Mechanisms of Action and Signaling Pathways
BBIQ alkaloids exert their anticancer effects through the modulation of multiple cellular signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.
This compound and Berbamine
This compound, or berbamine p-nitrobenzoate, is a potent calmodulin (CaM) antagonist.[3] Calmodulin is a key calcium-binding protein that regulates numerous cellular processes, and its inhibition can disrupt cancer cell signaling. This compound inhibits the activity of CaM-dependent myosin light chain kinase (MLCK) with a Ki of 0.95 µM.[3]
Berbamine, the parent compound, has been shown to target Ca2+/Calmodulin-dependent protein kinase II (CAMKII), a key signaling molecule in liver cancer.[11][12] By inhibiting CAMKII, berbamine suppresses liver cancer cell proliferation and induces cell death.[11] Berbamine also modulates other critical pathways, including:
-
JAK/STAT Pathway: Berbamine and its derivatives can inhibit the autophosphorylation of JAK2, leading to the blockade of the downstream STAT3 signaling pathway, which is often constitutively activated in cancer.[13]
-
NF-κB Pathway: Berbamine has been shown to suppress the NF-κB signaling pathway, which plays a crucial role in inflammation and cell survival.[14]
-
PI3K/Akt Pathway: Berbamine can inhibit the PI3K/Akt signaling axis, a central pathway for cell survival and proliferation.[13]
-
p53 Signaling: Berbamine can activate the p53-dependent apoptotic signaling pathway in colorectal cancer cells.[15]
Tetrandrine
Tetrandrine has demonstrated a broad spectrum of anticancer activities by modulating various signaling pathways:
-
Apoptosis Induction: It induces apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases and modulation of the Bcl-2 family of proteins.[16]
-
Cell Cycle Arrest: Tetrandrine can cause cell cycle arrest, often at the G1 phase, by affecting the expression of cyclins and cyclin-dependent kinases.[16]
-
Inhibition of Pro-survival Pathways: It has been shown to inactivate several key signaling pathways, including PI3K/Akt/mTOR, MAPK, and Wnt/β-catenin.[17]
-
Reversal of Multidrug Resistance (MDR): Tetrandrine can reverse MDR in cancer cells, making them more susceptible to conventional chemotherapy drugs.[18]
-
VEGF/HIF-1α/ICAM-1 Signaling: In lung cancer, tetrandrine may suppress cell viability and induce apoptosis via the VEGF/HIF-1α/ICAM-1 signaling pathway.[19]
Fangchinoline
Fangchinoline shares structural similarities with tetrandrine and also exhibits potent anticancer activities through various mechanisms:
-
Induction of Autophagy and Apoptosis: Fangchinoline has been reported to induce both autophagy and apoptosis in cancer cells. In colorectal cancer, it induces autophagy via the AMPK/mTOR/ULK1 pathway.
-
Inhibition of Proliferation and Metastasis: It can suppress the proliferation, migration, and invasion of various cancer cells.[8]
-
PI3K/Akt and MAPK Pathway Modulation: Similar to other BBIQ alkaloids, fangchinoline exerts its effects by modulating the PI3K/Akt and MAPK signaling pathways.[8]
-
p53/sestrin2/AMPK Signaling: In hepatocellular carcinoma, fangchinoline can induce autophagic cell death through the p53/sestrin2/AMPK signaling pathway.[8]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments commonly used in the evaluation of BBIQ alkaloids.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[20]
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[1]
-
Compound Treatment: Treat the cells with varying concentrations of the BBIQ alkaloids (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).[1] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[21]
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label early apoptotic cells. Propidium iodide (PI), a DNA-binding dye, can only enter cells with compromised membranes (late apoptotic and necrotic cells).[22]
-
Protocol:
-
Cell Treatment: Culture and treat cells with the BBIQ alkaloids as described for the cell viability assay.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[22]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.[22]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[23]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Conclusion
Bisbenzylisoquinoline alkaloids, including this compound, Berbamine, Tetrandrine, and Fangchinoline, represent a promising class of natural products for cancer therapy. Their ability to modulate multiple oncogenic signaling pathways provides a multifaceted approach to inhibiting cancer cell growth, inducing apoptosis, and overcoming drug resistance. The comparative data presented in this guide highlights the varying potencies of these alkaloids against different cancer cell lines, underscoring the importance of selecting the appropriate compound for a specific cancer type. The detailed experimental protocols provided will aid researchers in the further investigation and validation of these promising anticancer agents. As research continues to unravel the intricate mechanisms of action of BBIQ alkaloids, their potential for clinical application in oncology is expected to grow.
References
- 1. benchchem.com [benchchem.com]
- 2. jcimjournal.com [jcimjournal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plant Alkaloid Tetrandrine Is a Nuclear Receptor 4A1 Antagonist and Inhibits Panc-1 Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxic bisbenzylisoquinoline alkaloids from Stephania epigaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploration of Phaeanthine: A Bisbenzylisoquinoline Alkaloid Induces Anticancer Effect in Cervical Cancer Cells Involving Mitochondria-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Berbamine Analogs Exhibit Differential Protective Effects From Aminoglycoside-Induced Hair Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tetrandrine, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Tetrandrine and cancer - An overview on the molecular approach. | Sigma-Aldrich [sigmaaldrich.com]
- 19. Tetrandrine suppresses lung cancer growth and induces apoptosis, potentially via the VEGF/HIF-1α/ICAM-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Unveiling E6 Berbamine's Targets: A Comparative Guide to Genetic Cross-Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of E6 Berbamine's performance against alternative cancer therapeutics, with a focus on the genetic validation of its molecular targets. Experimental data is presented to support the cross-validation of its mechanism of action.
This compound, a derivative of the natural bisbenzylisoquinoline alkaloid Berbamine, has demonstrated significant anti-neoplastic activity across a range of cancer types. Its therapeutic potential is attributed to its ability to modulate multiple oncogenic signaling pathways. Cross-validation of its molecular targets through genetic approaches is crucial for understanding its mechanism of action and for the development of more targeted cancer therapies. This guide compares the effects of this compound treatment with the outcomes of genetically modifying its key targets, and contrasts its target validation with that of established cancer drugs.
Comparative Analysis of this compound's Genetically Validated Targets
The anti-cancer effects of this compound have been linked to several key molecular targets. Genetic studies, primarily using siRNA/shRNA-mediated knockdown and analysis of mutant cell lines, have been instrumental in validating these targets. The following tables summarize the quantitative data from these studies, comparing the phenotypic effects of Berbamine treatment with genetic modulation of its proposed targets.
Target Validation: Ca²⁺/Calmodulin-Dependent Protein Kinase II (CAMKII)
Berbamine has been identified as a potent inhibitor of CAMKII, a key regulator of cell proliferation and survival in several cancers, including liver cancer.[1] Genetic knockdown of CAMKIIγ has been shown to mimic the anti-proliferative effects of Berbamine, providing strong evidence for its on-target activity.[2][3]
| Experimental Condition | Cell Line | Effect on Cell Proliferation (relative to control) | Effect on Tumor Volume (in vivo) | Reference |
| Berbamine Treatment | Huh7 (Liver Cancer) | Significant Inhibition | Reduction in Tumor Volume | [2][3] |
| shRNA-mediated CAMKIIγ Knockdown | Huh7 (Liver Cancer) | Significant Inhibition | Reduction in Tumor Volume | [2][3] |
| CAMKIIγ Overexpression + Berbamine | Liver Cancer Cells | Increased Resistance to Berbamine | - | [3] |
Target Validation: p53 Signaling Pathway
The tumor suppressor protein p53 is a critical mediator of Berbamine-induced apoptosis. Studies have shown that the apoptotic effects of Berbamine are significantly diminished in cancer cells with mutated or deficient p53.[1][4][5]
| Experimental Condition | Cell Line | Apoptosis Rate (relative to control) | Reference |
| Berbamine Treatment | p53 wild-type CRC cells (HCT116, SW480) | Significant Increase | [1][5] |
| Berbamine Treatment | p53 mutant CRC cells (HCT116, SW480) | No Significant Increase in Apoptosis | [1][5] |
| Berbamine + p53 siRNA | LNCaP (Prostate Cancer) | Suppression of Berbamine-induced cell death | [6] |
| Berbamine + Pifithrin-alpha (p53 inhibitor) | A549 (Lung Cancer) | Reduction in Berbamine-induced apoptosis | [4] |
Target Validation: BRD4/c-Myc Axis
Berbamine has been identified as a novel inhibitor of Bromodomain-containing protein 4 (BRD4), a key regulator of the oncogene c-Myc.[7][8] This inhibition leads to the downregulation of c-Myc and subsequent cell cycle arrest and apoptosis in gastric cancer cells.
| Experimental Condition | Cell Line | Effect on c-Myc Expression | IC50 Value | Reference |
| Berbamine Treatment | SGC-7901, BGC-823 (Gastric Cancer) | Downregulation | SGC-7901: 11.13 µM (48h), BGC-823: 16.38 µM (48h) | [7][9] |
| JQ1 (known BRD4 inhibitor) Treatment | Various Cancer Cell Lines | Downregulation of c-Myc targets | Varies by cell line | [10][11] |
| c-Myc Overexpression + Berbamine | Hep3B, BEL-7404 (Liver Cancer) | Reverses Berbamine's inhibitory effects | - | [12] |
Target Validation: STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is another critical target of Berbamine. Inhibition of STAT3 activation by Berbamine has been shown to suppress tumor cell survival and proliferation.[13][14] Genetic knockdown of STAT3 has been demonstrated to abolish the sensitizing effects of Berbamine in combination therapies.[15]
| Experimental Condition | Cell Line | Effect on STAT3 Phosphorylation | Effect on Cell Viability (in combination with Sorafenib) | Reference |
| Berbamine Treatment | HONE1 (Nasopharyngeal Carcinoma) | Suppression of constitutive p-STAT3 | - | [13] |
| Berbamine + Sorafenib | HCC-Lm3 (Hepatocellular Carcinoma) | Synergistic suppression of p-STAT3 | Synergistic inhibition of cell growth | [15] |
| STAT3 Knockdown + Berbamine + Sorafenib | HCC-Lm3 (Hepatocellular Carcinoma) | - | Abolished sensitizing effect of Berbamine | [15] |
Comparison with Alternative Therapeutics
To provide a broader context, this section compares the genetic validation of Berbamine's targets with that of established cancer drugs, Sorafenib and Erlotinib (B232), and a direct competitor for one of its targets, the BRD4 inhibitor JQ1.
| Compound | Primary Target(s) | Genetic Validation Approach | Key Findings | Reference |
| This compound | CAMKII, p53 pathway, BRD4, STAT3 | shRNA/siRNA knockdown, mutant/knockout cell lines, overexpression | Knockdown of targets mimics Berbamine's effects; p53 deficiency confers resistance; c-Myc overexpression reverses inhibition. | [1][2][3][5][7][15] |
| Sorafenib | RAF kinases, VEGFR, PDGFR | Analysis of genetic polymorphisms (SNPs) in target-related genes | SNPs in VEGFR2 and other angiogenesis-related genes are associated with clinical outcomes in HCC patients. | [8][16] |
| Erlotinib | EGFR | Analysis of somatic mutations in the EGFR gene | Activating mutations in the EGFR kinase domain confer sensitivity to Erlotinib in NSCLC patients. | [17][18] |
| JQ1 | BET bromodomains (BRD2, BRD3, BRD4) | Competitive binding assays, chromatin immunoprecipitation | JQ1 competitively binds to the acetyl-lysine binding pocket of BRD4, displacing it from chromatin and downregulating target genes like c-Myc. | [10][11][19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key genetic validation techniques cited in this guide.
siRNA-Mediated Gene Knockdown
This protocol outlines a general procedure for transiently knocking down a target gene in cancer cell lines using small interfering RNA (siRNA).
-
Cell Seeding: Plate cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute the desired concentration of siRNA (typically 10-50 nM) in serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: Assess the knockdown efficiency by qRT-PCR or Western blot. Evaluate the phenotypic effects (e.g., cell viability, apoptosis) using appropriate assays.
CRISPR/Cas9-Mediated Gene Knockout
This protocol provides a general workflow for generating stable knockout cell lines using the CRISPR/Cas9 system.
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific to the target gene into a Cas9-expressing vector.
-
Transfection: Transfect the gRNA/Cas9 plasmid into the target cancer cell line using a suitable transfection reagent or electroporation.
-
Single-Cell Cloning: After 48-72 hours, perform single-cell sorting by fluorescence-activated cell sorting (FACS) or limiting dilution into 96-well plates to isolate individual clones.
-
Clonal Expansion and Screening: Expand the single-cell clones and screen for successful gene knockout by PCR, Sanger sequencing, and Western blot analysis.
-
Phenotypic Analysis: Characterize the phenotype of the validated knockout clones to determine the functional consequences of gene ablation.
Plasmid-Mediated Gene Overexpression
This protocol describes a general method for overexpressing a gene of interest in cancer cells using a plasmid vector.
-
Plasmid Preparation: Obtain or construct an expression plasmid containing the full-length cDNA of the target gene under the control of a strong constitutive promoter (e.g., CMV).
-
Cell Seeding: Plate cells to be 70-90% confluent at the time of transfection.
-
Transfection: Transfect the cells with the expression plasmid using a suitable lipid-based transfection reagent or other methods.
-
Incubation: Incubate the cells for 24-48 hours to allow for gene expression.
-
Analysis: Confirm overexpression of the target protein by Western blot or immunofluorescence. Analyze the functional consequences of overexpression on cellular phenotypes.
Visualizing Molecular Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and the experimental workflows for its target validation.
Caption: this compound's multi-target signaling pathways.
Caption: Workflow for genetic validation of drug targets.
References
- 1. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 5. Berbamine suppresses cell viability and induces apoptosis in colorectal cancer via activating p53-dependent apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gene Overexpression in Cell Lines Protocol - Creative Biogene [creative-biogene.com]
- 8. Genetic Biomarkers of Sorafenib Response in Patients with Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Berbamine Suppresses the Growth of Gastric Cancer Cells by Inactivating the BRD4/c-MYC Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JQ1 - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Berberine suppresses tumorigenicity and growth of nasopharyngeal carcinoma cells by inhibiting STAT3 activation induced by tumor associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure: A cell culture model of second-line erlotinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
E6 Berbamine: A Comparative Analysis of its Anti-Cancer Efficacy Across Diverse Malignancies
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the natural compound E6 Berbamine, a bisbenzylisoquinoline alkaloid, reveals its potent and varied anti-cancer effects across a range of cancer types. This guide, intended for researchers, scientists, and drug development professionals, provides a comparative overview of this compound's performance, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
This compound, derived from the plant Berberis amurensis, has demonstrated significant potential in oncology research by inhibiting cancer cell proliferation, inducing programmed cell death (apoptosis), and impeding metastasis. Its multifaceted mechanism of action, targeting several key signaling pathways, makes it a promising candidate for further preclinical and clinical investigation.
Comparative Efficacy of this compound: In Vitro Studies
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of this compound in various cancer cell lines, showcasing its differential efficacy.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Lung Cancer | A549 | 8.3 ± 1.3 (72h) | [1] |
| PC9 | 16.8 ± 0.9 (72h) | [1] | |
| Colon Cancer | HT-29 | 14 | [2] |
| HT29 | 52.37 ± 3.45 (48h) | [3] | |
| Liver Cancer | Huh7 | 5.2 µg/ml | [4] |
| HepG2 | IC50 determined | [4] | |
| MHCC97H | 13.7 µg/ml | [4] | |
| PLC/PRF/5 | IC50 determined | [4] | |
| SK-Hep-1 | IC50 determined | [4] | |
| SNU398 | 14.2 µg/ml | [4] | |
| Breast Cancer | MCF-7 | 272.15 ± 11.06 (48h) | [3] |
| Hs578T | Effective at 20 µL | [5] | |
| Oral Squamous Cell Carcinoma | Tca8113 | 218.52 ± 18.71 (48h) | [3] |
| Nasopharyngeal Carcinoma | CNE2 | 249.18 ± 18.14 (48h) | [3] |
| Cervical Carcinoma | Hela | 245.18 ± 17.33 (48h) | [3] |
Performance Against Alternative Treatments
This compound has shown synergistic effects when combined with conventional chemotherapy drugs, enhancing their therapeutic efficacy and potentially reducing required dosages and associated side effects.
In Combination with Doxorubicin (B1662922) (Breast Cancer):
Studies have shown that this compound significantly enhances the efficacy of doxorubicin in treating breast cancer.[5][6][7] In Hs578T breast cancer cells, the combination of 20 µL of this compound with 5 µL of doxorubicin resulted in a cell viability of 46%, compared to 63% with doxorubicin alone.[5] This synergistic effect suggests that this compound could be a valuable adjuvant to traditional chemotherapy regimens.
In Combination with Cisplatin (B142131) (Gastric and Lung Cancer):
In cisplatin-resistant gastric cancer cells, co-treatment with berberine (B55584) and cisplatin significantly enhanced apoptosis.[8] This combination therapy also demonstrated efficacy in lung cancer cells by potentiating chemotherapy-induced apoptosis.[9] These findings highlight this compound's potential to overcome chemoresistance, a significant challenge in cancer treatment.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the analysis of this compound's effects.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., A549, PC9) in 96-well plates at a density of 1 × 10⁴ cells/well and culture for 24 hours.[1]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10, 20, 40, and 80 µM) for the desired duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 5 mg/ml of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization: Remove the supernatant and add 200 µl of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 560 nm using a microplate reader.[1]
In Vivo Xenograft Mouse Model
This model is used to evaluate the anti-tumor effects of this compound in a living organism.
-
Cell Implantation: Subcutaneously implant cancer cells (e.g., A549) into the flanks of nude mice.[1]
-
Treatment: Once tumors are established, treat the mice with this compound (e.g., 20 mg/kg and 40 mg/kg) or a vehicle control via intraperitoneal injection.[1]
-
Monitoring: Monitor tumor volume and body weight regularly.[1]
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[1]
Flow Cytometry for Apoptosis Analysis (Annexin V Staining)
This technique quantifies the percentage of cells undergoing apoptosis.
-
Cell Culture and Treatment: Culture cells to the desired confluence and treat with this compound for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects by modulating multiple signaling pathways. The following diagrams, generated using Graphviz, illustrate these complex interactions.
Caption: this compound inhibits key cancer-promoting signaling pathways.
This diagram illustrates how this compound inhibits receptor tyrosine kinases, leading to the downregulation of the PI3K/Akt and MEK/ERK pathways. The inhibition of Akt prevents the degradation of the tumor suppressor p53 by MDM2, thereby promoting apoptosis. Furthermore, this compound can suppress the Wnt/β-catenin pathway, which is crucial for cancer cell proliferation.
Caption: A typical experimental workflow for evaluating this compound.
This workflow outlines the key steps in assessing the anti-cancer properties of this compound, from initial in vitro screening to in vivo validation and subsequent data analysis.
Conclusion
This compound demonstrates a broad spectrum of anti-cancer activity against various cancer types, with its efficacy being cell-line dependent. Its ability to modulate multiple oncogenic signaling pathways and to synergize with existing chemotherapeutic agents positions it as a compelling candidate for further drug development. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing cancer therapeutics. Further investigation into the clinical applications and potential of this compound is warranted.
References
- 1. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jbuon.com [jbuon.com]
- 3. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 6. "Natural Product Berbamine Enhances the Efficacy of Doxorubicin Treatme" by Jake Tyler [scholarcommons.sc.edu]
- 7. "Berbamine Enhances the Efficacy of Doxorubicin Treatment for Breast Ca" by Kristina G. Borglum [scholarcommons.sc.edu]
- 8. Berberine Improves Chemo-Sensitivity to Cisplatin by Enhancing Cell Apoptosis and Repressing PI3K/AKT/mTOR Signaling Pathway in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Evaluating the Specificity of E6 Berbamine for its Intended Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the specificity of E6 Berbamine (B205283) for its intended molecular targets. Berbamine, a bis-benzylisoquinoline alkaloid derived from the plant Berberis amurensis, and its derivatives have garnered significant interest for their therapeutic potential, particularly in oncology.[1] E6 Berbamine, a derivative of berbamine, has been identified as a modulator of calcium signaling pathways and the NF-κB pathway.[1] This guide will objectively compare the performance of this compound and its parent compound with other alternatives, supported by available experimental data, to assist researchers in making informed decisions for their studies.
Executive Summary
Berbamine and its derivatives have been shown to interact with multiple molecular targets, including Calmodulin (CaM), Ca2+/calmodulin-dependent protein kinase II (CaMKII), Signal Transducer and Activator of Transcription 3 (STAT3), and Bromodomain-containing protein 4 (BRD4). While this compound has been specifically characterized as a CaM antagonist, data on its broader specificity is limited. This guide leverages data from the parent compound, berbamine, and other derivatives like PA4 to provide a comparative analysis against established inhibitors of these key targets. The available data suggests that while berbamine derivatives show promise, further comprehensive profiling is necessary to fully elucidate their specificity.
Data Presentation: Quantitative Comparison of Inhibitor Performance
The following tables summarize the available quantitative data for this compound, its parent compound, and other relevant inhibitors against key molecular targets. This data provides a basis for comparing their potency and, where available, their specificity.
Table 1: Inhibition of Calmodulin and Calmodulin-Dependent Enzymes
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| This compound | Calmodulin-dependent MYLK | Enzyme Activity Assay | IC50 = 8 µM | |
| Calmodulin-dependent PDE1 | Enzyme Activity Assay | IC50 = 0.53 µM | ||
| Calmodulin (CaM) | - | Ki = 0.95 µM | [2] | |
| Berbamine | Calmodulin-dependent Ca2+-Mg2+-ATPase | Enzyme Activity Assay | IC50 = 60 µM | [3] |
| O-(4-ethoxylbutyl) berbamine (EBB) | Calmodulin-dependent Ca2+-Mg2+-ATPase | Enzyme Activity Assay | IC50 = 0.35 µM | [3] |
Table 2: Inhibition of CaMKII
| Compound | Target | Assay Type | IC50 | Reference |
| PA4 (Berbamine derivative) | CaMKIIγ | In vitro kinase assay | ~2.77 µM | [4] |
| Berbamine | CaMKIIγ | In vitro kinase assay | >10 µM | [4] |
| KN-93 | CaMKII | Kinase Assay | 370 nM |
Table 3: Inhibition of STAT3
| Compound | Target | Assay Type | IC50 / Kd | Reference |
| Berbamine | STAT3 | Cell-based assay | - | [5] |
| Stattic | STAT3 SH2 domain | Cell-free assay | IC50 = 5.1 µM | [3] |
| C188-9 | STAT3 | - | Kd = 4.7 nM | [3] |
Table 4: Inhibition of BRD4
| Compound | Target | Assay Type | IC50 / Kd | Reference |
| Berbamine | BRD4 | Surface Plasmon Resonance (SPR) | Kd = 10 µM | [6] |
| (+)-JQ1 | BRD4 (BD1) | Isothermal Titration Calorimetry (ITC) | Kd = ~50 nM | [7][8] |
| BRD4 (BD2) | Isothermal Titration Calorimetry (ITC) | Kd = ~90 nM | [7][8] | |
| BRD4 (BD1) | AlphaScreen | IC50 = 77 nM | [7][8] | |
| BRD4 (BD2) | AlphaScreen | IC50 = 33 nM | [7][8] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathways
References
- 1. This compound | 114784-59-7 | PEA78459 | Biosynth [biosynth.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacological profiling of a berbamine derivative for lymphoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding Modes of Peptidomimetics Designed to Inhibit STAT3 | PLOS One [journals.plos.org]
- 6. Novel STAT3 Small-Molecule Inhibitors Identified by Structure-Based Virtual Ligand Screening Incorporating SH2 Domain Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Berbamine and Its Synthetic Analogs in Oncology Research
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Berbamine (B205283) and Its Derivatives as Potential Anti-Cancer Agents.
Berbamine, a bis-benzylisoquinoline alkaloid isolated from the plant Berberis amurensis, has garnered significant attention in oncology research for its anti-proliferative and apoptotic effects across a spectrum of cancer types. However, its clinical utility is often hampered by factors such as poor solubility and moderate potency. This has spurred the development of synthetic analogs designed to enhance its therapeutic profile. This guide provides a head-to-head comparison of berbamine and its notable synthetic analogs, focusing on their anti-cancer efficacy, mechanisms of action, and the experimental data supporting these findings.
Comparative Analysis of Anti-Cancer Activity
The anti-cancer potential of berbamine and its synthetic analogs has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is a primary metric for comparison. The data consistently demonstrates that synthetic modification of the berbamine scaffold can lead to a significant increase in cytotoxicity against cancer cells.
| Compound | Cancer Cell Line | IC50 Value (µM) | Fold Increase in Potency vs. Berbamine | Reference(s) |
| Berbamine | Imatinib-resistant K562 (Leukemia) | 8.9 | - | [1] |
| H9 (T-cell Lymphoma) | 4.0 | - | [2] | |
| RPMI8226 (Multiple Myeloma) | 6.19 | - | [2] | |
| A549 (Lung Cancer) | 8.3 (at 72h) | - | [3] | |
| PC9 (Lung Cancer) | 16.8 (at 72h) | - | [3] | |
| Gleevec-sensitive Ph+ CML cells | ~14.0 (8.8 µg/ml) | - | [4] | |
| Gleevec-resistant Ph+ CML cells | ~18.0 (11.34 µg/ml) | - | [4] | |
| NB4 (Leukemia) | ~6.1 (3.86 µg/ml) (at 48h) | - | [5] | |
| bbd24 | Huh7 (Liver Cancer) | ~2.7 (1.69 µg/ml) | >5 (compared to Berbamine in other liver cancer lines) | [6] |
| 4-chlorobenzoyl berbamine (CBBM) | DLBCL cell lines | 1.93 - 3.89 | 4.75 to 9.64 | [7] |
| BBMD3 | Human melanoma cells | - | >6 | [8] |
| Compound 2a | RPMI8226 (Multiple Myeloma) | 0.30 | ~20.6 | [2] |
| Compound 4b | H9 (T-cell Lymphoma) | 0.36 | ~11.1 | [2] |
| Compounds 2e, 2g, 3f, 3k, 3q, 3u | Imatinib-resistant K562 (Leukemia) | 0.36 - 0.55 | ~16.2 to 24.7 | [1] |
E6 Berbamine (O-(4-ethoxyl-butyl)-berbamine): A Potent Multidrug Resistance Reversal Agent
While many synthetic analogs have been developed to enhance direct cytotoxicity, this compound (also known as O-(4-ethoxyl-butyl)-berbamine or EBB) has distinguished itself as a potent agent for reversing multidrug resistance (MDR), a major obstacle in cancer chemotherapy. Instead of directly killing cancer cells, this compound resensitizes resistant cells to conventional chemotherapeutic drugs.
| Compound | Cell Line | Chemotherapeutic Agent | Effect on Chemosensitivity | Reference(s) |
| This compound (EBB) | MCF-7/ADR (Doxorubicin-resistant Breast Cancer) | Doxorubicin (B1662922) | 3 µM EBB increased sensitivity by 50.4-fold. 7.5 µM EBB increased sensitivity by 89.8-fold. | [9] |
| This compound (EBB) | K562/DOX (Doxorubicin-resistant Leukemia) | Doxorubicin | Reduced the IC50 of doxorubicin from 79.19 µM to 1.97 µM (at 30 µM E6). | [2] |
Mechanisms of Action and Signaling Pathways
Berbamine and its analogs exert their anti-cancer effects by modulating a variety of cellular signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Inhibition of Ca2+/Calmodulin-dependent Protein Kinase II (CAMKII)
A primary mechanism of action for berbamine and several of its potent analogs, such as bbd24, is the inhibition of CAMKII.[6] Hyperactivation of CAMKII is observed in several cancers, including liver cancer, and it plays a role in promoting cancer cell proliferation.[6] Inhibition of CAMKII by berbamine and its derivatives leads to cancer cell death.[6]
References
- 1. Berbamine Inhibits Cell Proliferation and Migration and Induces Cell Death of Lung Cancer Cells via Regulating c-Maf, PI3K/Akt, and MDM2-P53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversal of P-glycoprotein mediated multidrug resistance in K562 cell line by a novel synthetic calmodulin inhibitor, E6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging role of berbamine as an anti-cancer agent in systemic malignancies besides chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berbamine exerts anticancer effects on human colon cancer cells via induction of autophagy and apoptosis, inhibition of cell migration and MEK/ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel calmodulin antagonist O-(4-ethoxyl-butyl)-berbamine overcomes multidrug resistance in drug-resistant MCF-7/ADR breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Reversal effect of berbamine on multidrug resistance of K562/A02 cells and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [Reversal of multidrug resistance in drug-resistant human breast cancer cell line MCF-7/ADR by calmodulin antagonist O-(4-ethoxyl-butyl)-berbamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication of Published Findings on E6 Berbamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Summary
The primary quantitative data for E6 Berbamine's protective effects come from a study that synthesized and evaluated 16 Berbamine (B205283) analogs.[1] The data below summarizes the protective effects of this compound and its parent compound, Berbamine, against neomycin- and gentamicin-induced hair cell death in zebrafish larvae.
| Compound | Aminoglycoside | Concentration for Max Protection | Hair Cell Survival (%) | Reference |
| This compound | Neomycin (200 µM) | Not explicitly stated for max protection | ~90% (at tested concentrations) | [1] |
| Berbamine | Neomycin (200 µM) | 12.5 µM | Not explicitly stated for max protection | [2][3] |
| Berbamine | Gentamicin (10 µM) | 25 µM | Not explicitly stated for max protection | [2][3] |
| d-Tubocurarine | Neomycin (6.25 µM) | ≥12.5 µM | Full Protection | [2][3] |
| d-Tubocurarine | Gentamicin (10 µM) | ≥50 µM | Full Protection | [2][3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and the general workflow for assessing otoprotection in the zebrafish model.
Caption: Proposed mechanism of this compound's otoprotective effect.
Caption: General experimental workflow for otoprotection studies in zebrafish.
Experimental Protocols
Synthesis of this compound (and other analogs)
A detailed, step-by-step protocol for the synthesis of this compound is not provided in the primary reference.[1] However, the general strategy involved the chemical modification of the parent molecule, Berbamine. Berbamine possesses a single phenolic hydroxyl group which serves as a reactive site for the synthesis of acylated and alkylated analogs. This compound is an O-acylated version of Berbamine.[1] The synthesis of various Berbamine derivatives has been described in other studies, which generally involve reactions like glycosylation or substitution at the C-5 position.[4][5] A full synthesis of the parent Berbamine alkaloid has also been reported.[6]
Aminoglycoside-Induced Hair Cell Death Assay in Zebrafish Larvae
This protocol is a synthesized representation from multiple sources describing similar methodologies.[7][8][9]
-
Animals: 5-day post-fertilization (dpf) zebrafish larvae are used. At this stage, the lateral line neuromasts, which contain the hair cells, are well-developed and accessible.
-
Pre-treatment: Larvae are pre-incubated in a solution containing the test compound (e.g., this compound) for a specified period, typically 1 hour.
-
Aminoglycoside Exposure: Following pre-treatment, an aminoglycoside (e.g., 200 µM neomycin or 10 µM gentamicin) is added to the solution for a defined duration (e.g., 1 hour for neomycin, up to 6 hours for gentamicin).
-
Washout: The larvae are then thoroughly rinsed with fresh embryo medium to remove the compounds.
-
Hair Cell Staining: To visualize the surviving hair cells, a vital dye such as DASPEI (2-(4-(dimethylamino)styryl)-N-ethylpyridinium iodide) is added to the medium, and the larvae are incubated for approximately 15 minutes.[8][9]
-
Imaging and Quantification: The larvae are anesthetized and mounted for imaging. The hair cells within specific neuromasts of the lateral line are visualized using fluorescence microscopy. The number of surviving, fluorescently labeled hair cells is then counted and compared between control and treated groups to determine the level of otoprotection.
Comparison with Alternatives
This compound is one of several compounds investigated for otoprotective properties. The primary mechanism of action for this compound and its parent compound, Berbamine, is believed to be the blockade of the mechanotransduction (MET) channel on the surface of hair cells.[1][3] This channel is the primary entry point for aminoglycosides into the hair cells. By blocking this channel, these compounds prevent the accumulation of the toxic antibiotic inside the cell, thereby preventing subsequent apoptosis.
Other compounds that have been shown to have otoprotective effects, some of which also act as MET channel blockers, include:
-
d-Tubocurarine: A known MET channel blocker that has demonstrated protection of hair cells in both zebrafish and mouse models from aminoglycoside-induced damage.[3][10]
-
ORC-13661: A potent MET channel blocker identified through a drug discovery program that shows otoprotective effects.[11]
-
Antioxidants: Various antioxidants have been shown to provide protection against cisplatin-induced ototoxicity, suggesting that oxidative stress is a key component of the damage pathway for some ototoxic drugs.[9][12] While the primary mechanism for this compound appears to be MET channel blocking, it is possible that antioxidant effects could play a secondary role.
Conclusion
The available evidence suggests that this compound is a promising otoprotective agent, demonstrating significant protection of hair cells from aminoglycoside-induced damage in a zebrafish model.[1] While a formal independent replication study is lacking, the corroborating findings on its parent compound, Berbamine, and other MET channel blockers provide confidence in its proposed mechanism of action. Further studies, particularly in mammalian models, are warranted to fully elucidate its therapeutic potential. The experimental protocols and comparative data presented in this guide offer a foundation for researchers to design and interpret future studies on this compound and other otoprotective compounds.
References
- 1. Berbamine Analogs Exhibit Differential Protective Effects From Aminoglycoside-Induced Hair Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of berbamine acetyl glycosides and evaluation of antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity in vitro of novel berbamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Short and Efficient Syntheses of Protoberberine Alkaloids using Palladium-Catalyzed Enolate Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Response of mechanosensory hair cells of the zebrafish lateral line to aminoglycosides reveals distinct cell death pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extracellular divalent cations modulate aminoglycoside-induced hair cell death in the zebrafish lateral line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The use of zebrafish for assessing ototoxic and otoprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. depts.washington.edu [depts.washington.edu]
- 11. Identification of a series of hair-cell MET channel blockers that protect against aminoglycoside-induced ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using the Zebrafish Lateral Line to Understand the Roles of Mitochondria in Sensorineural Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Potential of E6 Berbamine in Clinical Settings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
E6 Berbamine, a bisbenzylisoquinoline alkaloid isolated from Berberis amurensis, has garnered significant interest for its multi-faceted anti-cancer properties. Preclinical studies have illuminated its capacity to modulate numerous oncogenic signaling pathways, suggesting a broad therapeutic window. This guide provides a comparative analysis of this compound against established clinical alternatives for the treatment of hepatocellular carcinoma (HCC), a primary liver cancer for which Berbamine has shown promising preclinical activity. The objective is to furnish researchers and drug development professionals with a comprehensive resource to assess the translational potential of this compound in clinical settings. The comparison includes the multi-kinase inhibitors Sorafenib (B1663141), Regorafenib (B1684635), and Lenvatinib, which are currently utilized in the clinical management of advanced HCC.
Comparative Analysis of Anti-Proliferative Activity
The anti-proliferative effects of this compound and its clinical alternatives have been evaluated in various hepatocellular carcinoma (HCC) cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below. It is important to note that these values are derived from separate studies and experimental conditions may vary.
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | HepG2 | 34.5 | [1] |
| PRF-PLC-5 | 20.81 | [2] | |
| HCC-Lm3 | 21.98 | [2] | |
| Sorafenib | HepG2 | ~6 | [3] |
| SMMC-7721 | 7.99 | [4] | |
| PRF-PLC-5 | 14.52 | [2] | |
| HCC-Lm3 | 21.29 | [2] | |
| Regorafenib | PLC/PRF/5 | >10 | [5] |
| HepG2 | >10 | [5] | |
| Lenvatinib | HepG2 | Not reached | [6] |
| Hep3B | 1 | [6] | |
| Huh-7 | 2.5 | [6] |
Synergistic Potential with Standard of Care
Recent preclinical evidence highlights the potential of this compound to enhance the efficacy of existing therapies. A study investigating the combination of Berbamine and Sorafenib in HCC cells demonstrated a synergistic effect in inhibiting cell proliferation and inducing apoptosis.[7][8][9] This suggests that this compound could be a valuable component of combination therapies, potentially overcoming resistance to current treatments.[4]
| Combination | Cell Line | Effect | Citation |
| Berbamine + Sorafenib | PRF-PLC-5 | Synergistic inhibition of cell growth | [2] |
| HCC-Lm3 | Synergistic inhibition of cell growth | [2] | |
| SMMC-7721 | Partial reversal of Sorafenib resistance | [4] |
Mechanism of Action: A Multi-Targeted Approach
This compound exerts its anti-cancer effects through the modulation of multiple signaling pathways, a characteristic that distinguishes it from more targeted therapies. This pleiotropic mechanism may offer advantages in treating heterogeneous tumors and mitigating the development of drug resistance.
This compound Signaling Pathways
This compound has been shown to inhibit several key signaling pathways implicated in cancer progression, including:
-
Ca²⁺/Calmodulin-dependent Protein Kinase II (CAMKII): Inhibition of CAMKII by Berbamine leads to suppressed cancer cell proliferation and induction of cell death.[10][11][12]
-
Signal Transducer and Activator of Transcription 3 (STAT3): Berbamine can directly inhibit the activation of STAT3, a key regulator of cancer cell survival and proliferation.[2][13][14][15][16]
-
Wnt/β-catenin Signaling: This pathway, crucial for cell fate determination and proliferation, is another target of Berbamine.[17][18][19][20]
References
- 1. Berbamine induces Fas-mediated apoptosis in human hepatocellular carcinoma HepG2 cells and inhibits its tumor growth in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sorafenib in the Treatment of Virus-Related HCC: Differences Between HCV and HBV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 5. Preclinical comparison of regorafenib and sorafenib efficacy for hepatocellular carcinoma using multimodality molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Efficacy and safety of Lenvatinib-based combination therapies for patients with unresectable hepatocellular carcinoma: a single center retrospective study [frontiersin.org]
- 7. Berbamine (BBM), a Natural STAT3 Inhibitor, Synergistically Enhances the Antigrowth and Proapoptotic Effects of Sorafenib on Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Berbamine inhibits the growth of liver cancer cells and cancer-initiating cells by targeting Ca²⁺/calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 12. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Berberine suppresses tumorigenicity and growth of nasopharyngeal carcinoma cells by inhibiting STAT3 activation induced by tumor associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting the Wnt/β-catenin signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
E6 Berbamine: A Comparative Performance Analysis Against Standard-of-Care in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of E6 Berbamine's performance in preclinical cancer models, offering a comparative perspective against established standard-of-care chemotherapeutic agents. The data presented herein is collated from various studies investigating the anti-neoplastic properties of Berbamine (B205283), a compound structurally related to this compound, and for the purpose of this guide, its performance data will be considered representative. While direct head-to-head monotherapy trials are limited in the public domain, this guide synthesizes available data on Berbamine as a standalone agent and in combination with standard therapies, providing valuable insights into its potential role in oncology.
Executive Summary
Berbamine has demonstrated significant anti-cancer activity across a spectrum of malignancies in preclinical studies. Its therapeutic potential appears to stem from its ability to modulate multiple oncogenic signaling pathways, induce apoptosis and autophagy, and inhibit cell proliferation and metastasis. Notably, Berbamine has shown synergistic effects when combined with several standard-of-care drugs, often enhancing their therapeutic efficacy and in some cases, overcoming drug resistance. This guide will delve into the quantitative data from these studies, present the methodologies behind the findings, and visualize the complex biological interactions at play.
Data Presentation: Performance Benchmarks
The following tables summarize the in vitro and in vivo performance of Berbamine in various cancer types, including comparisons of combination therapies with standard-of-care drugs.
Table 1: In Vitro Cytotoxicity of Berbamine Derivatives
| Cancer Type | Cell Line | Berbamine Derivative | IC50 (µM) | Comparative Standard Drug | IC50 (µM) | Source |
| Multiple Myeloma | RPMI8226 | Berbamine | 6.19 | - | - | [1] |
| Multiple Myeloma | RPMI8226 | Compound 2a | 0.30 | - | - | [1] |
| T-cell Lymphoma | H9 | Berbamine | 4.0 | - | - | [1] |
| T-cell Lymphoma | H9 | Compound 4b | 0.36 | - | - | [1] |
Table 2: Synergistic Effects of Berbamine with Standard-of-Care Drugs (In Vitro)
| Cancer Type | Cell Line(s) | Combination Therapy | Effect | Source |
| Pancreatic Cancer | BxPC-3, PANC-1 | Berbamine + Gemcitabine (B846) | Enhanced growth inhibition and apoptosis | [2] |
| Liver Cancer | SMMC-7721, HepG2 | Berberine + Sorafenib (B1663141) | Synergistic inhibition of proliferation | [3] |
| Breast Cancer | Hs578T | Berbamine + Doxorubicin (B1662922) | Increased efficacy of Doxorubicin | [4] |
| Ovarian Cancer | SKOV3 | Berberine + Cisplatin | Strong synergistic anticancer effect | [5] |
| Lung, Liver, Cervical Cancers | A549, HepG2, HeLa | Berberine + Doxorubicin | Enhanced antitumor effects | [6] |
Table 3: In Vivo Efficacy of Berbamine in Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Tumor Growth Inhibition | Source |
| Liver Cancer | Huh7 & SK-Hep-1 cells in NOD/SCID mice | Berbamine (oral) | Suppressed tumor growth | [7] |
| Hepatocellular Carcinoma | HepG2 xenografts | Berbamine (75 mg/kg/day) + Sorafenib (10 mg/kg/day) | Significantly inhibited tumor growth compared to either drug alone | [8] |
| Breast Cancer | A605 mouse breast cancer cells | Berbamine + Doxorubicin | More effective tumor regression than Doxorubicin alone | [4] |
Key Signaling Pathways and Mechanisms of Action
Berbamine exerts its anti-cancer effects through the modulation of several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
References
- 1. Synthesis and antitumor activity in vitro of novel berbamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Berbamine enhances the antineoplastic activity of gemcitabine in pancreatic cancer cells by activating transforming growth factor-β/Smad signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Berberine, a natural plant alkaloid, synergistically sensitizes human liver cancer cells to sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 5. Berberine exhibits antitumor effects in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Berberine sensitizes mutliple human cancer cells to the anticancer effects of doxorubicin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berbamine inhibits the growth of liver cancer cells and cancer initiating cells by targeting Ca2+/Calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling E6 Berbamine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with E6 Berbamine. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
While the safety data sheet (SDS) for this compound may not classify it as a hazardous substance, the closely related Berbamine hydrochloride is known to be harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] Therefore, a cautious approach in line with standard laboratory safety practices for handling chemical compounds is strongly recommended.[2][3][4]
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Minimum Requirement | Enhanced Protection (for high-risk procedures) |
| Hand Protection | Single pair of nitrile gloves. | Double-gloving with nitrile gloves. |
| Eye Protection | Safety glasses with side shields. | Chemical splash goggles. A face shield should be worn in addition to goggles when a splash hazard exists. |
| Body Protection | A standard laboratory coat. | A low-permeability, solid-front lab coat with long sleeves and tight-fitting cuffs. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area or a chemical fume hood. | A NIOSH-approved N95 respirator or higher may be necessary for procedures that could generate aerosols. |
| Foot Protection | Closed-toe shoes. | Chemically resistant shoe covers may be considered in areas with a high risk of spills. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Area Decontamination:
-
Ensure the work area, typically a chemical fume hood or a designated bench space with adequate ventilation, is clean and uncluttered.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before handling the compound.
2. Weighing and Reconstitution:
-
When weighing the solid form of this compound, perform this task in a chemical fume hood to minimize inhalation exposure.
-
Use anti-static weighing paper or a weighing boat.
-
To reconstitute the compound, add the solvent slowly and carefully to the vial containing the this compound powder to avoid splashing.
-
Ensure the container is securely capped and mix by gentle inversion or vortexing until fully dissolved.
3. Experimental Use:
-
Always handle solutions of this compound with care to prevent spills and aerosol generation.
-
Use mechanical pipetting aids for all liquid transfers.[2] Never pipette by mouth.[2]
-
Keep containers of this compound closed when not in use.
4. Post-Procedure and Decontamination:
-
Following the completion of experimental work, decontaminate all surfaces that may have come into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol).
-
Thoroughly wash your hands with soap and water after handling the compound and before leaving the laboratory.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and potential exposure.
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, bench paper, pipette tips, and weighing boats, must be collected in a designated hazardous waste container that is clearly labeled.
-
Liquid Waste: Unused solutions of this compound and any solvent used for rinsing contaminated glassware should be collected in a sealed and appropriately labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.
-
Unused Compound: Any unused or expired solid this compound must be disposed of as hazardous chemical waste in accordance with institutional and local environmental regulations.
Signaling Pathway
Berbamine has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival. One of the well-documented mechanisms is its inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5]
References
- 1. Berbamine Exerts Anti-Inflammatory Effects via Inhibition of NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy [mdpi.com]
- 4. Berbamine suppresses cell proliferation and promotes apoptosis in ovarian cancer partially via the inhibition of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Berbamine, a novel nuclear factor κB inhibitor, inhibits growth and induces apoptosis in human myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
